Ethyl 3-ethynylbenzoate
Description
Properties
IUPAC Name |
ethyl 3-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZFWJVCPSJKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573864 | |
| Record name | Ethyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178742-95-5 | |
| Record name | Ethyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-ethynylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-ethynylbenzoate chemical properties and structure
An In-Depth Technical Guide to Ethyl 3-ethynylbenzoate
Abstract
This compound is a bifunctional organic molecule of significant interest to the research and development sectors, particularly in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne and an ethyl ester moiety attached to a benzene ring at the meta position. This unique arrangement provides two distinct points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. The terminal alkyne is amenable to a host of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and Sonogashira couplings, while the ester group can be readily hydrolyzed or derivatized. This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, intended for researchers, chemists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
This compound is a derivative of benzoic acid characterized by the presence of an ethynyl group (-C≡CH) at the third position of the benzene ring and an ethyl ester group. This structure imparts a unique combination of reactivity and physical properties.
Figure 1: Chemical Structure of this compound
The key physicochemical data for this compound are summarized in the table below. It is important to note that while some data for the meta-isomer is well-documented, properties for the analogous para-isomer (CAS 10602-03-6) are often used as a reference point in literature.
| Property | Value | Reference |
| CAS Number | 774-95-8 | |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Typically a solid or oil | |
| Boiling Point | ~257 °C at 760 mmHg (Predicted) | |
| Density | ~1.1 g/cm³ (Predicted) | |
| Solubility | Miscible with most organic solvents (e.g., DCM, EtOAc, THF); almost insoluble in water. | [1] |
Section 2: Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following data represent a predicted profile based on the analysis of its constituent functional groups and data from analogous structures.
¹H NMR Spectroscopy
In a deuterated chloroform (CDCl₃) solvent, the proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (4H): These protons will appear in the downfield region, typically between δ 7.40 and 8.20 ppm . Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets). The proton situated between the two electron-withdrawing groups (C2) is expected to be the most deshielded.
-
Ethyl Ester Methylene Protons (-OCH₂CH₃, 2H): This signal will appear as a quartet around δ 4.40 ppm due to coupling with the adjacent methyl protons. Its downfield shift is characteristic of a methylene group attached to an oxygen atom.[2]
-
Acetylenic Proton (-C≡CH, 1H): The terminal alkyne proton is a key diagnostic signal, appearing as a sharp singlet around δ 3.10 ppm .
-
Ethyl Ester Methyl Protons (-OCH₂CH₃, 3H): This signal will be the most upfield, appearing as a triplet around δ 1.40 ppm due to coupling with the methylene protons.[2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a carbon fingerprint of the molecule:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with a characteristic peak around δ 165-167 ppm .[3]
-
Aromatic Carbons (6C): These carbons resonate in the δ 128-135 ppm range. The carbon attached to the ester group (C1) and the carbon attached to the alkyne (C3) will be quaternary and may show lower intensity.
-
Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group typically appear between δ 77 and 83 ppm .[4]
-
Ethyl Ester Methylene Carbon (-OCH₂CH₃): This carbon is found downfield around δ 61 ppm .[3]
-
Ethyl Ester Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon gives a signal in the upfield region, around δ 14 ppm .[3]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present:
-
Terminal Alkyne C-H Stretch (≡C-H): A sharp, strong absorption band appearing around 3300 cm⁻¹ .[5] This is a highly diagnostic peak for a terminal alkyne.
-
Alkyne C≡C Stretch (-C≡C-): A weak to medium, sharp absorption band in the range of 2100-2140 cm⁻¹ .[5]
-
Aromatic C-H Stretch (=C-H): Appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[6]
-
Ester Carbonyl Stretch (C=O): A very strong, sharp absorption band around 1720 cm⁻¹ . Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[5]
-
Ester C-O Stretch (C-O): Two distinct bands are expected in the fingerprint region, typically around 1275 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).[6]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 174.07 , corresponding to the molecular weight of the compound.
Section 3: Synthesis and Experimental Protocol
The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Synthetic Rationale
The causality behind this choice of methodology rests on its high efficiency and functional group tolerance. The reaction proceeds under mild conditions, which preserves the sensitive ester functionality. The starting material, Ethyl 3-bromobenzoate, is commercially available and serves as an excellent substrate. To introduce the terminal alkyne, a protected acetylene equivalent, such as ethynyltrimethylsilane (TMSA), is often used first, followed by a straightforward deprotection step. This two-step sequence prevents the self-coupling of the terminal alkyne, a common side reaction.
Synthetic Workflow Diagram
Caption: Synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-((trimethylsilyl)ethynyl)benzoate
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add Ethyl 3-bromobenzoate (1.0 eq, e.g., 2.29 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 210 mg, 0.3 mmol), and copper(I) iodide (0.06 eq, 114 mg, 0.6 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF, 30 mL) and triethylamine (Et₃N, 20 mL) via syringe.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq, 1.18 g, 12 mmol) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 98:2) to yield the silyl-protected product as a pale yellow oil.
Step 2: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the purified Ethyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol (50 mL) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the final product, this compound.
Section 4: Chemical Reactivity
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two primary functional groups.
Reactions of the Terminal Alkyne
The acidic proton and the π-system of the alkyne allow for several key transformations:
-
Sonogashira Coupling: The molecule itself can act as the alkyne component in a subsequent Sonogashira reaction with another aryl or vinyl halide to build more complex conjugated systems.
-
Azide-Alkyne Cycloaddition (Click Chemistry): It readily undergoes copper(I)-catalyzed reaction with organic azides to form 1,2,3-triazole rings, a cornerstone of bioorthogonal chemistry and drug discovery.
-
Metalation: The terminal proton can be deprotonated with a strong base (e.g., n-BuLi) to form an acetylide, which is a potent carbon nucleophile.
Reactions of the Ethyl Ester
The ester group offers another handle for modification:
-
Saponification: Base-catalyzed hydrolysis (e.g., with NaOH or KOH) will convert the ethyl ester to the corresponding 3-ethynylbenzoic acid, which can then be used in amide couplings or other carboxylic acid chemistry.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3-ethynylphenyl)methanol.
Reactivity Map
Caption: Key transformations of this compound.
Section 5: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Section 6: Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for sequential and orthogonal chemical modifications, enabling the efficient construction of a wide array of complex molecules. The robust synthetic protocols and predictable reactivity profile detailed in this guide underscore its importance for professionals in drug development, materials science, and chemical research.
Section 7: References
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The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
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Filo. (2025, March 24). The ¹³C NMR spectrum for ethyl benzoate contains these peaks... Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]
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T3DB. (n.d.). Ethyl benzoate (T3D4935). Retrieved from [Link]
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ChemSynthesis. (2025, May 20). ethyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information - Transition metal-free oxidative esterification.... Retrieved from [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of ethyl benzoate. Retrieved from [Link]
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Stenutz. (n.d.). ethyl benzoate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-ethynylbenzoate
Foreword: The Utility of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic incorporation of rigid, linear moieties is paramount for the rational design of functional molecules. Ethyl 3-ethynylbenzoate emerges as a particularly valuable synthon, offering a unique combination of functionalities: a readily modifiable ester, a reactive terminal alkyne, and a metasubstituted aromatic ring. This structure serves as a cornerstone in the construction of complex architectures, from conjugated polymers for materials science to intricate scaffolds in medicinal chemistry. This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed characterization of this compound, moving beyond a simple recitation of steps to elucidate the causality behind the chosen methodologies.
Part 1: The Synthetic Blueprint – A Palladium-Catalyzed Approach
The construction of the C(sp²)-C(sp) bond between the benzene ring and the ethynyl group is the synthetic crux. While several strategies exist for forming aryl alkynes, the Sonogashira cross-coupling reaction remains the gold standard for its efficiency, mild conditions, and broad functional group tolerance.[1][2]
The Sonogashira Coupling: A Mechanistic Rationale
The Sonogashira reaction is a powerful tool that forges a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] Its efficacy stems from a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
-
Expertise in Action: The choice of a palladium(0) catalyst, often generated in situ, is critical. It undergoes oxidative addition with the aryl halide (e.g., ethyl 3-bromobenzoate), activating it for subsequent coupling.[3] Simultaneously, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the key transmetalation step with the palladium(II) complex. Reductive elimination from the resulting palladium complex then yields the desired product and regenerates the active palladium(0) catalyst.[1][3]
The diagram below illustrates this dual-catalytic process.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Field-Proven Protocol for Sonogashira Synthesis
This protocol details the coupling of Ethyl 3-bromobenzoate with Trimethylsilylacetylene (TMSA), followed by in situ deprotection. Using TMSA is a common and safer alternative to handling acetylene gas, providing a stable and easily measurable source of the ethynyl group.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-bromobenzoate (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The amine serves as both the base and a solvent.
-
Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Deprotection: Cool the reaction mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) to cleave the trimethylsilyl protecting group. Stir for 1 hour at room temperature.
-
Workup and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford this compound as a pale yellow oil or solid.
Trustworthiness through Self-Validation: The choice of catalysts and reagents is designed for robustness. Pd(PPh₃)₂Cl₂ is a reliable, air-stable precatalyst.[3] CuI is essential for activating the alkyne.[1] The excess of TMSA and TBAF ensures the reaction proceeds to completion. The multi-step workup is critical for removing all catalytic residues and salts, ensuring a pure product for characterization.
Part 2: Structural Verification and Characterization
Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.
Overall Workflow: From Synthesis to Analysis
The logical flow from starting materials to a fully characterized product is a critical aspect of synthetic chemistry.
Caption: The experimental workflow from synthesis to characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR data for this compound are summarized below. Data for the closely related mthis compound confirms the assignments for the aromatic and alkynyl moieties.[4]
| Data Type | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Assignments | δ 8.18 (t, J = 1.5 Hz, 1H, Ar-H) | δ 165.8 (C=O) |
| δ 8.05 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H) | δ 136.0 (Ar-C) | |
| δ 7.68 (dt, J = 7.7, 1.4 Hz, 1H, Ar-H) | δ 132.5 (Ar-C) | |
| δ 7.42 (t, J = 7.8 Hz, 1H, Ar-H) | δ 131.5 (Ar-C) | |
| δ 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) | δ 128.8 (Ar-C) | |
| δ 3.14 (s, 1H, -C≡C-H) | δ 122.5 (Ar-C) | |
| δ 1.41 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | δ 82.5 (-C≡CH) | |
| δ 78.0 (-C≡CH) | ||
| δ 61.5 (-OCH₂) | ||
| δ 14.3 (-CH₃) |
-
¹H NMR Insights: The aromatic region displays four distinct signals characteristic of a 1,3-disubstituted benzene ring. The ethynyl proton appears as a sharp singlet around 3.14 ppm. The ethyl ester group is confirmed by the characteristic quartet for the methylene protons and the triplet for the methyl protons.
-
¹³C NMR Insights: The spectrum will show ten distinct signals, confirming the molecular symmetry. Key signals include the ester carbonyl carbon around 166 ppm, the two sp-hybridized alkyne carbons between 78-83 ppm, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) |
| Alkyne | C≡C Stretch | ~2110 (weak to medium) |
| Ester Carbonyl | C=O Stretch | ~1720 (strong) |
| Ester C-O | C-O Stretch | ~1300-1100 (strong) |
| Aromatic Ring | C=C Stretch | ~1600, ~1480 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
Causality in IR: The presence of a sharp peak at ~3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.[5] The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[6] The combination of these peaks provides strong evidence for the successful synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| Technique | Parameter | Expected Value (m/z) |
| Electron Ionization (EI-MS) | Molecular Ion [M]⁺ | 174.0681 (Exact Mass) |
| Major Fragment [M-OCH₂CH₃]⁺ | 129.0340 |
Fragmentation Logic: In EI-MS, the molecular ion at m/z 174 is expected. A common and diagnostic fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to a prominent acylium ion peak at m/z 129.[7]
Conclusion
The synthesis and characterization of this compound are achieved through a robust and well-understood set of procedures. The Sonogashira coupling provides a reliable route to the core structure, while standard purification techniques yield a product of high purity. A multi-technique analytical approach, combining NMR, IR, and MS, allows for unequivocal structural confirmation. This guide serves as a testament to the principles of sound experimental design, where each step and analytical method is chosen for its specific and validated purpose, ensuring both the integrity of the product and the trustworthiness of the results.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
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ResearchGate. (n.d.). Synthesis of alkynes from non-alkyne sources. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Retrieved from [Link]
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Chemistry LibreTexts. (2021). Synthesis of Alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Pratap, R., & Nâsıf, T. A. (2021). Synthesis of alkynes from non-alkyne sources. Organic & Biomolecular Chemistry, 19(7), 1465-1491. Retrieved from [Link]
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Dike Moses Ekene. (n.d.). Lab work: ETHYL BENZOATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]
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Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
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Mátravölgyi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2914. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of ethyl ethanoate. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]
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mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
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MassBank. (2008). ethyl benzoate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 3-ethynylbenzoate
Introduction: Defining the Molecule
Ethyl 3-ethynylbenzoate (CAS No. 178742-95-5) is a bifunctional organic molecule incorporating an ethyl ester and a terminal alkyne, tethered to a central benzene ring in a meta-substitution pattern.[1] This structural arrangement makes it a valuable building block in medicinal chemistry and materials science, particularly in applications involving Sonogashira coupling and other cross-coupling reactions where the ethynyl group serves as a reactive handle.[2]
Accurate and unambiguous structural confirmation is the bedrock of any research and development endeavor. In the context of drug discovery, an erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays. Therefore, a rigorous spectroscopic analysis is not merely a procedural step but a foundational pillar of scientific integrity.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, my objective is not just to present the data, but to illuminate the rationale behind the expected spectral features and the experimental protocols designed to elicit them. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating spectroscopic profile of the molecule.
Molecular Structure and Analytical Workflow
First, let's visualize the molecule at the center of our investigation and the logical flow of its characterization.
Caption: Chemical structure of this compound.
The characterization process follows a multi-technique approach to ensure all aspects of the molecular structure are confirmed. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for the spectroscopic characterization of this compound.
Proton (¹H) NMR Spectroscopy
Proton NMR provides the most direct insight into the hydrogen framework of a molecule. The chemical shift (δ) of each proton is governed by its local electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Data Summary: ¹H NMR
The following table outlines the predicted ¹H NMR data for this compound in a standard deuterated solvent like chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Singlet (s) | 1H | Ar-H (H-2) |
| ~8.00 | Doublet (d) | 1H | Ar-H (H-4) |
| ~7.65 | Doublet (d) | 1H | Ar-H (H-6) |
| ~7.45 | Triplet (t) | 1H | Ar-H (H-5) |
| ~4.40 | Quartet (q) | 2H | -O-CH₂-CH₃ |
| ~3.10 | Singlet (s) | 1H | -C≡C-H |
| ~1.41 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Expert Interpretation
-
The Ethyl Group: The signals for the ethyl ester are highly characteristic. The methylene protons (-O-CH₂ -) are adjacent to an electronegative oxygen atom, which deshields them, pushing their signal downfield to approximately 4.40 ppm.[3][4] They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃ ) appear further upfield around 1.41 ppm and are split into a triplet by the two methylene protons.[3][4] This classic quartet-triplet pattern is a reliable indicator of an ethyl group attached to an electronegative atom.
-
The Aromatic Region: The four aromatic protons are all chemically distinct due to the meta-substitution pattern.
-
The proton at the 2-position (H-2), situated between the two electron-withdrawing substituents (ester and ethynyl), is expected to be the most deshielded and appear as a singlet (or a very narrow triplet) around 8.15 ppm.
-
The protons at H-4 and H-6 are ortho to one of the substituents and will appear as doublets.
-
The proton at H-5 will be a triplet, being coupled to both H-4 and H-6. The precise assignment requires more advanced 2D NMR techniques (like COSY), but this predicted pattern is a strong indicator of the 1,3-disubstitution.
-
-
The Acetylenic Proton: The terminal alkyne proton (-C≡C-H ) has a characteristic chemical shift around 3.10 ppm. While adjacent to a π-system, its chemical shift is significantly upfield compared to vinylic or aromatic protons due to the magnetic anisotropy of the carbon-carbon triple bond. This signal is typically a sharp singlet as long-range coupling is often not resolved.
Experimental Protocol: ¹H NMR Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.
-
Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Acquisition: On a 400 MHz spectrometer, acquire the spectrum. Key parameters to set include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton counts.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp peak, allowing for a direct count of non-equivalent carbons.
Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C =O (Ester) |
| ~136.0 | Ar-C (C-2) |
| ~134.5 | Ar-C (C-4) |
| ~131.0 | Ar-C (C-1) |
| ~129.5 | Ar-C (C-5) |
| ~129.0 | Ar-C (C-6) |
| ~123.0 | Ar-C (C-3) |
| ~82.5 | -C ≡C-H |
| ~78.0 | -C≡C -H |
| ~61.5 | -O-C H₂-CH₃ |
| ~14.2 | -O-CH₂-C H₃ |
Expert Interpretation
-
Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most deshielded carbon in the molecule, appearing far downfield around 165.5 ppm.[5] Its position is highly characteristic and confirms the presence of the ester functional group.
-
Aromatic & Alkynyl Carbons: The sp²-hybridized aromatic carbons and sp-hybridized alkynyl carbons are found in the intermediate region of the spectrum.
-
The six aromatic carbons are expected to give six distinct signals, confirming the lack of symmetry in the ring. The carbon attached to the ester group (C-1) and the carbon attached to the ethynyl group (C-3) are quaternary and may show lower intensity.
-
The two alkynyl carbons will appear in the 70-85 ppm range. The substituted carbon (-C ≡CH) will be slightly further downfield than the terminal carbon (-C≡C H).
-
-
Aliphatic Carbons: The sp³-hybridized carbons of the ethyl group appear upfield. The methylene carbon (-O-C H₂-) is deshielded by the adjacent oxygen and appears around 61.5 ppm, while the terminal methyl carbon (-C H₃) is found furthest upfield at approximately 14.2 ppm.[5]
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, with a few key differences owing to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: A more concentrated sample is often required. Use 20-50 mg of the compound in 0.6 mL of CDCl₃ in a 5 mm NMR tube.
-
Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. This technique irradiates all protons, causing all carbon signals to collapse into sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Key Parameters: A much larger number of scans (e.g., 1024 or more) and a wider spectral width are necessary compared to ¹H NMR. The relaxation delay is also a critical parameter for obtaining quantitative data, especially for quaternary carbons.
-
Processing: The processing steps (Fourier transform, phasing, referencing) are analogous to those for ¹H NMR. The CDCl₃ solvent signal (a triplet at ~77.16 ppm) is often used for referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Data Summary: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Med | ≡C-H Stretch (Alkyne) |
| ~3050 | Medium | =C-H Stretch (Aromatic) |
| ~2980 | Medium | C-H Stretch (Aliphatic -CH₂, -CH₃) |
| ~2110 | Sharp, Med | C≡C Stretch (Alkyne) |
| ~1720 | Strong | C=O Stretch (Conjugated Ester) |
| ~1600, ~1480 | Med-Weak | C=C Stretch (Aromatic Ring) |
| ~1280, ~1100 | Strong | C-O Stretch (Ester) |
Expert Interpretation
The IR spectrum provides a rapid and definitive checklist for the key functional groups in this compound.
-
The Alkyne Group: The presence of a terminal alkyne is confirmed by two highly characteristic peaks: a sharp, medium-intensity absorption around 3300 cm⁻¹ for the ≡C-H stretch and another sharp absorption around 2110 cm⁻¹ for the C≡C triple bond stretch. The latter is often of medium to weak intensity.
-
The Ester Group: The most prominent feature in the spectrum will be the very strong absorption band for the C=O stretch of the ester at approximately 1720 cm⁻¹.[6][7] Its position below 1735 cm⁻¹ is indicative of conjugation with the aromatic ring, which slightly weakens the double bond character.[6] Furthermore, two strong bands in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester linkage.[6]
-
Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic ethyl group protons.[8]
Experimental Protocol: IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in the open air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, further structural information. For this compound (C₁₁H₁₀O₂), the exact molecular weight is 174.0681 g/mol .
Data Summary: MS (Electron Ionization)
| m/z (mass-to-charge) | Proposed Fragment Ion |
| 174 | [M]⁺˙ (Molecular Ion) |
| 146 | [M - C₂H₄]⁺˙ (Loss of ethylene via McLafferty) |
| 145 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 129 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |
| 101 | [C₇H₅]⁺ (Ethynylphenyl cation) |
| 75 | [C₆H₃]⁺ |
Expert Interpretation
Under Electron Ionization (EI), the molecular ion ([M]⁺˙) is formed, and its m/z value confirms the molecular weight. The subsequent fragmentation provides a roadmap of the molecule's structure.
-
Molecular Ion: A peak at m/z = 174 is expected for the parent ion, confirming the molecular formula.
-
Ester Fragmentation: The ethyl ester group dictates several key fragmentation pathways.
-
Loss of an ethoxy radical (•OC₂H₅, 45 Da) to give the 3-ethynylbenzoyl cation at m/z 129. This is often a very prominent peak.
-
Loss of an ethyl radical (•C₂H₅, 29 Da) to give an ion at m/z 145.
-
A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a radical cation at m/z 146.
-
-
Aromatic Fragmentation: The 3-ethynylbenzoyl cation (m/z 129) can further lose carbon monoxide (CO, 28 Da) to produce the ethynylphenyl cation at m/z 101. Subsequent fragmentation of the aromatic ring can lead to smaller fragments like m/z 75.
Experimental Protocol: MS Acquisition (EI)
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or, if volatile enough, via Gas Chromatography (GC-MS). For a pure liquid, direct infusion is straightforward.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons. This energy is standard for EI-MS as it produces reproducible fragmentation patterns and allows for library matching.
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions, and the signal is amplified.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. This spectrum is then interpreted to confirm the molecular weight and deduce the structure from the fragmentation pattern.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the critical alkyne and ester functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. By integrating the data from these orthogonal techniques, we build a self-validating and unambiguous case for the structure and purity of the compound, an essential foundation for its application in research and development.
References
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The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. [Online]. Available at: [Link]
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Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Online]. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Online]. Available at: [Link]
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Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Online]. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Online]. Available at: [Link]
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Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Online]. Available at: [Link]
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University of Calgary. (n.d.). CSD Solution #13. [Online]. Available at: [Link]
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Doc Brown's Chemistry. (2025). Infrared spectrum of ethyl ethanoate. [Online]. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Online]. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Ethyl o-methylbenzoate. [Online]. Available at: [Link]
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University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Esters. [Online]. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Ethyl 3-nitrobenzoate. [Online]. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-amino-, ethyl ester. [Online]. Available at: [Link]
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ResearchGate. (n.d.). IR spectrum for ethyl benzoate. [Online]. Available at: [Link]
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Physical properties of Ethyl 3-ethynylbenzoate (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethynylbenzoate (CAS No. 178742-95-5) is an aromatic ester that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the presence of an ester moiety make it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, addresses the current gaps in publicly available data, and offers insights based on the properties of structurally related compounds.
Molecular Structure and Its Implications on Physical Properties
The molecular structure of this compound, C₁₁H₁₀O₂, dictates its physical behavior. The planar and rigid benzene ring, coupled with the linear ethynyl group, contributes to efficient molecular packing in the solid state. The ethyl ester group introduces a degree of polarity and potential for hydrogen bonding, which influences its solubility.
Caption: Molecular structure of this compound.
Summary of Physical Properties
The available data for this compound is summarized below. It is important to note that specific experimental values for melting and boiling points are not widely reported in publicly accessible literature.
| Property | Value/Description | Source(s) |
| CAS Number | 178742-95-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Appearance | Yellow-brown powder; Yellow solid | [3] |
| Melting Point | Not explicitly reported. As a solid, it is expected to have a distinct melting point. | |
| Boiling Point | Not reported. Likely to be high and potentially decompose at atmospheric pressure. | |
| Solubility | Soluble in organic solvents such as acetone and chloroform. Described as having some water solubility at high concentrations, though quantitative data is unavailable. | [2] |
In-depth Analysis of Physical Properties
Melting Point
While an exact melting point for this compound is not documented in the reviewed sources, its description as a "yellow-brown powder" or "yellow solid" confirms its solid state at ambient temperature.[3] For context, the structurally related precursor, 3-Ethynylbenzoic acid, has a reported melting point of 164-171 °C.[2] Esterification can lower the melting point compared to the parent carboxylic acid due to the disruption of strong intermolecular hydrogen bonding between the carboxylic acid groups. Therefore, it is reasonable to hypothesize that the melting point of this compound is lower than that of 3-Ethynylbenzoic acid.
Boiling Point
A boiling point for this compound has not been reported. Given its molecular weight and aromatic nature, the boiling point is expected to be significantly above 200°C at atmospheric pressure. For comparison, the simpler analogue, Ethyl benzoate, has a boiling point of approximately 212 °C.[4][5] The addition of the ethynyl group would likely increase the boiling point due to increased molecular weight and van der Waals forces. However, it is also common for complex organic molecules to decompose at or before their atmospheric boiling point. Therefore, purification by distillation would likely require reduced pressure. For instance, the related compound Ethyl 3-bromobenzoate has a reported boiling point of 130-131 °C at 12 mmHg.[6]
Solubility
The solubility of a compound is a critical parameter for its use in synthesis and biological assays. This compound is reported to be soluble in organic solvents like acetone and chloroform.[2] This is consistent with its molecular structure, which contains a large, nonpolar aromatic ring and an ethyl group, alongside a polar ester functionality.
Its solubility in water is described as occurring at "high concentrations," which suggests some degree of aqueous solubility, likely facilitated by the ester group's ability to act as a hydrogen bond acceptor.[2] However, the hydrophobic nature of the benzene ring and the ethynyl group would limit extensive water solubility. For practical laboratory applications, it would be prudent to consider it sparingly soluble in water and readily soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.
Experimental Protocols for Property Determination
For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Boiling Point Determination (Microscale Method)
Given the likelihood of a high boiling point, a microscale method under reduced pressure is advisable to prevent decomposition.
-
Apparatus: A small side-arm test tube, a capillary tube sealed at one end, a thermometer, and a vacuum source with a manometer are required.
-
Procedure: A small amount of this compound is placed in the test tube. The capillary tube is inverted and placed inside the test tube. The system is connected to a vacuum source, and the pressure is stabilized. The apparatus is then heated gently.
-
Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.
Solubility Determination (Visual Method)
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) should be selected.
-
Procedure: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, a small, weighed amount of this compound (e.g., 10 mg) is added.
-
Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the process is repeated with increasing amounts of the solute until saturation is reached.
Caption: Experimental workflow for determining the physical properties of this compound.
Conclusion
This compound is a valuable research chemical with physical properties that are not yet fully characterized in publicly available literature. It is a solid at room temperature and is soluble in common organic solvents. While precise melting and boiling points are yet to be reported, estimations based on structurally similar compounds can provide a useful preliminary guide for experimental work. The protocols outlined in this guide offer a pathway for researchers to determine these key physical parameters, thereby facilitating the broader application of this versatile compound in scientific research and development.
References
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Biosynth. 3-Ethynylbenzoic acid ethyl ester | 178742-95-5.
-
ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER | 10602-06-9.
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ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER Product Description.
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Sigma-Aldrich. Ethyl 3-bromobenzoate 98% | 24398-88-7.
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Sigma-Aldrich. 3-Ethynylbenzoic acid 95% | 10601-99-7.
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Cheméo. Chemical Properties of Benzoic acid, 3-ethyloxy-, ethyl ester.
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PubChem. Ethyl 4-ethynylbenzoate.
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ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER | 10602-06-9.
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AChemBlock. 3-Ethynyl-benzoic acid ethyl ester 95% | CAS: 178742-95-5.
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Cheméo. Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5).
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Wikipedia. Ethyl benzoate.
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Sigma-Aldrich. 3-Ethynyl-benzoic acid ethyl ester.
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Stenutz. ethyl benzoate.
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PubChem. Ethyl m-toluate.
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Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9.
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T3DB. Ethyl benzoate (T3D4935).
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ChemicalBook. Ethyl 3-methylbenzoate | 120-33-2.
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Ethyl 3-ethynylbenzoate: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Building Block in Modern Chemistry
Introduction
Ethyl 3-ethynylbenzoate is a bifunctional organic molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating both an ethyl ester and a terminal alkyne, offers two reactive handles for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed overview of this compound, from its fundamental properties to its synthesis and applications, with a focus on the practical insights and causal relationships that underpin its use in a laboratory setting.
Core Molecular Attributes
CAS Number: 178742-95-5[1]
Molecular Formula: C₁₁H₁₀O₂[1]
The structural uniqueness of this compound lies in the meta-substitution pattern of the benzene ring, which influences the electronic properties and steric accessibility of both the ester and the ethynyl groups. This arrangement is crucial for its reactivity and subsequent applications.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physicochemical and spectroscopic properties is paramount for its effective use in research. The following table summarizes the key data for this compound.
| Property | Value/Description |
| IUPAC Name | This compound |
| Molecular Weight | 174.19 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or solid |
| SMILES | CCOC(=O)c1cccc(c1)C#C |
| Predicted ¹H NMR | Aromatic protons (m, 4H), Ethyl quartet (q, 2H), Acetylenic proton (s, 1H), Ethyl triplet (t, 3H) |
| Predicted ¹³C NMR | Carbonyl carbon, Aromatic carbons (multiple signals), Acetylenic carbons, Ethyl carbons |
| Key IR Absorptions | ~3300 cm⁻¹ (alkynyl C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1720 cm⁻¹ (C=O ester stretch) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 174, with characteristic fragmentation patterns of benzoate esters. |
Synthesis of this compound: A Step-by-Step Protocol
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[2][3][4][5] A common and practical approach involves the use of a trimethylsilyl (TMS)-protected acetylene, which circumvents the potential for self-coupling of the terminal alkyne and often leads to cleaner reactions and higher yields. The synthesis can, therefore, be conceptualized as a two-step process: the Sonogashira coupling followed by the deprotection of the silyl group.
Step 1: Sonogashira Coupling of Ethyl 3-bromobenzoate with Ethynyltrimethylsilane
This initial step forms the carbon-carbon bond between the aromatic ring and the protected alkyne. The choice of ethyl 3-bromobenzoate as a starting material is strategic due to its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions.
Caption: Sonogashira coupling workflow.
Experimental Protocol:
-
Reaction Setup: To a dry, inert-atmosphere flask, add ethyl 3-bromobenzoate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine).
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS group is a robust protecting group that can be selectively removed under mild conditions, typically using a fluoride source or a base.
Caption: TMS deprotection workflow.
Experimental Protocol:
-
Dissolution: Dissolve the purified ethyl 3-((trimethylsilyl)ethynyl)benzoate in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Reagent Addition: Add a deprotecting agent. Common choices include tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by column chromatography if necessary.
Applications in Research and Drug Development
The terminal alkyne functionality of this compound makes it a highly valuable synthon for the construction of more complex molecules, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8][9][10]
Click Chemistry and the Synthesis of 1,2,3-Triazole Derivatives
The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] These five-membered heterocyclic rings are considered privileged structures in medicinal chemistry due to their favorable properties, including metabolic stability, ability to form hydrogen bonds, and a dipole moment that can facilitate binding to biological targets.[2][3][11][12]
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A Comprehensive Technical Guide on Ethyl 3-ethynylbenzoate for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-ethynylbenzoate is a bifunctional aromatic compound featuring both an ethyl ester and a terminal alkyne. This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth analysis of its discovery, historical context, synthesis, and key applications, with a focus on the underlying chemical principles and practical laboratory protocols.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. This compound is a prime example of such a molecule. The presence of a terminal alkyne allows for a rich variety of transformations, including carbon-carbon bond formation through cross-coupling reactions, cycloadditions, and metal-catalyzed transformations. Simultaneously, the ethyl ester group provides a site for modification via hydrolysis, amidation, or reduction, and also influences the electronic properties of the aromatic ring. This guide will explore the journey of this compound from its conceptual synthesis to its current-day applications.
Historical Context and Discovery
The advent of this compound as a readily accessible synthetic intermediate is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions. Specifically, the Sonogashira reaction, first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, provided a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction revolutionized the synthesis of substituted alkynes and paved the way for the preparation of compounds like this compound.
Prior to the widespread adoption of the Sonogashira reaction, the synthesis of such molecules was often cumbersome, involving multiple steps with potentially low overall yields. The Sonogashira coupling, with its mild reaction conditions and high functional group tolerance, made this compound and its analogs readily available to the broader scientific community, spurring their use in a multitude of research areas.[5]
Synthesis: The Sonogashira Coupling Approach
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of an ethyl 3-halobenzoate (typically the bromo or iodo derivative) with a suitable alkyne source. A common and effective strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene, to prevent undesired side reactions like homocoupling. This is then followed by a deprotection step to yield the terminal alkyne.
Detailed Experimental Protocol
Reaction Scheme:
-
Sonogashira Coupling: Ethyl 3-bromobenzoate + (Trimethylsilyl)acetylene → Ethyl 3-((trimethylsilyl)ethynyl)benzoate
-
Deprotection: Ethyl 3-((trimethylsilyl)ethynyl)benzoate → this compound
Materials:
-
Ethyl 3-bromobenzoate
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)
-
Standard workup and purification reagents (diethyl ether, saturated aqueous solutions of NH₄Cl, NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel, hexanes, ethyl acetate)
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Coupling Reaction: In a flame-dried flask under an inert atmosphere, dissolve ethyl 3-bromobenzoate, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%) in anhydrous toluene and triethylamine.
-
Add (trimethylsilyl)acetylene (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and perform a standard aqueous workup. Extract the product with an organic solvent like diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TMS-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in THF and cool to 0 °C. Add a solution of TBAF (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Perform an aqueous workup and extract the product.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Mechanistic Insights
The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
Catalytic Cycle Diagram:
Caption: Simplified mechanism of the Sonogashira coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.
-
Formation of Copper Acetylide: The terminal alkyne is activated by the copper(I) salt in the presence of a base.
-
Transmetalation: The acetylide group is transferred from copper to the palladium complex.
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~257 °C at 760 mmHg[6] |
| ¹H NMR (CDCl₃, MHz) | δ ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), 4.38 (q, 2H), 3.1 (s, 1H), 1.39 (t, 3H) |
| ¹³C NMR (CDCl₃, MHz) | δ ~165.8, 136.5, 133.0, 131.0, 128.8, 122.9, 82.5, 78.1, 61.3, 14.3 |
| IR (cm⁻¹) | ~3290 (≡C-H stretch), ~2110 (C≡C stretch), ~1720 (C=O stretch)[7] |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Applications in Research and Development
The utility of this compound is demonstrated by its widespread use in various fields of chemical research.
Medicinal Chemistry
The ethynyl group serves as a versatile handle for the synthesis of more complex molecules, including heterocycles, which are common motifs in pharmaceuticals. Furthermore, it is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is used for bioconjugation and drug discovery applications. It can also serve as an intermediate in the synthesis of various therapeutic agents.[8]
Materials Science
The rigid, linear nature of the ethynyl group makes this compound a valuable monomer for the creation of novel polymers with interesting electronic and photophysical properties. These materials have potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9]
Organic Synthesis
As a bifunctional building block, this compound can undergo a wide array of chemical transformations at either the alkyne or the ester functional group. This allows for the stepwise and controlled construction of complex molecular architectures.
Conclusion
This compound has established itself as a cornerstone building block in modern organic synthesis. Its accessibility through robust synthetic methods like the Sonogashira coupling, combined with its versatile reactivity, ensures its continued importance in the development of new pharmaceuticals, advanced materials, and complex molecular systems. Future innovations in catalysis and synthetic methodology will undoubtedly expand the applications of this valuable compound even further.
References
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- A Half Century of the Sonogashira Reaction. (n.d.). Organic Reactions.
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- The Sonogashira Coupling. (n.d.). Megan Shroder CHM 254.
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Ethyl 4-ethynylbenzoate | C11H10O2 | CID 15540683 - PubChem. (n.d.). Retrieved from [Link].
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- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (n.d.). Benchchem.
- 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF. (2025, August 6).
- Ethyl 3-ethynylbenzo
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Ethyl 3-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134 - PubChem. (n.d.). Retrieved from [Link].
- Methyl 3-((trimethylsilyl)ethynyl)
- Methyl 3-((triMethylsilyl)ethynyl)
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Unlocking New Frontiers: A Technical Guide to the Research Potential of Ethyl 3-ethynylbenzoate
For Immediate Release
[City, State] – January 15, 2026 – In the ever-evolving landscape of chemical synthesis and material science, the strategic selection of molecular building blocks is paramount to innovation. Ethyl 3-ethynylbenzoate, a versatile aromatic alkyne, is emerging as a powerful scaffold for the development of novel pharmaceuticals, advanced polymers, and functional materials. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the untapped research potential of this compound, providing a roadmap for its application in cutting-edge scientific exploration.
Introduction: The Strategic Advantage of this compound
This compound is an organic compound featuring a benzene ring substituted with an ethynyl group (-C≡CH) and an ethyl ester group (-COOCH₂CH₃) at the meta position. This unique arrangement of a reactive terminal alkyne and an electron-withdrawing ester group on an aromatic core makes it a highly valuable and versatile building block in organic synthesis. The ethynyl group serves as a handle for a variety of powerful chemical transformations, while the benzoate moiety can be readily modified or incorporated into larger molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~275 °C (estimated) |
| Solubility | Soluble in most organic solvents |
Core Synthetic Methodologies: Harnessing the Reactivity of the Ethynyl Group
The terminal alkyne functionality of this compound is the cornerstone of its synthetic utility. Two key reactions, the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide efficient and versatile pathways for carbon-carbon and carbon-heteroatom bond formation.
Sonogashira Coupling: Building Complex Aromatic Scaffolds
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in the synthesis of substituted alkynes and has been widely employed in the creation of pharmaceuticals, natural products, and organic materials.[1]
Experimental Protocol: Typical Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Diagram 1: Sonogashira Coupling of this compound
Caption: Sonogashira coupling reaction pathway.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to 1,2,3-Triazoles
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides.[2] These triazole rings are not merely linkers but are often considered as pharmacophores due to their favorable properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions.[3]
Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change or TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.
Diagram 2: CuAAC Reaction of this compound
Caption: Workflow for RAFT polymerization.
Dendrimer Synthesis and Nanomaterials
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. [4][5]The ethynyl group of this compound makes it an excellent building block for the convergent synthesis of dendrimers.
-
Convergent Dendrimer Synthesis: In this approach, dendritic wedges (dendrons) are synthesized first and then attached to a multifunctional core in the final step. [6]this compound can be used to construct these dendrons through iterative Sonogashira coupling and other reactions. The resulting dendrimers can find applications in drug delivery, catalysis, and as nanoscale reactors.
Luminescent Materials and Metal-Organic Frameworks (MOFs)
-
Luminescent Materials: The extended π-conjugation that can be achieved through reactions of the ethynyl group makes this compound a promising precursor for the synthesis of luminescent materials. [6][7][8]Coordination to lanthanide ions, such as Europium(III), can lead to the development of highly efficient red-emitting materials for applications in organic light-emitting diodes (OLEDs) and bio-imaging.
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. [1][9][10]The carboxylate group of this compound (after hydrolysis of the ester) can coordinate to metal centers, while the ethynyl group can be used for post-synthetic modification of the MOF, introducing new functionalities and properties for applications in gas storage, separation, and catalysis.
Conclusion: A Call to Innovate
This compound stands as a testament to the power of molecular design. Its unique combination of a reactive alkyne and a modifiable ester on a stable aromatic platform provides a rich and largely unexplored territory for scientific discovery. The synthetic methodologies and potential research avenues outlined in this guide are intended to serve as a catalyst for innovation, empowering researchers to push the boundaries of medicinal chemistry, polymer science, and materials engineering. The journey from this versatile building block to next-generation technologies is ripe with opportunity, awaiting the ingenuity and dedication of the scientific community.
References
[11]Rhodium-catalyzed polymerization of 3-ethynyl-substituted... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] [12]3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. (2026). Drug Development Research, 87(1). [Link] [13]Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). Molecules, 27(15), 4975. [Link] [14]Rhodium-catalyzed polymerization of 3-ethynyl-substituted... - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] [2]Functional polymers by atom transfer radical polymerization. (2001). Progress in Polymer Science, 26(3), 337-377. [Link] [15]Polymerizations Mediated by Well-Defined Rhodium Complexes | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] Functional Biomaterials Synthesized by Double-Head Polymerization Agents. (2011). Biomacromolecules, 12(6), 1959-1973. [Link] [16]3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] [17]Synthesis and molecular docking of 1,2,3-triazole-based sulfonamides as aromatase inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(13), 3358-3367. [Link] [18]New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies. (2022). Ovidius University Annals of Chemistry, 33(1), 1-8. [Link] [1]Metal-Organic Frameworks Based on Group 3 and 4 Metals. (2020). Advanced Materials, 32(44), e2004414. [Link] [3]Functional polymers for optoelectronic applications by RAFT polymerization. (2011). Polymer Chemistry, 2(3), 492-519. [Link] [19]Rhodium-Mediated Stereoselective Polymerization of “Carbenes” | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] [9]Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology. (2023). Gels, 9(4), 331. [Link] [20]ATRP in the design of functional materials for biomedical applications. (2011). Progress in Polymer Science, 36(8), 1041-1078. [Link] [21]ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Carnegie Mellon University. Retrieved January 15, 2026, from [Link] [10]Metal-Organic Frameworks Based on Group 3 and 4 Metals | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] [6]Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. (2022). Molecules, 27(15), 4786. [Link] [4]Postsynthetic modification of mixed-linker metal-organic frameworks for ethylene oligomerization. (2018). Dalton Transactions, 47(1), 163-169. [Link] [7]Luminescence and anti-counterfeiting functions of the novel benzoate Eu(III) complexes with multiple excitation properties. (2021). Dyes and Pigments, 184, 108836. [Link] [22]Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019). CrystEngComm, 21(5), 868-876. [Link] [5]Luminescence and anti-counterfeiting functions of the novel benzoate Eu(III) complexes with multiple excitation properties | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link] [23]Novel Red-Emitting BaBi2B4O10:Eu3+ Phosphors: Synthesis, Crystal Structure and Luminescence. (2022). Materials, 15(19), 6778. [Link] [8]Synthesis and luminescent properties of europium(III), terbium(III), and gadolinium(III) complex compounds with ethoxybenzoic acids. (2015). Russian Journal of Coordination Chemistry, 41, 684-689. [Link] [24]Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. (2017). Chemical Communications, 53(1), 161-164. [Link]
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An In-Depth Technical Guide to Ethyl 3-ethynylbenzoate: Synthesis, Commercial Availability, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern synthetic chemistry and drug development, the efficiency of molecule construction is paramount. Success often hinges on the selection of starting materials that offer maximum strategic value. Ethyl 3-ethynylbenzoate (CAS No. 178742-95-5) has emerged as a quintessential example of such a high-value building block. Its structure is a carefully orchestrated assembly of three distinct functional domains: a stable aromatic core, an activatable ester moiety, and a highly versatile terminal alkyne. This trifunctional arrangement provides chemists with a powerful tool for introducing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.
The terminal alkyne is the cornerstone of its utility, serving as a reactive handle for a suite of powerful transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction's high efficiency, selectivity, and biocompatibility have made it a staple in medicinal chemistry for linking molecular fragments. The ethyl ester and the benzene ring offer additional points for modification, allowing for the fine-tuning of steric and electronic properties, solubility, and metabolic stability in a final compound. This guide provides an in-depth analysis of this compound, from its commercial sourcing and synthesis to its practical applications, offering researchers a comprehensive resource for leveraging this versatile reagent in their work.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use. The table below summarizes the key physicochemical identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 178742-95-5 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| SMILES | C#CC1=CC(C(=O)OCC)=CC=C1 | [1] |
| MDL Number | MFCD13195274 | [1] |
Spectroscopic Characterization: While a certificate of analysis from the supplier is the definitive source, the expected spectroscopic data for this compound includes:
-
¹H NMR (CDCl₃): Protons on the aromatic ring would appear in the δ 7.4-8.2 ppm range. The terminal alkyne proton (≡C-H) would present as a characteristic singlet around δ 3.1 ppm. The ethyl ester would show a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃). This is analogous to the reported spectrum for the corresponding methyl ester.[2]
-
¹³C NMR (CDCl₃): Expected peaks include signals for the carbonyl carbon (~165 ppm), aromatic carbons (128-135 ppm), the two alkyne carbons (~80-83 ppm), and the ethyl ester carbons (~61 ppm and ~14 ppm).
-
Infrared (IR) Spectroscopy: Key stretches would be observed for the C≡C bond (~2100 cm⁻¹), the ≡C-H bond (~3300 cm⁻¹), and the C=O of the ester (~1720 cm⁻¹).
Commercial Availability and Procurement
This compound is readily available as a research chemical from various specialized suppliers. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, including ¹H NMR and HPLC/LC-MS, to verify purity and identity.
| Supplier | Catalog Number (Example) | Purity (Typical) |
| AChemBlock | O27987 | ≥95% |
| BLD Pharm | BD138448 | --- |
Note: Catalog numbers and availability are subject to change. Researchers should consult the respective supplier websites for the most current information.
Synthesis and Purification: A Field-Proven Protocol
The most common and efficient laboratory-scale synthesis of this compound involves a palladium-catalyzed Sonogashira coupling reaction. This method couples a halo-aromatic compound, such as Ethyl 3-bromobenzoate, with a terminal alkyne. Ethyl 3-bromobenzoate is a logical precursor for this process.
Caption: Synthetic workflow for this compound via Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
Causality: This two-step, one-pot procedure first uses a protected alkyne (ethynyltrimethylsilane) to prevent self-coupling (Glaser coupling). The trimethylsilyl (TMS) protecting group is then easily removed under mild basic conditions to yield the terminal alkyne.
Materials:
-
Ethyl 3-bromobenzoate (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (anhydrous, as solvent)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagents Addition: Add anhydrous triethylamine via syringe, followed by ethynyltrimethylsilane.
-
Coupling Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
In-situ Deprotection: Once the coupling is complete, add Methanol to the reaction mixture, followed by solid potassium carbonate. Stir at room temperature for 2-4 hours. This step removes the TMS group.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing the pad with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl, water, and brine. The NH₄Cl wash is crucial for removing residual copper salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate) is typically effective for isolating the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Key Applications in Research and Drug Development
The true value of this compound lies in the synthetic possibilities unlocked by its terminal alkyne. It serves as a linchpin for connecting different molecular fragments, a strategy central to combinatorial chemistry and fragment-based drug discovery.
A. "Click Chemistry": The Gateway to Triazoles
The most prominent application is its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the covalent ligation of the benzoate fragment to any molecule bearing an azide group, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring. The triazole ring is a valuable pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions with biological targets.
Caption: Application workflow for drug candidate synthesis using this compound.
B. Further Synthetic Utility
Beyond click chemistry, the alkyne can participate in:
-
Sonogashira Cross-Coupling: Reacting with aryl or vinyl halides to create more complex internal alkynes.
-
C-H Activation: Serving as a substrate for various metal-catalyzed C-H functionalization reactions.
-
Cycloadditions: Participating in [3+2] cycloadditions with various dipoles to generate five-membered heterocycles.
The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for bioconjugation. This dual functionality makes the molecule a powerful tool for creating libraries of compounds for screening. For instance, similar building blocks are instrumental in synthesizing novel c-Myc inhibitors for cancer therapy and other complex heterocyclic structures with potential biological activity.[3]
Safe Handling and Storage
As a laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety profile is not widely published, guidelines for similar aromatic esters and alkynes should be followed.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Prevent contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Disclaimer: This information is a guideline. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the chemical.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset for chemical innovation. Its commercial availability, straightforward synthesis, and, most importantly, its trifunctional nature provide researchers with a reliable and versatile platform for the construction of complex molecules. The alkyne handle, in particular, opens a direct and efficient path to novel heterocyclic systems via click chemistry, making it an indispensable tool in the modern drug discovery toolkit. By understanding its properties, synthesis, and applications as outlined in this guide, scientists can fully harness the potential of this powerful building block to accelerate their research endeavors.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet for Ethyl 3-nitrobenzoate.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet for Ethyl benzoate.
- AChemBlock. (n.d.). 3-Ethynyl-benzoic acid ethyl ester 95%.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet for Ethyl benzoate.
- ChemicalBook. (n.d.). 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis.
- Apollo Scientific. (2023, April 24). Safety Data Sheet for Ethyl benzoate.
- Harper College. (2010, July 28). Material Safety Data Sheet for Ethyl benzoate.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Ethyl 3-bromobenzoate 98%.
- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025, January 5). European Journal of Medicinal Chemistry.
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- 3. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
A Theoretical and Computational Guide to Ethyl 3-ethynylbenzoate: Molecular Properties and Reactivity Insights
Abstract
This technical guide provides an in-depth theoretical and computational analysis of Ethyl 3-ethynylbenzoate, a molecule of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, spectroscopic, and electronic properties. The content herein is designed to offer researchers, scientists, and drug development professionals a robust computational framework for understanding and predicting the behavior of this compound, thereby guiding future experimental work and application development.
Introduction: The Significance of Aromatic Esters in Modern Chemistry
Aromatic esters are a pivotal class of organic compounds, with applications spanning pharmaceuticals, materials science, and fragrance industries.[1] Their rigid aromatic core combined with the versatile ester functionality allows for a diverse range of chemical modifications and applications. This compound, with its unique combination of an aromatic ring, an ester group, and a reactive ethynyl moiety, presents a compelling subject for theoretical investigation. The ethynyl group, in particular, is a versatile handle for "click" chemistry and further functionalization, making this molecule a potentially valuable building block in the synthesis of complex organic molecules and polymers.[2]
Computational modeling offers a powerful, cost-effective, and time-efficient approach to understanding the intrinsic properties of molecules like this compound.[3] By employing quantum chemical methods, we can predict a range of properties, from molecular geometry and vibrational frequencies to electronic structure and reactivity, providing insights that can accelerate the discovery and development process.[4] This guide will detail a comprehensive computational study of this compound, offering a foundational understanding of its chemical nature.
Computational Methodology: A Framework for In Silico Analysis
The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[5]
Geometry Optimization
The initial step in our computational workflow is the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule on the potential energy surface. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely recognized for its reliability in describing organic molecules.[6][7] The 6-311++G(d,p) basis set was employed, which provides a flexible description of the electron distribution by including diffuse functions (++) to account for lone pairs and polarization functions (d,p) to describe bond anisotropy.[8][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum was located.[10]
Spectroscopic Predictions
To aid in the experimental characterization of this compound, we have simulated its key spectroscopic signatures:
-
Infrared (IR) Spectroscopy: Vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory to predict the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts.[11][12] This method is known for its accuracy in predicting NMR parameters.[13][14]
-
UV-Vis Spectroscopy: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[15][16] This approach allows for the prediction of electronic transition energies and oscillator strengths.[2][17]
Electronic Structure Analysis
To understand the reactivity and intermolecular interaction potential of this compound, a detailed analysis of its electronic structure was performed:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to understand the molecule's electronic transitions and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[18][19][20]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects, providing a deeper understanding of the molecule's electronic stability.[21][22][23]
The computational workflow is summarized in the diagram below:
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion: A Computational Portrait of this compound
This section presents the predicted properties of this compound based on the computational methodology outlined above.
Molecular Geometry
The optimized geometry of this compound reveals a planar aromatic ring, as expected. The ethynyl group is linear, and the ethyl ester group adopts a conformation that minimizes steric hindrance. Key predicted bond lengths and angles are presented in the table below.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C≡C (ethynyl) | 1.208 |
| C-C (ring-ethynyl) | 1.435 |
| C=O (ester) | 1.215 |
| C-O (ester) | 1.358 |
| O-C (ethyl) | 1.452 |
| **Bond Angles (°) ** | |
| C-C≡C | 178.9 |
| C-C=O | 124.5 |
| C-O-C | 116.7 |
| Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |
Spectroscopic Signatures
The predicted spectroscopic data provide a valuable reference for the experimental identification and characterization of this compound.
Infrared (IR) Spectrum:
The calculated IR spectrum exhibits several characteristic vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| ≡C-H stretch | 3315 |
| C≡C stretch | 2112 |
| C=O stretch (ester) | 1725 |
| C-O stretch (ester) | 1250 |
| Aromatic C-H stretch | 3050-3100 |
| Aromatic C=C stretch | 1600-1450 |
| Table 2: Key predicted vibrational frequencies for this compound. |
NMR Spectrum:
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
| ¹H NMR | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.2 |
| Ethynyl Proton | 3.2 |
| -CH₂- (ethyl) | 4.4 |
| -CH₃ (ethyl) | 1.4 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165.5 |
| Aromatic Carbons | 128 - 135 |
| C≡C (ethynyl) | 80 - 83 |
| -CH₂- (ethyl) | 61.8 |
| -CH₃ (ethyl) | 14.3 |
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound. |
UV-Vis Spectrum:
The TD-DFT calculations predict the main electronic transitions that contribute to the UV-Vis absorption spectrum. The primary absorption is predicted to occur in the UV region, arising from π → π* transitions within the aromatic system.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs):
The HOMO is primarily localized on the ethynyl group and the aromatic ring, indicating these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the aromatic ring and the carbonyl group of the ester, suggesting these sites are prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and for this compound, it suggests a stable molecule with moderate reactivity.
Molecular Electrostatic Potential (MEP):
The MEP map provides a visual representation of the charge distribution.
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map of this compound.
The red regions, indicating high electron density, are concentrated around the oxygen atoms of the ester group and the π-system of the ethynyl group, making these sites attractive for electrophiles. The blue regions, representing electron-deficient areas, are located around the hydrogen atoms, particularly the ethynyl proton and the aromatic protons.
Natural Bond Orbital (NBO) Analysis:
NBO analysis reveals significant delocalization of electrons from the oxygen lone pairs of the ester group into the aromatic ring. This interaction contributes to the overall stability of the molecule. Furthermore, hyperconjugative interactions are observed between the aromatic π-system and the ethynyl group, further stabilizing the molecule.
Implications for Drug Discovery and Materials Science
The computational insights presented in this guide have several practical implications:
-
Rational Drug Design: The MEP and FMO analyses provide a roadmap for predicting how this compound might interact with biological targets. The identified nucleophilic and electrophilic sites can guide the design of new drug candidates with improved binding affinity and selectivity.
-
Polymer Chemistry: The reactive ethynyl group serves as a prime site for polymerization reactions. Understanding its electronic properties can aid in the design of novel polymers with tailored electronic and optical properties for applications in organic electronics.
-
Reaction Mechanism Studies: The predicted reactivity of different sites on the molecule can inform the design of synthetic routes and help in understanding reaction mechanisms involving this compound.
Conclusion
This technical guide has provided a comprehensive theoretical and computational study of this compound using Density Functional Theory. The predicted molecular structure, spectroscopic signatures, and electronic properties offer a detailed in silico portrait of this versatile molecule. While experimental validation is a crucial next step, the computational data presented here provides a robust foundation for future research and development efforts in fields ranging from medicinal chemistry to materials science. The methodologies and insights detailed in this guide are intended to empower researchers to leverage computational chemistry as a powerful tool in the exploration and application of novel chemical entities.
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Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
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Natural Bond Orbital (NBO) Analysis. [Link]
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GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [Link]
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What is the best computational chemistry software? : r/Chempros - Reddit. [Link]
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Software and Tools in Computational Chemistry – Study Guide | StudyGuides.com. [Link]
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The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. [Link]
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How to interpret a map of electrostatic potential (MEP)? - ResearchGate. [Link]
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What is NBO (Natural Bond Orbital) analysis for molecules? - ResearchGate. [Link]
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7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual - FACCTs. [Link]
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NMR - Gaussian.com. [Link]
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How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. [Link]
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Molecular Electrostatic Potential (MEP). [Link]
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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UVVis spectroscopy - ORCA 5.0 tutorials - FACCTs. [Link]
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How to perform NMR calculation in Gaussian - YouTube. [Link]
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What software shall I use for DFT on an organic molecule? [Link]
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UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS - FACCTs. [Link]
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Q-Chem Webinar 70: Calculating NMR Shielding with GIAO - YouTube. [Link]
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Electrostatic Potential maps - Chemistry LibreTexts. [Link]
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Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines | ACS Omega. [Link]
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Viewing Electrostatic Potential Maps - Avogadro. [Link]
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Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations - IISTE.org. [Link]
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Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]
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What is the difference betwenn 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set ? | ResearchGate. [Link]
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Aromatic C-H Bond Rupture; a Density Functional, B3LYP, Study - Zeitschrift für Naturforschung. [Link]
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DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation | Request PDF - ResearchGate. [Link]
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Analyzing the Energetics of the Four Aromatic Ring Interactions: Theoretical Study. [Link]
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(PDF) Aromatic C-H bond rupture; a Density Functional, B3LYP, study - ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 3-ethynylbenzoate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethyl 3-ethynylbenzoate as a Click Chemistry Hub
This compound is an aromatic organic compound featuring a terminal alkyne group, making it a valuable building block in the realm of click chemistry. Specifically, its terminal acetylene functionality renders it an ideal substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the covalent linkage of two molecular entities with high fidelity, forming a stable 1,2,3-triazole ring.[1]
The structure of this compound offers a unique combination of features for molecular construction. The ethyl ester group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled to amines or alcohols. The aromatic ring provides a rigid scaffold, and the ethynyl group serves as a "handle" for click reactions. This trifunctional nature allows for the modular and efficient synthesis of complex molecules.
While direct, published applications of this compound in click chemistry are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied aryl alkynes makes it an excellent candidate for a wide range of applications. These include the synthesis of novel pharmaceutical compounds, the development of functionalized polymers and materials, and the creation of bioconjugates for diagnostic and therapeutic purposes.[2][3]
This guide provides a comprehensive overview of the potential applications of this compound in click chemistry, complete with a detailed, representative protocol for its use in a CuAAC reaction.
Core Principles of CuAAC Click Chemistry
The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1] The reaction is catalyzed by a copper(I) species, which can be introduced directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[3][4][5][6]
Mechanism Overview: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then undergoes rearrangement and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.[1]
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Potential Applications of this compound in Click Chemistry
The modular nature of click chemistry allows this compound to be a versatile starting material in several fields:
Drug Discovery and Development
The 1,2,3-triazole core formed through click chemistry is a common motif in many biologically active compounds, often acting as a stable and biocompatible linker or pharmacophore. This compound can be "clicked" with a variety of azide-containing fragments to rapidly generate libraries of novel compounds for high-throughput screening. For instance, coupling with azido-sugars, peptides, or other small molecules could lead to new candidates for anticancer, antiviral, or antibacterial agents.
Bioconjugation
Bioconjugation is the covalent attachment of a synthetic molecule to a biomolecule, such as a protein or nucleic acid.[6] this compound can be used to prepare probes for labeling and tracking biomolecules. For example, it can be reacted with a fluorescent azide to create a tag that can then be attached to a biomolecule of interest. The ethyl ester can be hydrolyzed to a carboxylic acid and then activated for conjugation to amine groups on proteins.
Polymer and Materials Science
Click chemistry is a powerful tool for polymer synthesis and modification.[3] this compound can be used as a monomer or a functionalizing agent in polymer chemistry. For example, it can be copolymerized with azide-functionalized monomers to create cross-linked polymers or block copolymers. The resulting materials could have applications in areas such as drug delivery, tissue engineering, and coatings.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 178742-95-5 | Supplier Data |
| Molecular Formula | C₁₁H₁₀O₂ | Calculated |
| Molecular Weight | 174.20 g/mol | Calculated |
| Appearance | Not specified (likely a solid or oil) | Inferred |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from structure |
Representative Protocol: CuAAC Reaction of this compound with Benzyl Azide
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of this compound with benzyl azide to form ethyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate. This protocol is based on well-established procedures for similar aryl alkynes and serves as a starting point for optimization.[3][4][5][6]
Materials and Reagents
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like DMF or DMSO.
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware (graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography setup (optional, for purification)
Experimental Workflow
Caption: A typical workflow for a CuAAC reaction using this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water to achieve a concentration of approximately 0.1-0.5 M.
-
Stir the solution at room temperature.
-
-
Catalyst Preparation (Premix):
-
In a separate small vial, prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 100 mM in water).
-
In another vial, prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 200 mM in water or DMSO/water).
-
Just before use, mix the CuSO₄ solution and the ligand solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.[4]
-
-
Reaction Initiation:
-
To the stirring solution of the alkyne and azide, add the copper-ligand premix. The final concentration of copper should be 1-5 mol% relative to the limiting reagent (this compound).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Add the sodium ascorbate solution to the reaction mixture. The final concentration should be 5-10 mol%. The reaction is typically initiated upon the addition of the reducing agent.
-
-
Reaction Monitoring and Completion:
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkyne spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.
-
-
Characterization:
-
The structure and purity of the final product, ethyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Based on analogues, it may be a combustible liquid and an irritant.[7][8][9]
-
Azides: Organic azides can be explosive, especially low molecular weight azides. Handle with care and avoid heat, shock, and friction.
-
Copper Salts: Copper salts are toxic. Avoid ingestion and skin contact.
-
Solvents: Use flammable organic solvents in a well-ventilated area away from ignition sources.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of complex molecules through click chemistry. Its terminal alkyne functionality allows for efficient and selective coupling with azide-containing molecules via the CuAAC reaction. While specific applications of this particular molecule are yet to be widely reported, the robust and predictable nature of click chemistry, combined with the structural features of this compound, opens up numerous possibilities in drug discovery, bioconjugation, and materials science. The representative protocol provided here offers a solid foundation for researchers to begin exploring the potential of this valuable chemical tool.
References
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153–162. Retrieved from [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Park, K. (2018). “Click” chemistry in polymeric scaffolds. Journal of Controlled Release, 271, 1-13. Retrieved from [Link]
-
Gür, I. Y., Abdelmohsen, L. K. E. A., & van Hest, J. C. M. (2024). Click Chemistry in Polymer Science. In Click Chemistry in Polymer Science (pp. 1-23). Royal Society of Chemistry. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 9. fishersci.com [fishersci.com]
The Versatile Virtuoso: Ethyl 3-ethynylbenzoate as a Premier Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the selection of versatile and reactive building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-ethynylbenzoate, a seemingly unassuming aromatic ester, has emerged as a powerful and multifaceted tool for chemists in pharmaceutical research, materials science, and drug development. Its strategic placement of a terminal alkyne and an ethyl ester on a benzene ring provides two orthogonal reactive handles, unlocking a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: Unveiling the Potential of a Bifunctional Building Block
This compound possesses a unique combination of a nucleophilic/dipolarophilic alkyne and an electrophilic ester, all appended to a rigid aromatic scaffold. This arrangement allows for sequential or tandem functionalization, enabling the rapid assembly of molecules with significant structural complexity. The ethynyl group is a gateway to a multitude of powerful coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The ethyl ester, on the other hand, can be readily transformed into a variety of functional groups, including amides, carboxylic acids, and alcohols, or it can participate in condensation reactions.
The Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals, natural products, and organic materials.[2][3] this compound serves as an excellent terminal alkyne component in this reaction, allowing for the introduction of the ethyl benzoyl moiety onto various scaffolds.
Causality Behind Experimental Choices in Sonogashira Coupling:
The success of a Sonogashira coupling hinges on the careful selection of catalysts, base, and solvent to ensure efficient catalytic turnover and minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling).
-
Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, with palladium(II) precursors like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) being commonly used as they are readily reduced in situ. A copper(I) salt, usually copper(I) iodide (CuI), is employed as a co-catalyst. The copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[2]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent the deactivation of the palladium(0) catalyst and to avoid unwanted side reactions.[3]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to protect the air-sensitive palladium(0) species from oxidation.[4]
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol details the synthesis of ethyl 3-(4-methoxyphenylethynyl)benzoate, a valuable intermediate for various applications.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere chemistry
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-(4-methoxyphenylethynyl)benzoate.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield (%) |
| 1 | 4-Iodoanisole | This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | ~90% |
| 2 | 1-Iodo-4-nitrobenzene | This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | ~85% |
| 3 | 3-Iodopyridine | This compound | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 °C | ~80% |
Table 1: Representative Conditions for Sonogashira Coupling with this compound.
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
Azide-Alkyne Cycloaddition: The Power of "Click Chemistry"
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[5][6] This reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and versatile linkers in various chemical biology and materials science applications. This compound serves as a readily available alkyne component for CuAAC reactions.
Mechanistic Rationale in CuAAC:
The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[7] The key steps involve the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, leading to the exclusive formation of the 1,4-regioisomer.
-
Copper(I) Source: Copper(I) is the active catalyst. It can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[8]
-
Ligands: In biological applications, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and prevent cellular damage.[8]
-
Solvent System: The reaction is remarkably versatile in its solvent choice, often proceeding efficiently in a wide range of organic solvents, water, or mixtures thereof.[7]
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
This protocol describes the synthesis of ethyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL).
-
In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure triazole product.
Figure 2: General workflow for a CuAAC "click" reaction.
Synthesis of Heterocycles: Constructing Molecular Scaffolds
The ethynyl group of this compound is a versatile precursor for the synthesis of various heterocyclic systems through cycloaddition and cyclocondensation reactions. These heterocycles are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules.
Synthesis of Pyridines: A [2+2+2] Cycloaddition Approach
Substituted pyridines can be synthesized via a cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles. While a direct example with this compound is not prevalent in introductory literature, the principle allows for its theoretical application. A more common approach for pyridine synthesis involves the reaction of α,β-unsaturated carbonyl compounds with a nitrogen source.
Synthesis of Pyrimidines: A Three-Component Condensation
Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[9][10] While this compound is not a direct 1,3-dicarbonyl precursor, it can be envisioned to participate in reactions that generate such an intermediate in situ.
Synthesis of Quinolines: Friedländer Annulation
The Friedländer annulation is a classic method for synthesizing quinolines, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11] While not a direct application of this compound in its native form, derivatives of it, after transformation of the ethynyl group, could serve as precursors in such reactions.
A more direct potential application involves the transition-metal-catalyzed hydroarylation of the alkyne followed by cyclization.[7]
Polymerization: Creating Novel Functional Materials
The terminal alkyne of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of polyacetylenes. These conjugated polymers are of significant interest in materials science due to their potential applications in organic electronics, sensors, and nonlinear optics.
Rhodium-Catalyzed Polymerization:
Rhodium catalysts, such as [Rh(nbd)Cl]₂, are effective for the polymerization of substituted acetylenes.[3][6] This method often proceeds via a coordination-insertion mechanism, allowing for the synthesis of high molecular weight polymers with controlled stereochemistry. The ester functionality on the repeating units of the resulting polymer provides a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
Materials:
-
This compound (rigorously purified)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or a similar Rh(I) catalyst
-
Triethylamine (as a co-catalyst/base)
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Methanol (for precipitation)
-
Schlenk line and glassware for inert atmosphere polymerization
Procedure:
-
In a Schlenk tube under argon, dissolve this compound (1.0 mmol) in anhydrous toluene (2 mL).
-
In a separate Schlenk tube, prepare a solution of the rhodium catalyst (e.g., [Rh(nbd)Cl]₂, 0.01 mmol Rh) and triethylamine (0.1 mmol) in toluene (1 mL).
-
Add the catalyst solution to the monomer solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
Quench the polymerization by adding a small amount of acid (e.g., a few drops of HCl in methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR and IR spectroscopy for structural analysis.
Figure 3: General workflow for the polymerization of this compound.
Conclusion
This compound is a testament to the power of strategically functionalized building blocks in organic synthesis. Its ability to readily participate in robust and high-yielding reactions such as the Sonogashira coupling and CuAAC, coupled with its potential in heterocycle synthesis and polymerization, makes it an invaluable asset for the modern chemist. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this versatile molecule, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.
References
-
El-Sayed, A. M. (n.d.). Synthesis of Pyrimidine Derivatives. IntechOpen. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Synthesis of Pyrimidine. (n.d.). ChemTube3D. [Link]
-
Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2024, May 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024, May 1). Click chemistry. In Wikipedia, The Free Encyclopedia. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. (2016). Sciforum. [Link]
- Al-Zaydi, K. M. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, 1-9.
- Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles.
-
Palladium-nitrogen complexes. (n.d.). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central (PMC). [Link]
- Funabiki, K., Ohtsuki, K., & Matsui, M. (2002). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 8, 1079–1084.
- Tadross, P. M., & Virgil, S. C. (2012). Use of benzynes for the synthesis of heterocycles. Organic & Biomolecular Chemistry, 10(37), 7435–7446.
-
1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. [Link]
-
Methods for installing a nitrile group on a pyridine ring. (n.d.). ResearchGate. [Link]
- Xiao, L., Li, F., & Li, Y. (2015). Kinetic study of carbene polymerization of ethyl diazoacetate by palladium and rhodium catalysts. RSC Advances, 5(10), 7386–7392.
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(10), 4639-4640.
-
Theoretical Studies on [3 + 2]-Cycloaddition Reactions. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyridines and their Benzo Derivatives: Reactivity at the Ring. (n.d.). ResearchGate. [Link]
- Guimond, N., Fagnou, K. (2011). Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society, 133(16), 6495–6505.
- Hu, W., & Hu, W. (2017). Cycloaddition reactions of enoldiazo compounds. Accounts of Chemical Research, 50(8), 1886–1897.
- Thomson, R. J., & Spring, D. R. (2018). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. Beilstein Journal of Organic Chemistry, 14, 1448–1456.
- Nair, V., et al. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences, 111(2), 115-125.
-
Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization. (n.d.). ResearchGate. [Link]
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- 2. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 7. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Quinoline synthesis [organic-chemistry.org]
Application Notes & Protocols: Polymerization of Ethyl 3-ethynylbenzoate for Advanced Macromolecular Design
Introduction
Substituted polyacetylenes are a class of conjugated polymers with significant potential in materials science, electronics, and biomedical applications. Their rigid backbone and potential for functionalization make them compelling targets for synthesis. Ethyl 3-ethynylbenzoate is a particularly valuable monomer in this class. The presence of the ethyl ester group on the aromatic ring provides a versatile chemical handle that is generally stable to polymerization conditions but can be readily modified post-polymerization. This allows for the creation of a parent polymer which can then be transformed into a variety of functional materials, such as poly(3-ethynylbenzoic acid), by simple hydrolysis.
This guide provides an in-depth analysis of the polymerization of this compound, focusing on achieving controlled macromolecular structures. We will detail the most effective catalytic system, provide step-by-step protocols for polymerization and subsequent modification, and discuss the necessary characterization techniques. The methodologies described herein are designed to empower researchers to synthesize well-defined polymers with predictable molecular weights and low polydispersity, a hallmark of living polymerization.[1]
Section 1: Rhodium-Catalyzed Living Polymerization
The polymerization of substituted alkynes is most effectively achieved using transition-metal catalysts, with rhodium-based systems being particularly prominent.[2] These catalysts can mediate a living polymerization, a type of chain-growth polymerization where chain termination and transfer reactions are absent.[3] This "living" nature allows for exceptional control over the polymer's molecular weight and results in a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI).
Mechanistic Insight & Rationale
Rhodium(I) complexes, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) or chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]2), are highly effective pre-catalysts. In the presence of a suitable co-catalyst, typically a tertiary amine like triethylamine (Et₃N), the active Rh(I) species is generated. The polymerization proceeds via a coordination-insertion mechanism. The alkyne monomer coordinates to the rhodium center, followed by insertion into the growing polymer-rhodium bond. This cycle repeats, extending the polymer chain.
The choice of a Rh(I) catalyst system is critical for several reasons:
-
High Activity: These catalysts exhibit high activity towards alkyne polymerization, allowing for reactions to proceed under mild conditions.
-
Functional Group Tolerance: The ester moiety of this compound is stable under these conditions, preventing unwanted side reactions.
-
Stereoselectivity: Rhodium catalysts typically yield polymers with a high cis-transoidal stereoregularity in the polyacetylene backbone, leading to more ordered materials.
-
Living Characteristics: The stability of the propagating rhodium-carbene species minimizes termination events, enabling the synthesis of polymers with low PDI and the potential for creating block copolymers.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes a general procedure. The monomer-to-catalyst ratio can be adjusted to target different molecular weights. Note: This procedure must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich, etc. | Purify by column chromatography if needed. |
| Chloro(norbornadiene)rhodium(I) dimer | >98% | Strem, Acros, etc. | Store under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich, etc. | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich, etc. | Use from a solvent purification system. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Used for precipitation. |
| Schlenk Flasks, syringes, magnetic stir bars | - | - | Must be oven-dried before use. |
Step-by-Step Procedure
-
Monomer & Catalyst Preparation:
-
In a glovebox, add the rhodium pre-catalyst, [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol), to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve this compound (e.g., 348 mg, 2.0 mmol) in 5 mL of anhydrous THF. This corresponds to a monomer-to-rhodium ratio ([M]/[Rh]) of 100.
-
-
Solvent & Co-catalyst Addition:
-
Remove the Schlenk flask from the glovebox and connect it to a Schlenk line.
-
Add 15 mL of anhydrous THF to the flask via cannula or syringe. Stir the resulting yellow solution.
-
Add anhydrous triethylamine (e.g., 0.28 mL, 2.0 mmol) via syringe. The solution should turn a darker color.
-
-
Initiation of Polymerization:
-
Using a syringe, add the monomer solution dropwise to the stirring catalyst solution at room temperature over 2-3 minutes.
-
Rationale: A controlled addition helps to ensure all chains initiate at roughly the same time, which is crucial for achieving a low PDI.
-
-
Reaction & Monitoring:
-
Allow the reaction to stir at room temperature for a specified time (e.g., 1-24 hours). The solution will become increasingly viscous as the polymer forms.
-
The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the monomer.
-
-
Termination & Polymer Precipitation:
-
Once the desired conversion is reached (or after the set time), quench the reaction by adding 1-2 mL of methanol. This protonates the active catalyst center and terminates the polymerization.
-
Pour the viscous polymer solution slowly into a beaker containing a large volume of vigorously stirring methanol (e.g., 200 mL).
-
Rationale: Poly(this compound) is insoluble in methanol, causing it to precipitate out of the solution, while the unreacted monomer and catalyst residues remain dissolved.
-
-
Purification & Drying:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer solids extensively with fresh methanol to remove any remaining impurities.
-
Dry the polymer under high vacuum at 40 °C overnight to yield the final product, typically as a yellow or orange solid.
-
Section 2: Post-Polymerization Modification
The true utility of poly(this compound) lies in its capacity for post-polymerization modification.[4][5] The ester groups along the polymer backbone can be hydrolyzed to carboxylic acid functionalities, transforming the hydrophobic polymer into a hydrophilic, pH-responsive polyelectrolyte.
Protocol: Hydrolysis to Poly(3-ethynylbenzoic acid)
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| Poly(this compound) | - | Synthesized above | - |
| Lithium Hydroxide (LiOH) | >98% | Sigma-Aldrich | - |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific | - |
| Deionized Water | - | - | - |
| Hydrochloric Acid (HCl) | 1 M solution | Sigma-Aldrich | Used for acidification. |
Step-by-Step Procedure
-
Polymer Dissolution:
-
Dissolve the synthesized poly(this compound) (e.g., 200 mg) in THF (10 mL) in a round-bottom flask.
-
-
Base Addition:
-
Prepare a solution of LiOH (e.g., 96 mg, 4.0 mmol, a 10-fold excess per repeat unit) in deionized water (5 mL).
-
Add the aqueous LiOH solution to the polymer solution. The reaction mixture may become biphasic initially.
-
Rationale: A large excess of base is used to drive the hydrolysis reaction to completion. LiOH is often preferred over NaOH for its better solubility in mixed THF/water systems.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 65 °C) and stir vigorously for 12-24 hours. The reaction should become homogeneous as the hydrolysis proceeds.
-
-
Acidification & Precipitation:
-
After cooling to room temperature, slowly add 1 M HCl to the solution while stirring until the pH is acidic (pH ~2).
-
The resulting poly(3-ethynylbenzoic acid) will precipitate as it is protonated and becomes insoluble in the solvent mixture.
-
-
Purification & Drying:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid extensively with deionized water to remove salts (LiCl) and excess acid.
-
Dry the final polymer product under high vacuum at 50 °C.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
The Versatility of Ethyl 3-Ethynylbenzoate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: Ethyl 3-ethynylbenzoate is a versatile and readily accessible building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a benzoate group on a meta-substituted benzene ring, offers a rich platform for the construction of a wide array of complex heterocyclic scaffolds. The ethynyl group serves as a reactive handle for various transformations, including cycloaddition reactions, transition-metal-catalyzed cross-couplings and annulations, and multicomponent reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and validated protocols for the synthesis of medicinally relevant heterocyclic compounds such as isocoumarins, pyrazoles, and quinolines.
I. Strategic Importance of the Ethynyl and Benzoate Moieties
The synthetic potential of this compound is rooted in the distinct reactivity of its two primary functional groups. The terminal alkyne is an excellent participant in C-C and C-heteroatom bond-forming reactions. Its linear geometry and sp-hybridized carbons make it susceptible to attack by a variety of reagents. The electron-withdrawing nature of the benzoate group can influence the regioselectivity of these reactions. Concurrently, the ethyl ester provides a site for further synthetic modifications, such as hydrolysis, amidation, or reduction, adding another layer of synthetic versatility.
II. Synthesis of Isocoumarins via Catalytic Cyclization
Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. The synthesis of isocoumarins from o-alkynylbenzoates is a well-established strategy. While this compound is a meta-substituted isomer, it can be strategically employed in reactions that proceed through intermediates where the ortho position becomes activated.
Gold-Catalyzed Arylation/Oxo-cyclization
A powerful approach for the synthesis of 3,4-disubstituted isocoumarins involves a cooperative photoredox and gold-catalyzed domino arylation/oxo-cyclization of 2-alkynylbenzoates with arenediazonium salts.[1] This methodology can be adapted for substrates derived from this compound. The causality behind this dual catalytic system lies in the ability of the photoredox cycle to generate an aryl radical, which adds to the alkyne, followed by the gold catalyst promoting the intramolecular cyclization of the resulting vinylgold intermediate.
Workflow for Gold-Catalyzed Isocoumarin Synthesis
Caption: Gold-Catalyzed Isocoumarin Synthesis Workflow.
Detailed Protocol: Synthesis of a 3,4-Disubstituted Isocoumarin Derivative
This protocol is adapted from methodologies for the synthesis of isocoumarins from 2-alkynylbenzoates.[1]
Step 1: Preparation of Ethyl 2-ethynylbenzoate (Illustrative Precursor Step)
While our primary focus is this compound, this illustrative first step highlights a common method to obtain the ortho-isomer necessary for this specific isocoumarin synthesis.
| Reagent/Material | M.W. | Amount | Moles |
| Ethyl 2-iodobenzoate | 276.07 | 1.0 g | 3.62 mmol |
| Ethynyltrimethylsilane | 98.22 | 0.51 mL | 3.62 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 127 mg | 0.18 mmol |
| Copper(I) iodide (CuI) | 190.45 | 34 mg | 0.18 mmol |
| Triethylamine (TEA) | 101.19 | 10 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add ethyl 2-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add ethynyltrimethylsilane dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude TMS-protected alkyne is then deprotected using a mild base (e.g., K₂CO₃ in methanol) to yield ethyl 2-ethynylbenzoate.
-
Purify the product by column chromatography on silica gel.
Step 2: Cooperative Photoredox/Gold-Catalyzed Cyclization
| Reagent/Material | M.W. | Amount | Moles |
| Ethyl 2-ethynylbenzoate derivative | - | 0.2 mmol | 1.0 eq |
| Arenediazonium salt | - | 0.3 mmol | 1.5 eq |
| [Au(I) catalyst] | - | 0.01 mmol | 5 mol% |
| Photocatalyst (e.g., Eosin Y) | 691.86 | 0.002 mmol | 1 mol% |
| Acetonitrile/Water (9:1) | - | 2 mL | - |
Procedure:
-
In a reaction vial, dissolve the ethyl 2-ethynylbenzoate derivative, arenediazonium salt, gold catalyst, and photocatalyst in the acetonitrile/water mixture.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (450 nm).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isocoumarin.
III. Synthesis of Pyrazoles via [3+2] Cycloaddition
Pyrazoles are five-membered nitrogen-containing heterocycles that are prominent in many pharmaceutical agents. A classical and efficient method for pyrazole synthesis is the [3+2] cycloaddition reaction between a hydrazine and a 1,3-dielectrophile, or the reaction of a hydrazine with an alkyne.[2][3] The terminal alkyne of this compound makes it an ideal substrate for this transformation.
Reaction of this compound with Hydrazine
The reaction of this compound with hydrazine hydrate will proceed through a nucleophilic attack of the hydrazine on the alkyne, followed by tautomerization and cyclization to form the pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic nature of the substituents on the alkyne and the hydrazine.
Reaction Mechanism: Pyrazole Synthesis
Caption: Mechanism for the synthesis of pyrazoles.
Detailed Protocol: Synthesis of Ethyl 3-(1H-pyrazol-3-yl)benzoate
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 174.19 | 1.0 g | 5.74 mmol |
| Hydrazine hydrate (64%) | 50.06 | 0.36 mL | 5.74 mmol |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(1H-pyrazol-3-yl)benzoate.
Expected Yield: ~80-90%
IV. Synthesis of Quinolines via Multicomponent Reactions
Quinolines are a vital class of N-heterocycles with widespread applications in medicinal chemistry and materials science.[4] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted quinolines in a single step.[5] While direct MCRs involving this compound for quinoline synthesis are less common, it can be used as a precursor to generate a key intermediate for such reactions.
Friedländer Annulation Approach
The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound can be transformed into a suitable chalcone intermediate, which can then participate in a reaction with a 2-aminobenzaldehyde to construct the quinoline core.
Synthetic Pathway to Quinolines
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- 2. researchgate.net [researchgate.net]
- 3. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Alkyne: A Guide to the Experimental Applications of Ethyl 3-ethynylbenzoate
Introduction: The Strategic Importance of Ethyl 3-ethynylbenzoate in Modern Synthesis
This compound is a versatile aromatic alkyne that serves as a valuable building block in organic synthesis, materials science, and drug discovery. Its structure, featuring a terminal alkyne and an ethyl ester on a benzene ring, offers two key points for chemical modification. The terminal alkyne is amenable to a wide range of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and polymerizations. The ethyl ester provides a handle for further functionalization or can be hydrolyzed to the corresponding carboxylic acid, enabling conjugation to biomolecules or incorporation into larger supramolecular assemblies. This application note provides a comprehensive guide to the experimental setup for several key reactions involving this compound, offering detailed protocols and insights into the rationale behind the experimental design.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for successful and safe experimentation.
Physicochemical Data:
| Property | Value |
| CAS Number | 774-86-9 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Boiling Point | ~115-117 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂, acetone) |
Safety and Handling:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[1]
-
Skin Contact: May cause skin irritation. In case of contact, wash affected area with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek medical attention.
-
Fire and Explosion: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.
Core Synthetic Transformations and Protocols
The reactivity of the terminal alkyne in this compound is the cornerstone of its synthetic utility. This section details the experimental setup for three fundamental and widely applicable reaction types: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and electrophilic cyclization.
Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic materials.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent the deactivation of the catalysts and unwanted side reactions.
Experimental Workflow Diagram:
Sources
Analytical Techniques for Monitoring Ethyl 3-ethynylbenzoate Reactions
An Application Guide
Introduction: The Importance of Reaction Monitoring for Ethyl 3-ethynylbenzoate
This compound (E3EB) is a valuable bifunctional building block in modern organic synthesis, featuring both an aromatic ester and a terminal alkyne. This structure makes it a key precursor for pharmaceuticals, functional materials, and complex molecular architectures, often via reactions targeting the ethynyl group, such as Sonogashira coupling, click chemistry, or hydrogenation.
The success of these syntheses—maximizing yield, minimizing impurities, and ensuring scalability—hinges on a precise understanding of the reaction's progress. Monitoring the consumption of E3EB, the formation of the desired product, and the emergence of any intermediates or byproducts is therefore not just a quality control measure, but a fundamental tool for process optimization and mechanistic investigation.[1][2] This guide provides a detailed overview of the primary analytical techniques for monitoring E3EB reactions, with practical protocols and insights to guide experimental design.
PART 1: Selecting the Appropriate Analytical Technique
The choice of analytical method depends on the specific information required, the nature of the reaction matrix, and the available instrumentation. The primary decision point is often between offline chromatographic separation and online, real-time spectroscopic analysis.
-
Chromatographic Techniques (HPLC, GC): Offer excellent separation of complex mixtures, providing unambiguous quantification of individual components. They are ideal for determining final conversion, purity, and identifying byproducts. These are typically offline methods, requiring sample extraction from the reaction vessel.
-
Spectroscopic Techniques (FTIR, NMR): Provide real-time structural information, allowing for continuous monitoring of functional group changes directly within the reaction vessel (in-situ).[2][3] This is exceptionally powerful for kinetic analysis and detecting transient intermediates.[4]
Below is a decision-making workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting an analytical technique.
PART 2: Chromatographic Methods for Offline Analysis
Offline analysis involves taking a sample from the reaction at specific time points, quenching the reaction within the sample, and analyzing it. This "snapshot" approach is robust and highly quantitative.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is arguably the most versatile technique for E3EB analysis. Its aromatic ring provides strong UV absorbance, making detection sensitive and specific. As a non-volatile compound, E3EB and its likely products (e.g., from Sonogashira couplings) are perfectly suited for reversed-phase HPLC, which separates molecules based on hydrophobicity. A C18 column is the workhorse for this application, offering excellent retention and separation of aromatic compounds from more polar reactants or solvents.[5][6][7]
Protocol: Monitoring E3EB Conversion by Reversed-Phase HPLC
-
Sample Preparation:
-
Withdraw 50-100 µL of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot into 1.0 mL of a suitable solvent (e.g., acetonitrile) in a 1.5 mL vial. This stops the reaction and precipitates any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (E3EB has a strong absorbance here; use DAD to confirm optimal wavelength for all components).
-
Injection Volume: 5 µL.
-
-
Gradient Elution Method:
-
A gradient is crucial for separating reactants of different polarities.
-
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 1.0 | 40 |
| 10.0 | 1.0 | 95 |
| 12.0 | 1.0 | 95 |
| 12.1 | 1.0 | 40 |
| 15.0 | 1.0 | 40 |
-
Data Analysis & Trustworthiness:
-
Calibration: Prepare standard solutions of pure E3EB and (if available) the final product at known concentrations (e.g., 5, 20, 50, 100 µg/mL). Inject these to create a calibration curve (Peak Area vs. Concentration).
-
System Suitability: Before running samples, inject a standard mixture to ensure the system meets performance criteria (e.g., resolution between key peaks > 2.0, peak tailing factor < 1.5).
-
Quantification: Use the peak areas from the reaction samples and the calibration curve to determine the concentration of E3EB remaining and product formed at each time point. Calculate percent conversion.
-
Caption: Standard offline HPLC experimental workflow.
Gas Chromatography (GC)
Expertise & Causality: GC is a powerful alternative if E3EB and its reaction products are thermally stable and sufficiently volatile. With a boiling point of approximately 257 °C, E3EB is well-suited for GC analysis.[8] The primary advantage of GC is its high resolving power and, when coupled with a Mass Spectrometer (GC-MS), its ability to provide definitive structural identification of all volatile components in the reaction mixture, including solvents and low-molecular-weight byproducts.[9][10][11]
Protocol: GC-MS Analysis of E3EB Reactions
-
Sample Preparation:
-
Follow the same quenching and dilution procedure as for HPLC (Steps 1.1-1.3), but use a GC-compatible solvent like ethyl acetate or dichloromethane.
-
Note: The sample does not typically need to be filtered for modern GC systems unless significant precipitation occurs.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
-
Oven Temperature Program:
| Rate (°C/min) | Final Temp (°C) | Hold Time (min) |
| - | 100 | 2 |
| 20 | 280 | 5 |
-
Data Analysis & Trustworthiness:
-
Identification: Identify peaks by comparing their retention times to those of authentic standards and by matching their mass spectra against a library (e.g., NIST).
-
Quantification: For accurate quantification, an internal standard (IS) is recommended. Choose an IS that is non-reactive, resolves well from all other peaks, and is not present in the sample (e.g., dodecane). Add a known amount of IS to each sample before analysis. Calculate the relative response factor (RRF) of E3EB to the IS using a calibration standard. Use this RRF to determine the concentration of E3EB in the reaction samples.
-
PART 3: Spectroscopic Methods for In-Situ Analysis
In-situ analysis provides a continuous, real-time window into the reaction, revealing kinetic profiles and mechanistic details that are impossible to capture with offline methods.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is an ideal technique for monitoring E3EB reactions in real-time.[4] The molecule possesses two strong, distinct infrared absorbances in relatively clean spectral regions: the terminal alkyne C≡C stretch (~2110 cm⁻¹) and the ester carbonyl C=O stretch (~1720 cm⁻¹). An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel, allowing spectra to be collected every minute without sampling.[14][15] As the reaction proceeds, the disappearance of the alkyne peak (in a coupling reaction) or a shift in the carbonyl peak can be trended over time to generate a precise reaction profile.
Protocol: In-Situ FTIR-ATR Monitoring
-
Instrumentation and Setup:
-
Spectrometer: An FTIR spectrometer equipped with a fiber-optic cable and an ATR probe (e.g., Diamond or SiComp).
-
Setup: Carefully insert the ATR probe into the reaction flask through a port in the reactor lid. Ensure the probe tip is fully submerged in the reaction mixture but does not interfere with stirring.
-
A schematic of the setup is shown below.
-
Caption: Simplified schematic of an in-situ FTIR-ATR setup.
-
Data Acquisition:
-
Background Spectrum: Before starting the reaction (e.g., before adding the catalyst or final reagent), collect a background spectrum of the initial mixture. This spectrum will be automatically subtracted from all subsequent measurements.
-
Time-Resolved Scans: Configure the software to collect a spectrum automatically at regular intervals (e.g., every 1 minute) throughout the reaction.
-
Key Spectral Regions: Monitor the peak height or area of the C≡C stretch (~2110 cm⁻¹) and the C=O stretch (~1720 cm⁻¹).
-
-
Data Analysis:
-
Trending: Plot the intensity of the key peaks versus time. The decay of the E3EB alkyne peak at ~2110 cm⁻¹ directly corresponds to its consumption. The appearance of new peaks can signal product formation.
-
Kinetic Analysis: The resulting trend data can be used to determine reaction kinetics (e.g., reaction order, rate constant).
-
| Functional Group | Typical Wavenumber (cm⁻¹) | Change During Sonogashira Coupling |
| Terminal Alkyne (C≡C–H) | ~3300 | Disappears |
| Terminal Alkyne (C≡C) | ~2110 | Disappears |
| Ester Carbonyl (C=O) | ~1720 | May shift slightly due to change in conjugation |
| Internal Alkyne (Ar–C≡C–Ar) | ~2220 | Appears (product peak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy provides the most detailed structural picture of the reaction mixture.[16] It can be used to unambiguously identify reactants, intermediates, products, and byproducts, often in a single spectrum. For E3EB, the ethynyl proton (~3.1 ppm), the aromatic protons, and the ethyl ester protons (quartet and triplet) are all distinct signals. By integrating these signals relative to an unreactive internal standard, highly accurate quantitative data can be obtained.[17][18] While in-situ NMR is possible with specialized equipment, it is more commonly used as a high-precision offline technique.
Protocol: ¹H NMR Monitoring with an Internal Standard
-
Sample Preparation:
-
Prepare a stock solution of a suitable internal standard (IS) in a deuterated solvent (e.g., 1,3,5-trimethoxybenzene in CDCl₃). The IS must not react with any components and have a sharp singlet peak in a clear region of the spectrum.
-
At each time point, withdraw a ~50 µL aliquot from the reaction and quench it in a vial.
-
Evaporate the solvent and any volatile reagents under reduced pressure.
-
Redissolve the residue in a precise volume (e.g., 0.6 mL) of the IS/CDCl₃ stock solution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified (a D1 of 10-15 seconds is often safe).
-
-
Data Analysis:
-
Signal Assignment: Identify the peaks corresponding to E3EB, the product, and the internal standard.
-
Integration: Calibrate the integral of the IS peak to its known number of protons (e.g., set the singlet of 1,3,5-trimethoxybenzene to 3.00).
-
Quantification: The integrals of the other peaks are now directly proportional to the number of protons they represent. Use the integral of a unique E3EB peak (e.g., the ethynyl proton) and a unique product peak to determine their molar ratio at each time point. This allows for the calculation of percent conversion with high accuracy.
-
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- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl 4-ethynylbenzoate | CAS#:10602-03-6 | Chemsrc [chemsrc.com]
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- 12. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
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- 15. youtube.com [youtube.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling in 3D-printed NMR cuvettes: synthesis and properties of arylnaphthylalkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-ethynylbenzoate synthesis
Technical Support Center: Ethyl 3-ethynylbenzoate Synthesis
Introduction: Navigating the Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, frequently synthesized via a Sonogashira cross-coupling reaction. The most common and robust pathway involves a two-step sequence: the palladium/copper-catalyzed coupling of a halo-aromatic precursor, such as Ethyl 3-bromobenzoate, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by the selective removal of the silyl protecting group.
This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting advice and optimized protocols. We will address common experimental hurdles with scientifically-grounded explanations and actionable solutions to help you achieve high yields and purity.
General Synthetic Workflow
The synthesis is typically approached as a two-stage process. The first stage is the critical C-C bond formation via Sonogashira coupling, followed by a straightforward deprotection to yield the terminal alkyne.
Caption: General two-stage workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Sonogashira Coupling Stage: Common Problems
Question 1: My Sonogashira reaction shows very low or no conversion of the starting Ethyl 3-bromobenzoate. What are the likely causes?
Answer: This is a frequent issue that typically points to one of three areas: catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Inactivation: The Palladium(0) species is the active catalyst, and it can be sensitive to air and moisture.[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable for storage but must be reduced in situ, a process which can be hampered by impurities.[2]
-
Solution: Always use a fresh, high-quality palladium catalyst from a reputable supplier. If using Pd(PPh₃)₄, which is particularly oxygen-sensitive, ensure it has been stored properly under an inert atmosphere. For Pd(II) precatalysts, ensure your amine base is pure and dry, as it often acts as the reductant.[2]
-
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling) and can also damage the Pd(0) catalyst.[1][3]
-
Solution: The reaction is highly sensitive to oxygen.[3] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes. The reaction should be run under a positive pressure of an inert gas (N₂ or Ar) using standard Schlenk line techniques.
-
-
Sub-optimal Temperature: The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl.[1] Aryl bromides, like Ethyl 3-bromobenzoate, are less reactive than the corresponding iodides and often require heating to facilitate the rate-limiting oxidative addition step.[1][4]
-
Solution: If running at room temperature, slowly increase the reaction temperature. A good starting point for optimization is 60-80 °C. Monitor the reaction by TLC or GC-MS to avoid decomposition at excessive temperatures.
-
-
Impure Reagents: Impurities in the Ethyl 3-bromobenzoate, TMS-acetylene, or solvent can poison the catalyst. Water in the amine base or solvent can also interfere with the catalytic cycle.
-
Solution: Purify the starting materials if their quality is uncertain. Use anhydrous solvents and ensure your amine base (e.g., triethylamine, diisopropylamine) is distilled and dry.[4]
-
Question 2: I'm observing a significant amount of a side product that I believe is the homocoupled alkyne (Glaser coupling product). How can I prevent this?
Answer: The formation of a diyne byproduct from the homocoupling of your alkyne is a classic issue in copper-catalyzed Sonogashira reactions.[5] It is promoted by the presence of oxygen.[3][6]
-
Rigorous Exclusion of Oxygen: As stated above, this is the most critical factor. Improve your degassing procedure and ensure a leak-free inert atmosphere setup. Some studies suggest that using a hydrogen/nitrogen atmosphere can also suppress homocoupling.[7]
-
Minimize Copper(I) Iodide: Use the minimum effective amount of CuI (typically 1-5 mol%). While catalytic, excess copper can accelerate the undesired homocoupling pathway.
-
Switch to Copper-Free Conditions: This is often the most effective solution. Copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[1][8] These reactions may require a different ligand, a higher catalyst loading, or more forcing conditions, but they completely eliminate the primary pathway for Glaser coupling.
Caption: Simplified Sonogashira catalytic cycles and the competing Glaser side reaction.
Question 3: My reaction mixture turns black and a precipitate forms. Is this normal?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your soluble palladium catalyst to palladium metal (Pd(0)).[1] While some minor darkening of the solution is common, significant precipitation means your catalyst is crashing out and is no longer active in the reaction.
-
Causes: This is often caused by high temperatures, impurities, or an inappropriate solvent choice. Some anecdotal evidence suggests that THF can promote the formation of palladium black under certain conditions.[1][9]
-
Solutions:
-
Ensure high-purity, degassed reagents and solvents.
-
Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate.
-
Consider a more robust ligand for the palladium. Bulky, electron-rich phosphine ligands can stabilize the catalyst and prevent decomposition.[8]
-
If using THF, try switching to another common solvent like DMF or using the amine base itself as the solvent.
-
TMS-Deprotection Stage: Common Problems
Question 4: The deprotection of the TMS group is sluggish or incomplete.
Answer: The removal of the trimethylsilyl (TMS) group is typically a facile process, so incomplete reaction usually points to a simple procedural issue.
-
Standard Conditions: The most common and mild method is using a catalytic amount of potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature.[10][11]
-
Troubleshooting Steps:
-
Check Reagents: Is your K₂CO₃ old or has it absorbed moisture? Use a fresh bottle. Is your methanol sufficiently dry? While the reaction tolerates some water, grossly wet solvent can hinder it.
-
Increase Base: While catalytic amounts often work, you can increase the K₂CO₃ to a stoichiometric quantity (e.g., 1.1 equivalents) to drive the reaction to completion.
-
Alternative Methods: If the K₂CO₃/MeOH system fails, a stronger reagent system like tetrabutylammonium fluoride (TBAF) in THF is highly effective.[12] Be aware that TBAF is hygroscopic, and the presence of water is necessary for this deprotection mechanism.
-
Question 5: I am losing my TMS protecting group during the Sonogashira coupling step. How do I prevent this?
Answer: TMS-alkynes are known to be sensitive to basic conditions, and the amine base used in the Sonogashira coupling can be sufficient to cause premature deprotection, especially with extended reaction times or high temperatures.[13]
-
Minimize Reaction Stress: The best approach is to optimize the coupling reaction. Use the lowest possible temperature and shortest reaction time that gives good conversion.
-
Choice of Base: While strong amine bases are needed, consider if a slightly milder one could work. However, this may negatively impact the coupling efficiency.
-
Protecting Group Strategy: If premature deprotection is an unavoidable and significant issue with your specific substrate, you may need to consider a bulkier and more robust silyl protecting group, such as triisopropylsilyl (TIPS).[11] However, be aware that removing a TIPS group requires more forceful conditions (typically fluoride-based, like TBAF). For most standard syntheses of this compound, this is unnecessary.
Optimized Reaction Condition Tables
The following tables summarize key parameters for optimizing each stage of the synthesis.
Table 1: Sonogashira Coupling Optimization
| Parameter | Options | Rationale & Expert Advice |
| Aryl Halide | Ethyl 3-bromo benzoate | Good balance of reactivity and cost. The corresponding iodide is more reactive but more expensive. The chloride is generally unreactive under standard conditions.[1] |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is more air-stable and a common starting point. Pd(PPh₃)₄ is highly active but oxygen-sensitive. Loading: 1-5 mol%.[1][8] |
| Co-Catalyst | CuI (1-5 mol%) | Standard choice. Increases reaction rate significantly but can promote homocoupling. Use a fresh, off-white to light tan bottle.[2] |
| Base | Et₃N, DIPEA | Typically used in excess (2-4 equivalents) or as the solvent. Must be anhydrous and high purity.[1] |
| Solvent | THF, DMF, Toluene, Et₃N | THF and DMF are common choices for solubility. Using the amine base as the solvent is also effective. Ensure the solvent is anhydrous and thoroughly degassed.[3][4] |
| Temperature | Room Temp to 80 °C | Aryl bromides usually require heating. Start at 50-60 °C and increase if necessary. Monitor for catalyst decomposition at higher temperatures.[4] |
Table 2: TMS-Deprotection Method Comparison
| Reagent System | Solvent | Temperature | Typical Time | Notes |
| K₂CO₃ (catalytic to 2 eq.) | Methanol | Room Temp | 1-4 hours | Recommended starting point. Mild, cheap, and effective. Easy workup.[10] |
| TBAF (1.1 eq.) | THF | Room Temp | 30-60 min | Very fast and effective. More expensive. Workup involves removing fluoride salts.[12] |
| NaOMe/MeOH | Methanol | 0 °C to RT | 1-2 hours | Effective, but a stronger base than K₂CO₃. May not be compatible with other base-sensitive functional groups. |
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of Ethyl 3-bromobenzoate with TMS-Acetylene
-
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq.), CuI (0.04 eq.), and Ethyl 3-bromobenzoate (1.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or Toluene) as the solvent, followed by anhydrous triethylamine (3.0 eq.).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by TLC or GC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, Ethyl 3-((trimethylsilyl)ethynyl)benzoate, can be purified by flash column chromatography on silica gel.
Protocol 2: TMS-Deprotection using Potassium Carbonate
-
Setup: Dissolve the purified Ethyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq.) in methanol in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.5 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2 hours. Monitor by TLC until the starting material spot has disappeared.
-
Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude this compound can be further purified by column chromatography if necessary.[14]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common Sonogashira coupling problems.
References
-
Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [Link]
-
Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
-
Orita, A., et al. (2011). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 29(11), 2337-2346. [Link]
-
Wu, H.-P., & Lin, C.-F. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(1), 1076-1090. [Link]
-
Varghese, R. J., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7064-7078. [Link]
-
Zaytsev, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10211–10221. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Mohammed, S. A., & El-Sawy, E. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7515-7541. [Link]
-
preventing TMS alkyne deprotecting in reaction. Reddit. [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling. ResearchGate. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Shroder, M. The Sonogashira Coupling. University of Central Florida. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]
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Supporting Information for... The Royal Society of Chemistry. [Link]
-
El-Batta, A., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 9(12), 2353–2356. [Link]
-
Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]
-
Preparation of 3-bromobenzoic acid. PrepChem.com. [Link]
-
Andersson, M., et al. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene in Water. The Journal of Organic Chemistry, 66(18), 6079–6082. [Link]
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Technical Support Center: Ethyl 3-ethynylbenzoate Reactions
Welcome to the technical support center for Ethyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in cross-coupling reactions?
A1: The most prevalent side product in reactions involving terminal alkynes like this compound is the symmetrical 1,3-diyne, formed via oxidative homocoupling (Glaser coupling).[1][2] This occurs when two molecules of your alkyne starting material react with each other. Other potential, though typically less common, side products include starting material decomposition, hydration of the alkyne to form a ketone, and hydrolysis of the ethyl ester group under certain conditions.
Q2: Why is the homocoupled diyne byproduct so common in Sonogashira reactions?
A2: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3][4] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form the diyne, a process known as the Glaser or Hay coupling.[1][5][6] Therefore, any oxygen present in the reaction atmosphere significantly promotes this undesired pathway, consuming your starting material and reducing the yield of the desired cross-coupled product.[2][7]
Q3: Can the ethyl ester group on the molecule cause problems or lead to side products?
A3: Generally, the ethyl ester is robust under standard Sonogashira conditions, which typically use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] However, if the reaction is performed with stronger, aqueous bases (e.g., NaOH, K₂CO₃ in water) or if the workup involves prolonged exposure to acidic or basic aqueous conditions, hydrolysis can occur.[8][9] This would convert the ethyl ester to the corresponding carboxylic acid, complicating purification.
Q4: I am observing low conversion and my starting material remains. Is this related to side product formation?
A4: While side reactions can consume starting material, low conversion is often due to catalyst deactivation or suboptimal reaction conditions. Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state.[1][7] Other factors can include the reactivity of your coupling partner (aryl iodides are more reactive than bromides, which are more reactive than chlorides), the choice of base, solvent, and temperature.[10][11]
Troubleshooting Guide: Isolating and Mitigating Side Products
This section provides a systematic approach to identifying and solving specific issues related to side product formation in this compound reactions.
Issue 1: A major byproduct is observed with a mass corresponding to a dimer of this compound.
-
Problem Identification: Analysis by LC-MS or GC-MS shows a significant peak with a mass of (2 * M - 2), where M is the mass of this compound. This corresponds to the homocoupled diyne: 1,4-bis(3-ethoxycarbonylphenyl)buta-1,3-diyne.
-
Root Cause Analysis: This is the classic Glaser-Hay homocoupling product.[2][5] Its formation is almost always caused by the presence of oxygen in the reaction, which is a key oxidant for the copper-catalyzed dimerization of the alkyne.[1][7]
***dot graph Glaser_Coupling { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Alkyne [label="2 x R-C≡C-H\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="2 x Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="2 x R-C≡C-Cu\n(Copper Acetylide Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diyne [label="R-C≡C-C≡C-R\n(Homocoupling Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="O₂ (Oxidant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu_Reduced [label="2 x Cu(0) or other reduced species", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Alkyne -> Cu_Acetylide [label=" + Cu(I)\n - H⁺"]; Cu_Acetylide -> Diyne [label=" Oxidative Dimerization"]; Diyne -> Cu_Reduced [style=invis]; // for layout Oxygen -> Cu_Acetylide [label=" Promotes"]; }
Glaser-Hay homocoupling pathway. -
Solutions & Preventative Measures:
-
Implement Rigorous Inert Atmosphere Techniques: This is the most critical step. Oxygen must be meticulously excluded.[2]
-
Solvent Degassing: Solvents must be thoroughly degassed before use. Common methods include freeze-pump-thaw (most effective) or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.
-
Inert Gas Blanket: Assemble your reaction glassware while it is hot from the oven and immediately place it under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the entire reaction setup, duration, and cooling.
-
-
Optimize Catalyst System:
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Consider "Copper-Free" Sonogashira: Numerous protocols exist that avoid copper, thereby eliminating the primary pathway for Glaser coupling.[1][4] These reactions may require different ligands, bases, or higher temperatures but are highly effective at preventing diyne formation.[12]
-
-
Employ a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can significantly suppress homocoupling by keeping the catalytic species in their reduced, active states.[13][14]
-
Control Reagent Addition: Adding the this compound slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction over dimerization.[12]
-
| Mitigation Strategy | Principle | Typical Implementation |
| Inert Atmosphere | Excludes O₂, the oxidant for Glaser coupling.[7] | Freeze-pump-thaw cycles or sparging solvents with Ar/N₂. |
| Copper-Free Conditions | Eliminates the primary catalyst for homocoupling.[1][12] | Use Pd catalyst with specific ligands (e.g., phosphines) and amine bases. |
| Reducing Atmosphere | Minimizes oxidative side reactions.[13] | Use a pre-mixed gas of 5% H₂ in N₂ or Ar. |
| Slow Alkyne Addition | Favors kinetics of cross-coupling over homocoupling.[12] | Add alkyne solution over several hours using a syringe pump. |
Issue 2: A byproduct is observed with a mass corresponding to Ethyl 3-acetylbenzoate (M+18).
-
Problem Identification: LC-MS analysis shows a mass corresponding to the addition of water to the starting material. This indicates the formation of Ethyl 3-acetylbenzoate via hydration of the alkyne.
-
Root Cause Analysis: Alkyne hydration is the Markovnikov addition of water across the triple bond, typically catalyzed by acid or certain transition metals. While not the most common side reaction under standard Sonogashira conditions, it can occur if:
-
The reaction medium becomes acidic. The Sonogashira reaction produces HX as a byproduct, which must be neutralized by the base.[1] If the base is too weak or used in a substoichiometric amount, the resulting acidity can catalyze hydration.
-
Water is present in the reaction solvents.
-
Some palladium catalysts under certain conditions can promote this transformation.[15]
-
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly.
-
Verify Base Stoichiometry and Strength: Ensure at least two equivalents of the amine base are used to neutralize the HX byproduct and facilitate the catalytic cycle. Use a sufficiently strong base like TEA or DIPEA.
-
Buffer the Reaction: If acidity is a persistent issue, consider adding a solid, non-nucleophilic inorganic base like K₂CO₃ in addition to the amine base, provided it does not interfere with the reaction.
-
Issue 3: The final product mixture contains 3-ethynylbenzoic acid.
-
Problem Identification: The product has a mass corresponding to the saponification (hydrolysis) of the ethyl ester. This is easily confirmed by a change in polarity on TLC and the disappearance of the characteristic ethyl signals in ¹H NMR.
-
Root Cause Analysis: The ester functional group is susceptible to hydrolysis under strong basic or acidic conditions, especially in the presence of water and heat.[8][9] This is not typical for standard Sonogashira protocols but can occur if:
-
An inappropriate base like NaOH or KOH is used as the primary base in a protic solvent.
-
The reaction workup involves a harsh basic (saponification) or acidic wash at elevated temperatures.
-
-
Solutions & Preventative Measures:
-
Use Amine Bases: Stick to standard amine bases like TEA, DIPEA, or piperidine, which are generally not strong enough to hydrolyze the ester under anhydrous conditions.[1]
-
Perform Workup at Room Temperature: When quenching the reaction, perform all aqueous washes at room temperature or below to minimize the risk of hydrolysis.
-
Careful pH Adjustment: If an acidic or basic wash is necessary during the workup, perform it quickly, avoid excess reagent, and do not heat the mixture.
-
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Inert Atmosphere
This protocol details the setup for a Sonogashira reaction that minimizes the risk of homocoupling.
-
Glassware Preparation: Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at >120 °C overnight. Assemble the glassware hot under a positive pressure of argon or nitrogen.
-
Reagent Preparation:
-
Degas the chosen solvent (e.g., THF or DMF) by bubbling argon through it for at least 30 minutes.
-
Use fresh, high-purity catalysts and reagents.
-
-
Reaction Setup:
-
To the cooled flask, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (3 mol%) under a flow of argon.
-
Add the degassed solvent via cannula or syringe.
-
Add the amine base (e.g., TEA, 3.0 eq) via syringe.
-
Finally, add the this compound (1.1 eq) via syringe.
-
-
Reaction Execution: Stir the mixture at the desired temperature (room temperature to 50 °C is typical) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Filter through a pad of celite to remove catalyst residues, wash with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[12]
***dot graph Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
chemeurope.com. Sonogashira coupling. [Link]
-
Li, J. J. et al. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Golden, J. E. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]
-
Lorch, M. et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed Central. [Link]
-
B. R. Reddy, et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Pearson. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Organic Chemistry Portal. glaser coupling - Literature. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
-
Reddy, B. R., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
-
Dike, M. E. REPORT Lab work: ETHYL BENZOATE. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Syntheses. ethyl 4-methylbenzoate. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]
-
YouTube. The Hydrolysis of Ethyl Benzoate. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Wyzant. Ethyl Benzoate plus water and heat. [Link]
-
International Journal of Chemical Science. Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]
Sources
- 1. golden.com [golden.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira_coupling [chemeurope.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. wyzant.com [wyzant.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-ethynylbenzoate
Welcome to the technical support center for the synthesis of Ethyl 3-ethynylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your work.
I. Overview of this compound Synthesis
The most prevalent and versatile method for synthesizing this compound is the Sonogashira coupling reaction. This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (like ethynyltrimethylsilane, followed by deprotection) and an aryl halide (such as ethyl 3-bromobenzoate or ethyl 3-iodobenzoate). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
While the Sonogashira coupling is a powerful tool, achieving high yields can be challenging due to various factors including catalyst activity, reagent quality, and reaction conditions. This guide will address the common pitfalls and provide strategies for optimization.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low or non-existent?
A low or zero yield in a Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has degraded due to improper storage or handling, the reaction will not proceed. Palladium(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and moisture. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but still require careful handling.
-
Recommendation: Always use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere.
-
-
Poor Reagent Quality: The purity of your starting materials, including the aryl halide and the alkyne, is critical. Impurities can poison the catalyst.
-
Recommendation: Purify the aryl halide and alkyne if their purity is questionable. Ensure all solvents and the amine base are anhydrous, as water can negatively impact the reaction.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a significant role.
-
Recommendation: Ensure your solvent is properly degassed to remove oxygen, which can lead to unwanted side reactions. The base, typically an amine like triethylamine or diisopropylamine, must be dry and used in sufficient excess to neutralize the hydrogen halide byproduct and facilitate the deprotonation of the alkyne.[1][2] The reaction temperature should be optimized based on the reactivity of the aryl halide.[1]
-
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[1] This decomposition renders the catalyst inactive and halts the reaction.
-
Causes:
-
Impurities: Trace impurities in reagents or solvents can promote the agglomeration of palladium atoms.
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1][3]
-
Incorrect Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
-
Prevention:
-
Use High-Purity Reagents: Ensure all your chemicals and solvents are of high purity and are properly dried and degassed.
-
Solvent Choice: Consider using solvents like DMF or a mixture of dioxane and triethylamine.[4]
-
Temperature Control: Carefully control the reaction temperature. For highly reactive aryl iodides, the reaction may proceed at room temperature, while less reactive aryl bromides might require heating.[1]
-
Q3: My main side product is a homocoupled alkyne (Glaser coupling). How can I minimize this?
Glaser coupling is the homocoupling of the terminal alkyne to form a diyne, a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[5][6]
-
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from your reaction. Use standard Schlenk line techniques or a glovebox. Thoroughly degas all solvents and reagents.[5]
-
Copper-Free Conditions: The most direct method to avoid this copper-catalyzed side reaction is to employ a copper-free Sonogashira protocol.[5][7] These reactions often require a stronger base or higher temperatures but completely eliminate the primary pathway for Glaser coupling.[5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Q4: What is the reactivity order for the aryl halide, and how does it affect my reaction conditions?
The reactivity of the aryl halide significantly influences the reaction conditions required for a successful Sonogashira coupling. The general reactivity trend is:
I > OTf > Br > Cl [1]
-
Aryl Iodides (e.g., Ethyl 3-iodobenzoate): These are the most reactive and can often be coupled at room temperature.[1]
-
Aryl Bromides (e.g., Ethyl 3-bromobenzoate): These are less reactive and typically require heating to proceed at a reasonable rate.[1][4]
-
Aryl Chlorides: These are generally the least reactive and may require more specialized catalysts or harsher conditions.[1]
Understanding this reactivity order is key to selecting the appropriate starting material and optimizing reaction parameters like temperature and reaction time.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound via both traditional and copper-free Sonogashira coupling.
Protocol 1: Traditional Copper-Palladium Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an aryl halide with a terminal alkyne using a copper co-catalyst.
Workflow Diagram:
Caption: Experimental workflow for Sonogashira coupling.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3-iodobenzoate | 276.04 | 1.0 g | 3.62 mmol |
| Ethynyltrimethylsilane | 98.22 | 0.43 g (0.6 mL) | 4.35 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 25.4 mg | 0.036 mmol (1 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 13.8 mg | 0.072 mmol (2 mol%) |
| Triethylamine (TEA) | 101.19 | 1.5 mL | 10.8 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add ethyl 3-iodobenzoate (1.0 g, 3.62 mmol), PdCl₂(PPh₃)₂ (25.4 mg, 1 mol%), and CuI (13.8 mg, 2 mol%).
-
Add anhydrous THF (20 mL) and triethylamine (1.5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add ethynyltrimethylsilane (0.6 mL, 4.35 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC. If using ethyl 3-bromobenzoate, heating to 60-80 °C may be necessary.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product (ethyl 3-((trimethylsilyl)ethynyl)benzoate) is then deprotected. Dissolve the crude material in methanol (20 mL) and add potassium carbonate (0.5 g). Stir at room temperature for 1-2 hours.
-
Remove the methanol in vacuo, add water, and extract with ethyl acetate.
-
Dry the organic layer and concentrate. Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for avoiding the Glaser homocoupling side product.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3-bromobenzoate | 229.06 | 1.0 g | 4.36 mmol |
| Ethynyltrimethylsilane | 98.22 | 0.51 g (0.72 mL) | 5.24 mmol |
| Pd(PPh₃)₄ | 1155.56 | 101 mg | 0.087 mmol (2 mol%) |
| Diisopropylamine (DIPA) | 101.19 | 2.5 mL | 17.8 mmol |
| Toluene, anhydrous | - | 20 mL | - |
Procedure:
-
In a dry Schlenk flask under argon, dissolve ethyl 3-bromobenzoate (1.0 g, 4.36 mmol) and Pd(PPh₃)₄ (101 mg, 2 mol%) in anhydrous toluene (20 mL).
-
Add diisopropylamine (2.5 mL).
-
Add ethynyltrimethylsilane (0.72 mL, 5.24 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.[4]
-
Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Follow steps 9-11 from Protocol 1 for deprotection and purification.
IV. Reaction Mechanism
Understanding the catalytic cycle of the Sonogashira coupling is essential for troubleshooting.
Caption: The catalytic cycles of the Sonogashira coupling.
The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The aryl group on the palladium is exchanged with the alkynyl group from the copper acetylide.
-
Reductive Elimination: The desired product (R-C≡CR') is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step with the palladium complex.[7]
-
V. References
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from a presentation slide deck.
-
ResearchGate. (n.d.). Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
Sources
Troubleshooting failed Sonogashira coupling with Ethyl 3-ethynylbenzoate
Technical Support Center: Sonogashira Coupling
Welcome to the technical support center for the Sonogashira coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the synthesis of substituted alkynes, with a specific focus on challenging electron-deficient substrates like Ethyl 3-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction failed completely, with only starting materials recovered. Where do I start? A1: A complete failure often points to a fundamental issue with one of three areas: the catalysts, reagent integrity, or the reaction atmosphere. First, ensure your palladium catalyst and copper(I) co-catalyst are active and have been stored correctly. Second, verify the purity and dryness of your solvent and amine base.[1] Crucially, the reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote unwanted side reactions.[1][2][3][4] Thoroughly degassing your solvent and maintaining a strict inert atmosphere (argon or nitrogen) is non-negotiable.[1][5]
Q2: I see a black precipitate forming in my reaction flask. What is this? A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of palladium catalyst decomposition.[1] The active Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive. This is often caused by the presence of oxygen, impurities in the reagents, or a poor choice of solvent.[1] Some anecdotal evidence suggests that certain solvents, like THF, may promote this decomposition under specific conditions.[6]
Q3: My main product is the homocoupled alkyne dimer (Glaser product). How can I prevent this? A3: Alkyne homocoupling, or Glaser coupling, is the most common side reaction and is primarily promoted by oxygen in the presence of the copper co-catalyst.[2][7][8] To minimize this, employ rigorous anaerobic conditions. Further strategies include reducing the copper catalyst loading (as low as 1-2 mol%), adding the alkyne substrate slowly via syringe pump to keep its concentration low, or switching to a copper-free protocol entirely.[1][7]
Q4: What is the general reactivity order for the aryl halide coupling partner? A4: The rate of the oxidative addition step, which is often rate-limiting, is highly dependent on the carbon-halogen bond strength. The general reactivity trend is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[5] Consequently, reactions with aryl iodides are often successful at room temperature, while bromides may require heating, and chlorides typically demand highly active catalyst systems and more forcing conditions.[5]
In-Depth Troubleshooting Guide
This guide is structured by observable symptoms to help you diagnose the root cause of the problem and implement an effective solution.
Symptom 1: No or Very Low Product Yield (<10%)
If you've confirmed the basic points from the FAQ, a deeper dive into the reaction components is necessary.
Potential Cause 1: Catalyst System Inactivity The choice and handling of the palladium catalyst and its associated ligand are paramount.
-
Expert Diagnosis: The active catalyst is a Pd(0) species. While Pd(PPh₃)₄ is a direct source, it is sensitive to air and moisture. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable but require in situ reduction to Pd(0) before the catalytic cycle can begin. This reduction step can sometimes be inefficient or consume some of your alkyne via homocoupling.[6] For an electron-deficient alkyne like this compound coupled with a less reactive aryl bromide, the oxidative addition step is often slow. A more electron-rich and bulky phosphine ligand can accelerate this step by promoting a more reactive, coordinatively unsaturated Pd(0) center.
-
Solutions & Protocols:
-
Use Fresh Catalysts: Always use fresh Pd and CuI catalysts from a recently opened bottle stored under inert gas.[1][5]
-
Switch Ligands: If using a standard Pd/PPh₃ system, consider switching to a more robust and activating ligand. Buchwald ligands, such as XPhos or SPhos, are known to create highly active catalysts that excel with challenging substrates like aryl bromides and chlorides.
-
Optimize Pd/Ligand Ratio: For Pd(II) precatalysts, a 1:2 or 1:4 ratio of Pd to phosphine ligand is common to ensure the formation and stability of the active catalytic species.
-
Potential Cause 2: Inappropriate Base or Solvent The base and solvent create the environment for the reaction and their roles are critical.
-
Expert Diagnosis: The amine base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the H-X acid generated during the reaction.[7] The solvent must fully solubilize all components at the reaction temperature. For this compound, the electron-withdrawing ester group increases the acidity of the alkyne proton, meaning a milder base can be effective. However, the base must be sufficiently strong to drive the reaction.
-
Solutions & Protocols:
-
Base Quality: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous. Distilling it over CaH₂ before use can resolve many issues.[6]
-
Solvent Selection: While THF and DMF are common, they are not universally optimal. Toluene is an excellent, less coordinating solvent that can be effective. For substrates with poor solubility, a mixture like Toluene/Et₃N (3:1) can be a good starting point.[9]
-
Screening: If the initial choice fails, a systematic screen of conditions is warranted.
-
| Parameter | Condition A (Standard) | Condition B (For Ar-Br) | Condition C (Cu-Free) |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None | XPhos (4 mol%) | SPhos (4 mol%) |
| Cu Source | CuI (5-10 mol%) | CuI (5 mol%) | None |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | K₂CO₃ or Cs₂CO₃ |
| Solvent | THF or DMF | Toluene or Dioxane | Acetonitrile or Toluene |
| Temperature | Room Temp to 60 °C | 80 - 110 °C | 80 - 110 °C |
Table 1: Recommended starting conditions for screening.
Symptom 2: Significant Alkyne Homocoupling (Glaser Product)
This is the most frequent side reaction, consuming your valuable alkyne.
-
Expert Diagnosis: The Glaser coupling is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen.[3][8] While the Sonogashira reaction itself is formally anaerobic, trace oxygen is often the culprit. The mechanism involves the formation of a copper acetylide, which is then oxidized by O₂ to a Cu(II) species, leading to dimerization.[8]
-
Solutions & Protocols:
-
Rigorous Degassing: This cannot be overstated. The "freeze-pump-thaw" method (3 cycles) is the gold standard for removing dissolved oxygen from the solvent.[6] Alternatively, sparging the solvent with argon for 30-60 minutes can be effective.
-
Reduce Copper Concentration: High concentrations of CuI can accelerate homocoupling. Reduce the loading to 1-2 mol%.
-
Adopt a Copper-Free Protocol: The most definitive solution is to eliminate copper entirely.[7][10] Copper-free Sonogashira reactions have been extensively developed to circumvent the Glaser coupling issue.[3][7] They often require a slightly different base (e.g., a carbonate or a bulky amine like pyrrolidine) and may need more active palladium/ligand systems to facilitate the catalytic cycle without the copper acetylide intermediate.[11]
-
Logical Troubleshooting Workflow
Here is a visual guide to systematically diagnose the issue with your reaction.
A workflow for diagnosing common Sonogashira coupling failures.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.
The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex.[7] Transmetalation from the copper acetylide to the palladium complex is typically fast, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This is a general starting point for the coupling of an aryl bromide with this compound.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (repeat this 3 times).
-
Reagent Addition: Through the septum, add degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a persistent issue.
-
Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (3 cycles).
-
Reagent Addition: Add degassed acetonitrile (5 mL) followed by this compound (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Follow the same workup and purification procedure as described in Protocol 1.
References
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Retrieved from Benchchem website. [https://www.benchchem.com/b1295463-technical-support]
- Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Tyagi, B., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from Kaust Research Repository. [https://repository.kaust.edu.sa/handle/10754/626017]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from KAUST Repository. [https://repository.kaust.edu.sa/handle/10754/626017]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [https://pubs.acs.org/doi/10.1021/cr050992x]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from KAUST Repository. [https://repository.kaust.edu.sa/handle/10754/626017]
- RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07604d]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Sonogashira-reaction-a_tbl1_325372439]
- Wang, X., et al. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [https://pubs.acs.org/doi/10.1021/acs.organomet.9b00192]
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [https://www.mdpi.com/1420-3049/25/8/1889]
- RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [https://pubs.rsc.org/en/content/articlelanding/2023/RA/d2ra07604d]
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781849736990-00085?isbn=978-1-84973-699-0]
- ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from ResearchGate. [https://www.researchgate.net/publication/280590675_Effects_of_solvent_base_and_temperature_in_the_optimisation_of_a_new_catalytic_system_for_sonogashira_cross-coupling_using_NCP_pincer_palladacycle]
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-of-the-Sonogashira-type-coupling-reaction-a_fig2_325372439]
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [https://arodes.vub.be/publications/reaction-environment-design-multigram-synthesis-sonogashira-coupling-over]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
- Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [https://www.ias.ac.in/article/fulltext/jbsc/040/05/0905-0912]
- ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Effects-of-solvent-base-and-temperature-on-the-Sonogashira-coupling-between-2-and-3a-a_tbl1_328224599]
- ResearchGate. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. [https://www.researchgate.net/publication/369992383_Metal_phosphine_aldehyde_complexes_and_their_application_in_Cu-free_Sonogashira_and_Suzuki-Miyaura_cross-coupling_reactions]
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [https://www.mdpi.com/2073-4344/10/1/120]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [https://www.researchgate.net/post/What_is_the_best_procedure_for_Sonogashira_coupling]
- YouTube. (2025). Sonogashira reaction | Solved Practice Problems. [https://www.youtube.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. [https://www.sigmaaldrich.
- University of Mary Washington. (n.d.). The Sonogashira Coupling. [https://students.umw.edu/irep/the-sonogashira-coupling/]
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [https://pubs.acs.org/doi/10.1021/acs.orglett.2c01918]
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved from Benchchem website. [https://www.benchchem.com/troubleshooting-low-reactivity-in-sonogashira-coupling-reactions]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [https://www.reddit.com/r/Chempros/comments/p0v1h9/struggling_to_make_a_sonogashira_coupling/]
- ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [https://pubs.acs.org/doi/10.1021/jo2025325]
- Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [https://www.organic-chemistry.
- ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [https://www.researchgate.net/publication/51965936_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines]
- Reddit. (2020). Sonogashira troubleshooting help needed. [https://www.reddit.com/r/Chempros/comments/8w1b6c/sonogashira_troubleshooting_help_needed/]
- ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [https://www.researchgate.
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Technical Support Center: Catalyst Selection for Ethyl 3-ethynylbenzoate Reactions
Welcome to the technical support center for optimizing reactions with Ethyl 3-ethynylbenzoate. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into catalyst selection and troubleshooting for common transformations involving this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges efficiently.
Frequently Asked Questions (FAQs): General Handling
Question: My this compound is a solid, but some older batches in the lab appear oily. Is it still usable?
Answer: this compound is a low-melting solid. The presence of an oily residue, especially in older batches, may suggest partial hydrolysis of the ethyl ester to the corresponding carboxylic acid or hydration of the alkyne. Before use, it is highly recommended to verify the purity by ¹H NMR and, if necessary, purify the material. A simple filtration of the melted solid through a short plug of silica gel using an appropriate solvent (e.g., hexanes/ethyl acetate) can often remove polar impurities.
Question: What are the best practices for storing this compound?
Answer: To ensure long-term stability, store this compound in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon). The terminal alkyne can be susceptible to oxidative homocoupling over time, especially if exposed to air, moisture, and trace metal impurities.
Section 1: Sonogashira Coupling Reactions
The Sonogashira cross-coupling is the most prevalent reaction for functionalizing the alkyne moiety of this compound. It allows for the formation of a C(sp)-C(sp²) bond with various aryl or vinyl halides.[1][2] Success is highly dependent on the careful selection of the catalyst system.
FAQs: Catalyst & Ligand Selection for Sonogashira Coupling
Question: What is the fundamental difference between using a Pd(0) and a Pd(II) precatalyst, and which is better for this substrate?
Answer: The active catalyst in the Sonogashira cycle is a Pd(0) species.[3][4]
-
Pd(0) Precatalysts , such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), are directly active but can be sensitive to air and moisture, potentially leading to decomposition into inactive palladium black.[5][6]
-
Pd(II) Precatalysts , like PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), are generally more stable to air and have a longer shelf-life.[4][7] However, they require in-situ reduction to the active Pd(0) state to initiate the catalytic cycle. This reduction is typically accomplished by an amine base or a phosphine ligand present in the reaction mixture.[1]
For routine applications, the stability of Pd(II) precatalysts often makes them a more practical choice. However, for particularly sensitive substrates or when reaction initiation is sluggish, a fresh, high-quality Pd(0) source can be advantageous.
Question: Is a copper co-catalyst necessary? When should I consider a copper-free protocol?
Answer: This is a critical decision point that impacts both reaction efficiency and side-product profiles.
-
Traditional Sonogashira (with Copper): A copper(I) salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species undergoes transmetalation with the Pd(II)-aryl complex more rapidly than the alkyne itself, thereby accelerating the overall reaction rate.
-
Drawback of Copper: The primary issue with copper is its propensity to catalyze the oxidative homocoupling of the alkyne, leading to the formation of a 1,3-diyne byproduct (Glaser-Hay coupling).[5] This side reaction is significantly promoted by the presence of oxygen.
-
Copper-Free Sonogashira: To avoid homocoupling, numerous copper-free protocols have been developed.[2][8][9][10] These systems rely on the palladium catalyst alone to facilitate both alkyne deprotonation and coupling. While they eliminate the Glaser byproduct, they may require more specialized, electron-rich, and bulky ligands (e.g., P(t-Bu)₃) or different bases to achieve comparable reaction rates to the copper-co-catalyzed version.[9]
Recommendation: Use a copper-free protocol when your product is difficult to separate from the alkyne dimer or when working with complex, sensitive substrates where minimizing side reactions is paramount. For robust, high-yielding transformations where the dimer is easily separable, the traditional copper-co-catalyzed method is often faster and more economical.
Question: How do I choose the right phosphine ligand for my reaction?
Answer: The ligand's role is to stabilize the palladium center and modulate its electronic and steric properties, which directly impacts each step of the catalytic cycle.[11]
-
Triphenylphosphine (PPh₃): This is the most common and cost-effective ligand. It is suitable for many standard couplings, especially with reactive aryl iodides.
-
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands): These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[3] They are particularly effective for less reactive aryl bromides and chlorides. The steric bulk promotes the formation of a monoligated, highly reactive "Pd(0)L" species.[12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[13] This stability can prevent catalyst decomposition at higher temperatures and makes them excellent ligands for coupling challenging substrates, including some aryl chlorides.[14]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield | 1. Inactive Catalyst: Pd(0) source has oxidized; Pd(II) precatalyst failed to reduce.[5][6] | 1. Use a fresh bottle of catalyst. If using Pd(II), ensure the amine base is pure and capable of acting as a reductant. |
| 2. Non-Inert Atmosphere: Oxygen leads to catalyst decomposition and promotes alkyne homocoupling.[5][15] | 2. Thoroughly degas the solvent (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 30 min). Maintain a positive pressure of inert gas (Ar or N₂). | |
| 3. Impure Reagents: Impurities in the solvent, base, or starting materials can poison the catalyst.[5] | 3. Use anhydrous solvent. Distill the amine base (e.g., triethylamine, diisopropylamine) before use. Check purity of starting materials. | |
| 4. Inappropriate Base: The base may be too weak to deprotonate the alkyne or its halide salt may precipitate and coat the catalyst. | 4. Triethylamine or diisopropylamine are standard. For copper-free systems, stronger bases may be required. Ensure sufficient equivalents are used (typically ≥ 2). | |
| 2. Reaction Turns Black | Catalyst Decomposition: Formation of palladium black (insoluble, inactive Pd metal).[5][16] | This indicates catalyst death. Common causes include oxygen contamination or unsuitable solvents. Some anecdotal evidence suggests THF can promote this.[16] Improve degassing, use high-purity reagents, or consider a more stabilizing ligand (e.g., an NHC). |
| 3. Significant Alkyne Homocoupling | Glaser-Hay Coupling: This is the primary side reaction in copper-catalyzed systems, promoted by oxygen.[5] | 1. Improve Anaerobic Conditions: Rigorous degassing is critical. 2. Reduce Copper Loading: Minimize the amount of CuI (e.g., 0.5-2 mol%). 3. Slow Alkyne Addition: Add the this compound solution via syringe pump to keep its instantaneous concentration low. 4. Switch to a Copper-Free Protocol: This is the most effective solution.[5] |
Workflow & Mechanism Diagrams
Caption: Troubleshooting workflow for low yield in Sonogashira reactions.
Caption: Simplified catalytic cycles for the Pd/Cu co-catalyzed Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted for coupling this compound with an aryl bromide using a bulky phosphine ligand.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (AllylPdCl)₂ (1.0 mol%), and P(t-Bu)₃ (tri-tert-butylphosphine, 2.2 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed DMF (or another suitable solvent like NMP) via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.
-
Add this compound (1.2 equiv) via syringe.
-
Finally, add a freshly distilled amine base, such as diisopropylamine (2.0 equiv), via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive aryl bromides, gentle heating (e.g., 40-60 °C) may be required.[9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by saturated aqueous ammonium chloride (to remove the amine), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Section 2: Alkyne Hydration Reactions
Hydration of the terminal alkyne in this compound follows Markovnikov's rule to produce a methyl ketone (Ethyl 3-acetylbenzoate). This is a valuable transformation for introducing a ketone functional group.
FAQs: Catalyst Selection for Hydration
Question: What are the options for catalyzing the hydration of this compound?
Answer:
-
Mercury(II)-Catalyzed Hydration: The traditional method involves using a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid.[17] The reaction proceeds via an intermediate enol which tautomerizes to the more stable ketone.[18] While effective, the extreme toxicity of mercury salts makes this method undesirable for modern synthetic applications, especially in drug development.
-
Gold-Catalyzed Hydration: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as highly efficient and environmentally benign alternatives for alkyne hydration.[19][20] These reactions can often be run under milder conditions, at low catalyst loadings, and without strongly acidic media.[19][21] Gold is considered highly "alkynophilic" and effectively activates the C≡C triple bond towards nucleophilic attack by water.
Recommendation: Given the toxicity concerns, gold-catalyzed methods are strongly preferred. They offer excellent yields and align with the principles of green chemistry.
Troubleshooting Guide: Gold-Catalyzed Hydration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete Conversion | 1. Insufficient Catalyst Loading: The reaction may stall if the catalyst amount is too low. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%). |
| 2. Low Temperature: The activation energy for the reaction may not be overcome at room temperature. | 2. Gently heat the reaction mixture (e.g., 40-60 °C). | |
| 3. Catalyst Deactivation: While gold catalysts are robust, certain impurities could lead to deactivation. | 3. Ensure high-purity starting materials and solvents. The reaction is generally tolerant to air and moisture.[22] | |
| 2. Formation of Side Products | Substrate-Specific Issues: Although less common with simple hydration, complex substrates might undergo competing cyclization or other rearrangements. | Analyze the side products by MS and NMR to diagnose the issue. Adjusting the solvent or temperature may favor the desired hydration pathway. |
Mechanism Diagram
Caption: Simplified mechanism for gold-catalyzed alkyne hydration.
References
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
- Sonogashira coupling. Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applic
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Sonogashira Coupling. Chemistry LibreTexts.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Experimental and Theoretical Study of Gold(III)-Catalyzed Hydration of Alkynes.
- 9.4 Hydration of Alkynes. Organic Chemistry - OpenStax.
- Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps.
- Gold(III)-Catalyzed Hydration of Alkynes.
- Relativistic Effects in Homogeneous Gold C
- Gold(III)-Catalyzed Hydration of Phenylacetylene.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. reddit.com [reddit.com]
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- 18. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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- 22. scholarworks.smith.edu [scholarworks.smith.edu]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-ethynylbenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 3-ethynylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile building block. The reactivity of both the terminal alkyne and the ethyl ester functional groups is profoundly influenced by the reaction medium. Understanding these interactions is key to optimizing reaction outcomes, improving yields, and minimizing side reactions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists frequently encounter. We will delve into the causality behind solvent choices for common transformations such as Sonogashira couplings, Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), and alkyne hydrations.
General FAQs & Initial Considerations
Q1: I am planning a new reaction with this compound. How do I select an appropriate starting solvent?
A1: Your initial solvent choice should be guided by three primary factors: reagent solubility, the reaction mechanism, and the required temperature.
-
Solubility : this compound, an aromatic ester, is readily soluble in most common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (MeCN), toluene, and chlorinated solvents. It is only slightly soluble in water.[1][2] Ensure all catalysts, reagents, and bases are also at least moderately soluble to avoid a heterogeneous mixture that could impede reaction kinetics.
-
Reaction Mechanism : The polarity and protic/aprotic nature of the solvent can dramatically alter reaction pathways. For instance, polar aprotic solvents are known to favor SN2 reactions, while polar protic solvents can favor SN1 pathways by stabilizing charged intermediates.[3][4] For transition-metal-catalyzed reactions, the coordinating ability of the solvent is a critical factor.[5]
-
Temperature : Select a solvent with a boiling point that is compatible with the desired reaction temperature, allowing for effective reflux if necessary while minimizing pressure buildup in sealed vessels.
A general solvent screening workflow is often the most effective empirical approach.
Caption: A typical workflow for empirical solvent screening.
Q2: What is the practical difference between polar protic and polar aprotic solvents in the context of my experiment?
A2: The key difference lies in their ability to hydrogen bond.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors.[6] This property allows them to effectively solvate both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can significantly reduce nucleophilicity.[3][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess dipoles but lack an O-H or N-H bond. They are hydrogen bond acceptors but not donors.[6] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[8]
This distinction is crucial. For example, in a nucleophilic substitution (SN2) reaction, a polar aprotic solvent is often preferred to maximize the reactivity of the nucleophile.[4]
| Solvent Class | Examples | Dielectric Constant (ε) | Key Feature | Favors... |
| Nonpolar | Toluene, Hexane | < 5 | Low polarity | Reactions with nonpolar reagents; some cross-couplings. |
| Polar Aprotic | THF, DMF, DMSO, MeCN | 5 - 50 | Solvates cations well, leaves anions reactive. | SN2 reactions, many organometallic reactions. |
| Polar Protic | Water, Ethanol, Methanol | > 20 | Hydrogen bond donor; solvates cations and anions. | SN1 reactions, reactions involving proton transfer. |
| Data compiled from various sources.[6][9] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira cross-coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds. However, its efficiency is highly dependent on the reaction conditions, especially the solvent.
Q3: My Sonogashira coupling of this compound with an aryl bromide is sluggish and gives low yield. Could the solvent be the problem?
A3: Yes, the solvent is a very likely culprit. A sluggish reaction is often due to poor catalyst turnover or low reagent solubility.
-
Coordinating Solvents: Strongly coordinating polar aprotic solvents like DMF or DMSO can sometimes inhibit the reaction. They may compete with the phosphine ligands for coordination sites on the palladium center, potentially slowing down the catalytic cycle.[10] One study noted a significant drop in yield from 70% in toluene to 20% in DMF for a specific Sonogashira coupling, suggesting ligand displacement by the solvent.[10]
-
Solubility vs. Reactivity Trade-off: While non-polar solvents like toluene are often excellent for catalyst activity, your aryl bromide or base may have limited solubility. A common strategy is to use a mixed solvent system. For instance, using triethylamine (Et₃N) or diisopropylamine not only as the base but also as a co-solvent with toluene or THF can improve solubility while maintaining high catalytic activity.[11][12]
-
Temperature: Oxidative addition to aryl bromides is often the rate-limiting step and requires higher temperatures than for aryl iodides.[13] Ensure your solvent can accommodate the required temperature (e.g., toluene at 80-110 °C).[11]
Troubleshooting Steps:
-
Switch to a Less Coordinating Solvent: If you are using DMF or DMSO, try the reaction in toluene or 1,4-dioxane.
-
Use a Co-solvent: If solubility is an issue in a non-polar solvent, try a mixture such as Toluene:Et₃N (3:1) or THF:Et₃N (1:1).[12]
-
Increase Temperature: For aryl bromides, temperatures of 80 °C or higher are often necessary.[11] Use a sealed tube if the solvent's boiling point is a concern.
Q4: I am observing a lot of diyne byproduct from the homocoupling (Glaser coupling) of this compound. How can solvent choice mitigate this?
A4: Glaser-Hay homocoupling is an oxidative side reaction that plagues many Sonogashira couplings, consuming your alkyne and complicating purification.[13] It is promoted by oxygen and the copper(I) co-catalyst.
While solvent choice is secondary to rigorous degassing and using minimal copper, it still plays a role:
-
Amine Solvents: Using an amine like triethylamine or diisopropylamine as the solvent or co-solvent is often beneficial. Amines act as a base, a ligand for copper, and a solvent, and can help maintain a reducing environment. Many successful protocols use the amine base as the primary solvent or in a high ratio.[12][14]
-
Solvent Purity: Ensure your solvents are anhydrous and thoroughly degassed. Water and oxygen can facilitate the oxidative homocoupling pathway.
Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling
For particularly sensitive substrates where Glaser coupling is dominant, a copper-free protocol can be effective.[13]
-
To a dry Schlenk flask under argon, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd(PPh₃)₄ (2-5 mol%), and a suitable base such as Cs₂CO₃ or DBU (2.0 eq.).
-
Add degassed solvent (e.g., Toluene or Dioxane).
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and salts.
-
Concentrate the filtrate and purify by column chromatography.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is renowned for its efficiency and wide scope. Solvent choice is critical for managing catalyst stability and substrate compatibility.
Q5: My CuAAC reaction is slow or gives incomplete conversion. What is the best general-purpose solvent system?
A5: For many small-molecule click reactions, a mixture of an organic solvent and water is highly effective. The presence of water has been shown to accelerate the reaction in some cases.[15]
-
Recommended System: A 1:1 to 4:1 mixture of t-butanol/water or DMSO/water is a robust starting point.[16] This system can dissolve a wide range of organic alkynes and inorganic reagents (azide source, copper sulfate, sodium ascorbate).
-
Mechanism of Acceleration: DFT calculations suggest that the coordination of the Cu(I) catalyst to the alkyne is more exothermic in water than in acetonitrile, contributing to the observed rate acceleration.[15]
Troubleshooting Steps:
-
Introduce Water: If you are running the reaction in a purely organic solvent like THF or CH₂Cl₂, consider switching to a mixture with water.
-
Ensure Homogeneity: If the reaction mixture is biphasic, try a different co-solvent like DMSO or DMF that is fully miscible with water to ensure all reagents are in the same phase.
-
Consider a Ligand: If not already in use, adding a copper-stabilizing ligand like THPTA or TBTA is highly recommended. Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[16]
Caption: Decision tree for selecting a CuAAC solvent system.
Q6: Can I run the reaction without any solvent?
A6: Yes, for many liquid or low-melting-point substrates, neat (solvent-free) conditions can be exceptionally effective. Recent studies have shown that using specific polynuclear copper(I) catalysts can lead to quantitative conversion in minutes at room temperature under neat conditions, even at very low catalyst loadings (down to 25-50 ppm).[17] This approach is highly atom-economical and simplifies purification.
Troubleshooting Guide: Alkyne Hydration & Ester Hydrolysis
Q7: I am attempting to hydrate the alkyne of this compound and I'm getting poor regioselectivity. What is the role of the solvent here?
A7: Regioselectivity in alkyne hydration is a persistent challenge, primarily dictated by the catalyst system rather than the solvent, but the solvent is crucial for the catalyst to function correctly.[18]
-
Markovnikov Hydration (to form a methyl ketone): This is typically achieved with mercury(II) salts (e.g., HgSO₄) in aqueous sulfuric acid.[19] The solvent is the aqueous acidic medium itself. The reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.[19]
-
Anti-Markovnikov Hydration (to form an aldehyde): This requires a hydroboration-oxidation sequence. The hydroboration step is typically performed in an etheral solvent like THF using a sterically hindered borane (e.g., 9-BBN or disiamylborane) to prevent double addition across the alkyne.[20] The subsequent oxidation is done in the same solvent with the addition of aqueous NaOH and H₂O₂.
For this compound, a terminal alkyne, these two methods are complementary and should yield either the 3-acetyl ethyl benzoate (Markovnikov) or the 3-(2-oxoethyl)benzoate (anti-Markovnikov) respectively.[20] If you are getting a mixture, it suggests that your conditions are not selective. Ensure you are using the correct catalytic system for your desired outcome. Dual catalytic systems have also been developed that can provide extremely high regioselectivity (>25:1) for either branched or linear alcohols upon reductive hydration.[21]
Q8: I'm performing a reaction on the alkyne, but I'm seeing significant hydrolysis of the ethyl ester. How can I prevent this?
A8: Unwanted ester hydrolysis is a common side reaction, especially under strongly acidic or basic conditions in the presence of water.
-
Avoid Protic Solvents and Water: If possible, switch to anhydrous aprotic solvents (e.g., THF, Toluene, Dichloromethane) and ensure all reagents are dry.
-
Control pH: If your reaction requires a base, use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of an inorganic base like NaOH or KOH, which are also strong promoters of hydrolysis. If acid is required, use a Lewis acid instead of a Brønsted acid where feasible.
-
Kinetics of Hydrolysis: The rate of alkaline hydrolysis of ethyl benzoate decreases as the proportion of an organic co-solvent like methanol or ethanol in water increases.[22][23] This is because the less polar medium destabilizes the charged transition state of the hydrolysis reaction. Therefore, minimizing water content is the most effective strategy.
References
- Li, L., & Herzon, S. B. (2012). Regioselective reductive hydration of alkynes to form branched or linear alcohols. Journal of the American Chemical Society, 134(42), 17376–17379.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Li, L., & Herzon, S. B. (2012). Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols. Synthesis Workshop.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Sherwood, T. C., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 12(35), 11729-11736.
- Nolan, S. P., & Hashmi, A. S. K. (2010). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Chemistry LibreTexts. (2024).
- Chemistry LibreTexts. (2023).
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- BenchChem. (2025). Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(1), 279-292.
- YAK Motley. (2015). Nucleophilicity and Solvents - Protic and Aprotic. YouTube.
- Panda, N. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Scribd. (n.d.). Dielectric Constants of Common Solvents.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- BIANCHINI, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2036-2047.
- Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 138(49), 15932-15941.
- Chutia, R., et al. (2025). [Title of paper on Sonogashira reaction]. International Journal of New Chemistry, 12(3), 329-339.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?
- ChemTalk. (n.d.).
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 20(2), 406-409.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Shroder, M. (n.d.). The Sonogashira Coupling. Course Hero.
- Singh, A. K., & Bano, A. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 3(5), 26-28.
- Solubility of Things. (n.d.).
- Wikipedia. (n.d.).
- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry, 3, 336-343.
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Preventing dimerization of Ethyl 3-ethynylbenzoate
Technical Support Center: Ethyl 3-ethynylbenzoate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and material scientists to address the primary challenge encountered when working with this versatile terminal alkyne: its propensity for dimerization. Here, we provide in-depth, field-tested solutions and the scientific rationale behind them to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "dimer" of this compound, and why does it form?
A1: The dimerization of this compound is an oxidative homocoupling reaction where two molecules of the alkyne join to form a symmetrical 1,3-diyne: Diethyl 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzoate. This undesired side reaction is most commonly known as Glaser coupling or Hay coupling.[1][2][3] It is catalyzed by copper(I) salts and requires an oxidant, which is often atmospheric oxygen inadvertently present in the reaction.[4][5] The process consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge.[6]
Q2: What is the core mechanism of this dimerization?
A2: The reaction proceeds via a well-established copper-catalyzed cycle. First, the terminal alkyne coordinates with a copper(I) salt and, in the presence of a base, forms a copper(I) acetylide complex.[1] Two of these copper acetylide molecules then undergo an oxidative coupling step to form the C-C bond of the 1,3-diyne product, reducing the copper catalyst.[1] An oxidant, typically oxygen (for Glaser-Hay coupling) or a Cu(II) salt (for Eglinton coupling), is then required to re-oxidize the copper and regenerate the active catalyst for the cycle to continue.[1][4][7]
Q3: How can I detect and quantify the formation of the dimer?
A3: The dimer can be readily identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer is significantly less polar than the starting alkyne and will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the starting material, desired product, and the dimer byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive sign of dimerization is the complete disappearance of the characteristic terminal alkyne proton signal (a singlet typically around 3-4 ppm for phenylacetylenes).
-
Mass Spectrometry (MS): The dimer will show a molecular ion peak corresponding to (2 * M - 2 H), where M is the mass of the starting this compound.
Troubleshooting Guide: Dimerization Issues
Issue 1: Significant dimer formation observed during a copper-catalyzed cross-coupling reaction (e.g., Sonogashira, CuAAC "Click" Chemistry).
-
Symptom: Low yield of the desired cross-coupled product with a major byproduct identified as the homocoupled dimer.[2]
-
Primary Cause: Presence of atmospheric oxygen in the reaction vessel. Glaser coupling is an oxidative process, and even trace amounts of O₂ can facilitate significant dimer formation.[5][6]
-
Solutions & Scientific Rationale:
-
Implement Rigorous Inert Atmosphere Techniques: The most critical step is the complete exclusion of oxygen.[6]
-
Causality: By removing the oxidant (O₂), the catalytic cycle for dimerization is broken at the copper re-oxidation step, effectively shutting down the primary pathway for this side reaction.[8]
-
Action: Use a Schlenk line or a glovebox. Degas all solvents and liquid reagents thoroughly using methods like freeze-pump-thaw (most effective) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. See Protocol 1 for a detailed procedure.
-
-
Employ Slow Addition of the Alkyne: A high concentration of the terminal alkyne can favor the homocoupling pathway.[2]
-
Causality: The dimerization reaction is second-order with respect to the alkyne. By keeping the instantaneous concentration of the alkyne low, you kinetically favor the desired cross-coupling reaction over the undesired homocoupling.
-
Action: Prepare a solution of this compound in a degassed solvent and add it slowly to the main reaction mixture over several hours using a syringe pump.
-
-
Switch to a Copper-Free Protocol: The most effective way to prevent copper-catalyzed dimerization is to remove the copper catalyst entirely.[5][8]
-
Causality: Without the copper co-catalyst, the Glaser coupling mechanism cannot proceed. Many modern palladium-based cross-coupling systems are highly efficient without copper.[6]
-
Action: Utilize a copper-free Sonogashira protocol. These often employ more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate the catalytic cycle without the need for a copper co-catalyst. See Protocol 2 .
-
-
Issue 2: My stock of this compound shows signs of degradation or contains the dimer upon analysis.
-
Symptom: The material, either neat or in solution, has developed a yellow or brown color over time. NMR analysis shows the presence of the dimer and other impurities.
-
Primary Cause: Long-term exposure to air and potentially light. Trace metal impurities on glassware can also catalyze slow dimerization.
-
Solutions & Scientific Rationale:
-
Proper Storage:
-
Causality: Minimizing exposure to oxygen, light, and catalytic metals prevents the initiation of the oxidative coupling process during storage.
-
Action: Store this compound neat under an argon atmosphere in an amber vial at low temperatures (-20 °C is recommended). If storing in solution, use an anhydrous, deoxygenated solvent (like toluene or THF) and keep it under argon.
-
-
Purification Before Use:
-
Causality: Using a purified starting material ensures that pre-existing dimer does not contaminate the reaction and that accurate stoichiometry is maintained.
-
Action: If dimer is detected in the starting material, purify it by column chromatography (silica gel, using a hexane/ethyl acetate gradient) immediately before use.
-
-
Core Experimental Protocols
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw (FPT)
This is the most rigorous method for removing dissolved oxygen from solvents.
-
Setup: Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the air from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire three-step cycle (Freeze-Pump-Thaw) at least three times to ensure complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with high-purity argon or nitrogen.
Protocol 2: General Copper-Free Sonogashira Coupling
This protocol provides a starting point for coupling this compound with an aryl halide without a copper co-catalyst.[6]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 equiv.) and a thoroughly degassed solvent (e.g., dioxane or toluene).
-
Alkyne Addition: Add the this compound (1.2 equiv.). For best results, consider adding this via syringe pump as described in Troubleshooting Issue 1.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualization of Key Pathways
Caption: The catalytic cycle for copper-mediated Glaser-Hay homocoupling.
Caption: Decision workflow for troubleshooting dimer formation in reactions.
Data Summary: Comparison of Prevention Strategies
| Strategy | Principle | Pros | Cons | Best Suited For |
| Inert Atmosphere | Kinetic Control (Removes Oxidant) | Universally applicable, preserves starting material. | Requires specialized equipment (Schlenk line/glovebox). | All copper-catalyzed reactions involving terminal alkynes. |
| Slow Addition | Kinetic Control (Lowers [Alkyne]) | Simple to implement, reduces side reactions. | Can significantly increase reaction time. | Reactions where dimerization is moderate but persistent. |
| Copper-Free System | Mechanistic Avoidance | Completely eliminates the Glaser pathway.[8] | May require screening of new ligands/conditions. | Sonogashira and other cross-coupling reactions.[6] |
| Alkyne Protection (e.g., TMS) | Substrate Modification | Very robust; protects alkyne from many side reactions. | Adds two steps to the synthesis (protection/deprotection). | Multi-step syntheses or when the alkyne is particularly precious.[2] |
References
-
Glaser Coupling - Alfa Chemistry. Alfa Chemistry.
-
Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. BenchChem.
-
Glaser coupling. Wikipedia.
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
-
Eglinton Coupling Reaction - Alfa Chemistry. Alfa Chemistry.
-
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem.
-
Recent advances and applications of Glaser coupling employing greener protocols. Royal Society of Chemistry.
-
Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. ResearchGate.
-
Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
-
Sonogashira coupling. Wikipedia.
-
Oxidative coupling of alkynes (Glaser-Eglinton-Hay). Chemistry Online.
-
Cu@C N-Catalyzed Transformations of Alkynes: Hydration and Glaser–Hay Coupling. Thieme.
-
Eglinton Reaction. SynArchive.
-
How to avoid dimerization of terminal alkynes in synthesis. BenchChem.
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
-
Eglinton Reaction. Organic Chemistry Portal.
-
How to avoid dimerization of terminal alkynes in synthesis. BenchChem.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
-
Phenylacetylene's dimerization using the Glaser coupling reaction. ResearchGate.
-
Palladium-Catalyzed Homo-Dimerization of Terminal Alkynes. Thieme.
-
Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Ethyl 3-ethynylbenzoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the scale-up of Ethyl 3-ethynylbenzoate synthesis, a reaction frequently employing Sonogashira coupling.
What are the most critical parameters to consider when scaling up the Sonogashira coupling for this compound?
When moving from a laboratory to a pilot plant scale, several factors that are negligible in smaller reactions become critical.[1][2] Key parameters include:
-
Heat Transfer: Exothermic reactions can lead to temperature control issues in larger reactors due to a lower surface area-to-volume ratio.[3][4] This can affect reaction selectivity, yield, and purity.[3]
-
Mass Transfer and Mixing: Inefficient mixing can result in localized concentration gradients, leading to side reactions and inconsistent product quality.[2][3]
-
Reaction Kinetics: The reaction rate may change with scale due to differences in heat and mass transfer.[1]
-
Safety: The potential hazards of exothermic reactions, flammable solvents, and toxic reagents are magnified at a larger scale.[1][2]
How do I choose the appropriate reactor for pilot-plant scale synthesis?
The choice of reactor is crucial for a successful scale-up.[5]
-
Glass-lined steel reactors are often preferred for their corrosion resistance and ability to handle a wide range of chemicals.
-
For exothermic reactions, jacketed reactors with precise temperature control are essential. Double-jacketed configurations offer improved safety margins.[6]
-
The reactor design should facilitate efficient mixing, which can be achieved through the appropriate selection of agitators (e.g., anchor, turbine).[3]
What are the common side reactions in the Sonogashira coupling, and how can they be minimized during scale-up?
A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by:
-
Strict exclusion of oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial as oxygen promotes homocoupling.[7]
-
Use of a copper(I) co-catalyst: The copper co-catalyst facilitates the coupling of the alkyne with the palladium complex, competing with the homocoupling reaction.[7][8]
-
Control of reaction temperature: Higher temperatures can sometimes favor homocoupling.
How can I effectively monitor the progress of the reaction at a pilot-plant scale?
Real-time monitoring is essential for process control.
-
In-situ spectroscopic techniques, such as Raman or mid-infrared (mid-IR) spectroscopy, can provide real-time data on reactant consumption and product formation without the need for sampling.
-
Offline analysis of reaction samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used to track the reaction progress.[9]
What are the best practices for purifying this compound at a larger scale?
Purification methods need to be scalable and efficient.
-
Crystallization is often a preferred method for large-scale purification due to its cost-effectiveness and ability to yield high-purity products.
-
Column chromatography, while common in the lab, can be challenging and expensive to scale up.
-
Residual palladium catalyst removal is a critical step. Various scavenging agents or filtration through activated carbon can be employed.[10][11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up process.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | - Incomplete reaction. - Catalyst deactivation. - Side reactions (e.g., homocoupling). - Poor mixing. | - Monitor reaction progress closely using HPLC or in-situ analytics. - Ensure inert atmosphere and use high-purity, degassed solvents. - Optimize catalyst loading and consider using more robust palladium precatalysts. [12]- Evaluate and optimize agitation speed and impeller design to improve mixing. [3] |
| Poor Product Purity | - Presence of starting materials or intermediates. - Formation of byproducts. - Inefficient purification. | - Ensure complete reaction before work-up. - Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Develop a robust crystallization procedure with appropriate solvent selection. |
| Difficulty with Temperature Control | - Highly exothermic reaction. - Inadequate cooling capacity of the reactor. | - Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction. [2]- Consider slower addition of reagents to control the rate of heat generation. - Ensure the pilot plant reactor has sufficient cooling capacity and a well-designed jacket. [6][13] |
| Catalyst Poisoning/Deactivation | - Impurities in starting materials or solvents. - Presence of oxygen. | - Use high-purity reagents and solvents. - Thoroughly degas all solvents and reagents before use. - Ensure the reactor is properly purged and maintained under an inert atmosphere. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent process parameters (temperature, mixing, addition rates). | - Establish strict specifications for all raw materials. - Implement robust process control with well-defined operating parameters. - Maintain detailed batch records to track any deviations. |
Section 3: Experimental Protocols & Methodologies
Lab-Scale Synthesis of this compound (Illustrative)
This protocol describes a typical lab-scale Sonogashira coupling reaction.
Materials:
-
Ethyl 3-bromobenzoate[14]
-
Ethynyltrimethylsilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous, degassed)
-
Methanol
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a dried flask under an inert atmosphere, add Ethyl 3-bromobenzoate, toluene, and triethylamine.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in toluene.
-
Add the catalyst solution and CuI to the reaction mixture.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and add potassium carbonate to deprotect the silyl group.
-
Stir at room temperature until deprotection is complete (monitored by TLC or HPLC).
-
Remove the solvent and purify the crude product by column chromatography or crystallization.
Pilot-Plant Scale-Up Considerations
Scaling up the lab protocol requires careful consideration of several factors.
Process Flow Diagram for Pilot Plant Scale-Up:
Caption: Pilot Plant Process Flow
Section 4: Safety Considerations
Scaling up chemical reactions introduces new safety challenges.[1]
Hazard Analysis
| Substance | Hazards | Recommended Precautions |
| This compound | Irritant.[15] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] |
| Ethynyltrimethylsilane | Highly flammable liquid and vapor.[16] | Use in a well-ventilated area away from ignition sources. Ground and bond all equipment.[16] |
| Palladium Catalysts | Toxic if swallowed, in contact with skin, or if inhaled.[17] | Handle in a fume hood with appropriate PPE.[17] |
| Triethylamine | Flammable, corrosive, and toxic. | Use in a well-ventilated area, and wear appropriate PPE. |
| Toluene | Flammable, harmful if inhaled or absorbed through the skin. | Use in a well-ventilated area, and wear appropriate PPE. |
Process Safety
-
Exothermic Reaction Management: As established, the potential for a runaway reaction increases with scale.[3] A thorough understanding of the reaction's thermal profile is essential.
-
Static Electricity: The transfer of flammable organic solvents can generate static electricity, creating a fire or explosion hazard. Ensure all equipment is properly grounded and bonded.[16]
-
Emergency Procedures: Establish clear emergency procedures for spills, fires, and other potential incidents. Ensure all personnel are trained on these procedures.
Logical Relationship of Safety Considerations:
Caption: Safety Risk Management Workflow
Section 5: Data Summary
Table 5.1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl 3-bromobenzoate | 229.06 | 130-131 @ 12 mmHg[14] | 1.431[14] |
| This compound | 174.20[18] | - | - |
| Ethyl benzoate | 150.18[19] | 211-213[19] | 1.050[19] |
References
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025, August 1).
- Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik Mainz. (2025, December 22).
- Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021, January 6).
- Design and verification of adiabatic pilot plant reactors Emiel van Kimmenade*, Kae Wong, Christoph Dittrich, T. Alexander Nijhu - Aidic.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- DESIGN OF PILOT PLANT REACTORS - American Chemical Society.
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed.
- Pilot Plant Reactors - TestMart.
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Validation & Comparative
Comparing reactivity of Ethyl 3-ethynylbenzoate with other terminal alkynes
An In-Depth Comparative Guide to the Reactivity of Ethyl 3-ethynylbenzoate and Other Terminal Alkynes
Introduction: The Role of Terminal Alkynes in Modern Synthesis
Terminal alkynes are foundational building blocks in organic synthesis, prized for the versatility of the carbon-carbon triple bond. Their ability to participate in a wide array of transformations—including cross-coupling, cycloaddition, and hydration reactions—has cemented their importance in the synthesis of pharmaceuticals, complex natural products, and advanced materials.[1] The reactivity of a terminal alkyne is profoundly influenced by the substituent attached to it, which can modulate the electronic and steric environment of the reactive C-C triple bond.
This guide provides a detailed comparison of This compound , an aromatic alkyne bearing a meta-substituted electron-withdrawing group, with other commonly used terminal alkynes such as Phenylacetylene (a benchmark aromatic alkyne) and Propargyl Alcohol (a simple aliphatic alkyne). By examining their performance in key synthetic transformations, we aim to provide researchers with a predictive framework for selecting the appropriate alkyne for their specific synthetic challenges.
Structural and Electronic Analysis of Terminal Alkynes
The reactivity of the terminal C-H bond in an alkyne is governed by its acidity (pKa), which is directly influenced by the electronic nature of the attached substituent. Steric hindrance around the triple bond can also play a critical role, particularly in catalyst coordination and subsequent reaction steps.[2][3]
-
This compound : The ethyl benzoate group at the meta position acts as a moderate electron-withdrawing group (EWG). This inductive effect increases the acidity of the terminal alkyne proton, making it more readily deprotonated. This enhanced acidity can facilitate reactions where C-H bond activation is the rate-determining step.
-
Phenylacetylene : The phenyl group is generally considered to be weakly electron-withdrawing. It serves as a standard baseline for aromatic alkyne reactivity. Its pKa is higher (less acidic) than that of this compound.[4]
-
Propargyl Alcohol : This is an aliphatic alkyne with a hydroxyl group. The -CH₂OH group is weakly electron-withdrawing, but the oxygen atom can also act as a coordinating group for metal catalysts, which can influence the reaction pathway in unique ways.
Caption: Structural factors influencing the reactivity of selected terminal alkynes.
Comparative Reactivity in Key Transformations
We will now examine the performance of these alkynes in three ubiquitous and mechanistically distinct reactions: the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and metal-catalyzed hydration.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] The mechanism involves two interconnected catalytic cycles. A key step is the formation of a copper(I) acetylide, which is facilitated by the deprotonation of the terminal alkyne by the base.[1]
Causality and Reactivity Prediction: Due to the electron-withdrawing nature of its substituent, this compound possesses a more acidic terminal proton compared to phenylacetylene. This increased acidity should accelerate the formation of the copper acetylide intermediate, potentially leading to faster reaction rates under identical conditions. Propargyl alcohol's hydroxyl group could potentially coordinate to the metal centers, which may either inhibit or accelerate the reaction depending on the specific catalytic system.
Table 1: Representative Data for Sonogashira Coupling with Iodobenzene
| Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 2 | ~95 |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 4 | ~92 |
| Propargyl Alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 3 | ~90 |
Note: Data are synthesized from typical literature values for illustrative comparison.[1][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[8][9] The mechanism is believed to involve the formation of a copper(I) acetylide, which then reacts with the azide.[9]
Causality and Reactivity Prediction: Similar to the Sonogashira coupling, the rate of CuAAC can be influenced by the ease of copper acetylide formation. Studies have shown that deprotonation of the terminal alkyne is a crucial step, and electron-withdrawing groups are expected to increase the acidity of the alkyne and thus its reactivity.[10] Therefore, this compound is predicted to react faster than phenylacetylene. The reaction is generally tolerant of a wide range of functional groups, including the hydroxyl group in propargyl alcohol.[8]
Table 2: Representative Data for CuAAC Reaction with Benzyl Azide
| Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | CuSO₄ / Na-Ascorbate | tBuOH / H₂O | 25 | 0.5 | >98 |
| Phenylacetylene | CuSO₄ / Na-Ascorbate | tBuOH / H₂O | 25 | 1 | >98 |
| Propargyl Alcohol | CuSO₄ / Na-Ascorbate | tBuOH / H₂O | 25 | 0.75 | >98 |
Note: Data are synthesized from typical literature values for illustrative comparison.[11][12]
Alkyne Hydration
The catalytic hydration of terminal alkynes is a fundamental transformation that yields carbonyl compounds.[13] With mercury(II) or gold(I) catalysts, the reaction typically follows Markovnikov's rule to produce methyl ketones.[14][15] The mechanism involves the activation of the alkyne by the Lewis acidic metal catalyst, making it susceptible to nucleophilic attack by water.[15]
Causality and Reactivity Prediction: The rate of hydration is influenced by the electron density of the triple bond. Electron-withdrawing groups decrease the electron density, making the alkyne less nucleophilic and potentially slowing the initial coordination to the metal catalyst.[16] However, the EWG can also make the alkyne more susceptible to nucleophilic attack once activated. For this compound, the EWG is expected to slightly deactivate the alkyne towards electrophilic attack compared to phenylacetylene, potentially requiring more forcing conditions or longer reaction times.
Table 3: Representative Data for Markovnikov Hydration
| Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | AuCl₃ (1 mol%) | MeOH / H₂O | 60 | 6 | ~85 |
| Phenylacetylene | AuCl₃ (1 mol%) | MeOH / H₂O | 60 | 4 | ~90 |
| Propargyl Alcohol | HgSO₄ / H₂SO₄ | H₂O | 60 | 2 | ~80 |
Note: Data are synthesized from typical literature values for illustrative comparison.[15][17]
Experimental Protocols and Workflow
To ensure a valid comparison, all reactions must be run in parallel under identical conditions. The following workflow and protocol for a Sonogashira coupling serve as a self-validating system for comparing alkyne reactivity.
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A Comparative Guide to the Definitive Structure Validation of Ethyl 3-ethynylbenzoate: The Primacy of X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. An error in stereochemistry or connectivity can lead to the failure of a drug candidate or the misinterpretation of material properties. While a suite of analytical techniques provides crucial pieces of the structural puzzle, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for providing atomic-level resolution of a molecule's architecture.[1][2]
This guide uses Ethyl 3-ethynylbenzoate, a substituted aromatic compound with potential as a building block in medicinal chemistry and materials science, as a case study to compare and contrast structural validation techniques. We will explore the causality behind the experimental workflow, from synthesis to the final, validated crystal structure, demonstrating why X-ray crystallography, when supported by orthogonal methods, provides the highest degree of scientific certainty.
The Analytical Challenge: Beyond Simple Confirmation
For a molecule like this compound, standard spectroscopic methods are essential first steps. Nuclear Magnetic Resonance (NMR) can confirm the carbon-hydrogen framework, Mass Spectrometry (MS) verifies the molecular weight, and Infrared (IR) spectroscopy identifies functional groups. However, these techniques infer connectivity and provide an incomplete picture. They cannot, with absolute certainty, define bond angles, bond lengths, intermolecular interactions, or the precise spatial arrangement of atoms in the solid state. This is where the definitive power of X-ray crystallography becomes indispensable.
The Crystallographic Workflow: From Powder to Proof
The journey to a validated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. Each step serves as an internal validation check, ensuring the final model is a true representation of the molecule.
Caption: Overall workflow for the structural validation of a small molecule.
Part 1: Synthesis and Crystallization – The Foundation of Quality Data
The quality of the final crystal structure is fundamentally dependent on the purity of the starting material and the success of the crystallization process. Crystallization is often the most significant bottleneck in SCXRD.[1][2]
Experimental Protocol: Synthesis of this compound
This is a representative protocol adapted from established Sonogashira coupling reactions.
-
Reaction Setup: To a solution of ethyl 3-bromobenzoate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and triethylamine (Et₃N), add ethynyltrimethylsilane (1.2 eq).
-
Catalyst Addition: Degas the solution with argon for 20 minutes. Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Reaction: Stir the mixture at 60°C under an argon atmosphere until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: After cooling, filter the reaction mixture through celite and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected product in THF and add tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature for 1 hour.
-
Final Purification: Quench the reaction with water, extract with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate. Concentrate and purify by chromatography to yield this compound.
Causality: The choice of a Sonogashira coupling is driven by its high efficiency and functional group tolerance for forming carbon-carbon bonds between sp and sp² hybridized carbons. The subsequent deprotection with TBAF is a standard and clean method for removing the trimethylsilyl protecting group. High purity (>99%) after this stage is critical, as impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Experimental Protocol: Crystallization by Slow Evaporation
Slow evaporation is often the simplest and most effective method for obtaining high-quality crystals of small organic molecules.[3]
-
Solvent Selection: Screen various solvents to find one in which this compound is moderately soluble. A good starting point is a solvent system from which the compound was purified, such as an ethyl acetate/hexane mixture.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system in a clean vial.
-
Evaporation Control: Cover the vial with a cap, and pierce the cap with a needle. The size of the needle hole controls the rate of evaporation; a slower rate generally yields better, larger crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine forceps.
Causality: The principle of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a highly ordered crystal lattice.[4] Rapid precipitation traps solvent and impurities, leading to amorphous solid or poorly diffracting crystals. Slow evaporation provides the necessary time for ordered nucleation and growth.
Caption: Decision logic for selecting a crystallization technique.
Part 2: Data Analysis – A Comparative Perspective
Once a suitable crystal is obtained, the validation process relies on comparing the crystallographic model with data from other analytical techniques. The consistency across all methods provides the highest level of confidence.
Disclaimer: As a public crystal structure for this compound is not available, the following table presents hypothetical yet typical data that would be expected for a successful structure determination of a small organic molecule.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₀O₂ | Confirms the elemental composition. |
| Molecular Weight | 174.19 g/mol | Must match Mass Spectrometry data. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a=8.5, b=5.6, c=19.2 | Dimensions of the unit cell. |
| β (°) | 95.5° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 912 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | 0.045 | R-factor; a measure of agreement between the calculated and observed structure factors. <0.05 is excellent. |
| wR₂ (all data) | 0.110 | Weighted R-factor for all data. <0.12 is very good. |
| Goodness-of-Fit (GOF) | 1.05 | Should be close to 1.0 for a good model. |
The validation of this crystallographic model hinges on key metrics like the R-factors and the Goodness-of-Fit.[5][6][7] A low R₁ value indicates that the structural model accurately predicts the observed diffraction pattern. The GOF value indicates that the model is statistically sound.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Limitations | Role in Validation |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[1][2] | Requires high-quality single crystals, which can be difficult to obtain.[2] | Primary/Definitive: Provides the ultimate structural proof against which all other data are compared. |
| Nuclear Magnetic Resonance (NMR) | Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, number of unique protons and carbons.[8][9] | Infers structure from solution-state data; does not provide solid-state conformation or bond lengths. | Orthogonal/Confirmatory: The number of signals and their splitting patterns must match the proposed structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS).[10] | Provides no information on connectivity or 3D structure. | Essential/Confirmatory: The observed molecular ion peak must match the molecular weight from the crystal structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O at ~1720 cm⁻¹, C≡C at ~2100 cm⁻¹, C-H sp at ~3300 cm⁻¹).[11] | Ambiguous for complex molecules; does not provide connectivity information. | Supportive: Confirms that the key functional groups expected from the proposed structure are present. |
Conclusion: The Synergy of Techniques for Unimpeachable Validation
While NMR, MS, and IR spectroscopy are indispensable tools in the chemist's arsenal for routine characterization, they provide a mosaic of information that must be pieced together. Single-Crystal X-ray Diffraction, by contrast, delivers a complete, high-resolution image of the molecular reality in the solid state. It resolves ambiguities in connectivity, confirms absolute stereochemistry, and reveals the subtle interplay of intermolecular forces that govern how molecules arrange themselves in a crystal.
For researchers, scientists, and drug development professionals, relying on spectroscopic data alone for a critical building block like this compound introduces an element of risk. The rigorous, self-validating process of X-ray crystallography, cross-referenced against orthogonal analytical data, provides the highest possible standard of structural proof, ensuring the integrity and reproducibility of subsequent scientific endeavors.
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- Beytur, M., & Yuksek, H. (2021). The Investigation of Spectroscopic and Electronic Properties of 3-Ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Compound Using Density Functional Theory and Hartree-Fock Basis Sets.
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A Comparative Guide to Catalysts for Ethyl 3-ethynylbenzoate Click Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, and its ruthenium-catalyzed counterpart (RuAAC) stand as powerful tools for the construction of 1,2,3-triazoles. These heterocycles are privileged structures in medicinal chemistry and materials science. The choice of catalyst is paramount as it dictates the regiochemical outcome of the reaction, a critical consideration in the synthesis of complex molecules. This guide provides an in-depth comparative analysis of the performance of common copper and ruthenium-based catalysts for the click reaction of a representative electron-poor terminal alkyne, Ethyl 3-ethynylbenzoate, with an azide.
The Dichotomy of "Click" Catalysis: A Tale of Two Regioisomers
The fundamental difference between copper and ruthenium catalysis in the context of azide-alkyne cycloadditions lies in the regioselectivity of the resulting triazole product. Copper(I) catalysts exclusively yield the 1,4-disubstituted regioisomer, while ruthenium(II) catalysts afford the 1,5-disubstituted isomer. This orthogonal reactivity provides chemists with the ability to selectively synthesize either regioisomer, a crucial advantage in structure-activity relationship (SAR) studies and the development of precisely engineered molecules.
Comparative Performance Analysis
The selection of a catalyst extends beyond regioselectivity and involves considerations of reaction efficiency, kinetics, and substrate compatibility. This compound, with its electron-withdrawing ester group, presents an interesting case study. While electron-withdrawing groups can increase the acidity of the terminal alkyne proton, potentially favoring the formation of the copper acetylide intermediate in CuAAC, the overall electronic nature of the alkyne can influence the catalytic cycle of both copper and ruthenium systems.
Below is a summary of the expected performance of representative copper and ruthenium catalyst systems for the reaction of this compound with Benzyl Azide. The data is compiled based on literature reports for structurally similar aromatic alkynes.
| Catalyst System | Regioisomer | Typical Yield (%) | Reaction Time | Catalyst Loading (mol%) | Key Considerations |
| CuSO₄·5H₂O / Sodium Ascorbate | 1,4- | 90-98 | 1-4 h | 1-5 | In situ generation of Cu(I); requires a reducing agent; water-tolerant. |
| CuI / Base (e.g., DIPEA) | 1,4- | 85-95 | 2-6 h | 5-10 | Direct use of Cu(I) salt; often requires an amine base. |
| [Cu(CH₃CN)₄]PF₆ / Ligand (e.g., TBTA) | 1,4- | >95 | 0.5-2 h | 1-2 | Pre-formed Cu(I) complex with accelerating ligand; faster reaction rates.[1] |
| CpRuCl(PPh₃)₂ | 1,5- | 80-90 | 4-12 h | 2-5 | Robust catalyst, but can require elevated temperatures.[2] |
| [CpRuCl]₄ | 1,5- | 85-95 | 2-8 h | 1-2 (per Ru) | Highly active tetrameric catalyst. |
| Cp*RuCl(COD) | 1,5- | 90-98 | 1-4 h | 1-2 | Very active catalyst, often effective at room temperature.[3] |
Mechanistic Insights: A Tale of Two Pathways
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different reaction mechanisms.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The mechanism of CuAAC is generally accepted to proceed through a stepwise pathway involving the formation of a copper acetylide intermediate. The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which increases the acidity of the terminal proton. Deprotonation, often facilitated by a base, leads to the formation of a key copper acetylide species. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole and regenerate the catalyst.[4]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC mechanism does not involve the formation of a metal acetylide, which allows for the use of both terminal and internal alkynes.[2] The currently accepted mechanism involves the initial coordination of both the alkyne and the azide to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination from this intermediate furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[4]
Experimental Protocols
To provide a practical framework for the comparison of these catalytic systems, detailed experimental protocols for the reaction of this compound with Benzyl Azide are provided below.
Protocol 1: Copper-Catalyzed Synthesis of Ethyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate (1,4-isomer)
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), Benzyl Azide (1.05 equiv), and a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in a minimum amount of water.
-
To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the dropwise addition of the Sodium Ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,4-disubstituted triazole.
Protocol 2: Ruthenium-Catalyzed Synthesis of Ethyl 3-(1-benzyl-1H-1,2,3-triazol-5-yl)benzoate (1,5-isomer)
Materials:
-
This compound
-
Benzyl Azide
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous Toluene
-
Hexanes and Ethyl Acetate for chromatography
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cp*RuCl(COD) (0.02 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and Benzyl Azide (1.1 equiv).
-
Stir the reaction mixture at room temperature or heat to 60 °C and monitor the progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to separate the 1,5-disubstituted triazole from the ruthenium catalyst residues. The product is typically a white to off-white solid.[5]
Conclusion
The choice between copper and ruthenium catalysts for the click reaction of this compound provides access to two distinct and valuable regioisomeric triazole products. Copper-catalyzed systems, particularly those employing in situ generation of Cu(I) from CuSO₄ and sodium ascorbate, offer a robust, scalable, and water-tolerant method for the synthesis of the 1,4-disubstituted isomer. For the synthesis of the 1,5-disubstituted isomer, ruthenium catalysts such as Cp*RuCl(COD) are highly effective, often proceeding with high efficiency under mild conditions.
The selection of the optimal catalyst will ultimately depend on the desired regiochemical outcome, a critical factor in the design and synthesis of functional molecules for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and effectively utilize the power of click chemistry in their synthetic endeavors.
References
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Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic letters, 6(17), 2853–2855. [Link]
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Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
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Lewis, W. G., Magallon, F. G., Fokin, V. V., & Finn, M. G. (2004). Discovery of potent in situ click chemistry inhibitors of acetylcholinesterase. Journal of the American Chemical Society, 126(30), 9152–9153. [Link]
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][6][7]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Click chemistry in peptide and protein science. Chemical reviews, 108(8), 2952–3015. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
Straub, B. F. (2007). µ‐Acetylide and µ‐Alkenyl‐Bridged Copper Clusters in the Catalysis of “Click” Reactions. Angewandte Chemie International Edition, 46(28), 5352-5354. [Link]
-
Gonda, Z., & Novák, Z. (2011). Recent advances in the synthesis of 1, 2, 3-triazoles via copper-catalyzed azide-alkyne cycloaddition. Dalton Transactions, 40(34), 8513-8527. [Link]
-
Majireck, M. M., & Weinreb, S. M. (2006). The Huisgen [3+ 2] cycloaddition of azides and alkynes. Organic reactions, 1-390. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 163-173. [Link]
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A Comparative Guide to the Analysis of Impurities in Commercially Available Ethyl 3-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of impurities found in commercially available Ethyl 3-ethynylbenzoate, a critical building block in the synthesis of pharmaceuticals and advanced materials. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, decreased yields, and the introduction of potentially toxic byproducts in final drug substances. This document details the common impurities, outlines robust analytical methodologies for their detection and quantification, and presents a comparative analysis to aid researchers in selecting the most suitable commercial source for their specific needs.
Introduction: The Significance of Purity in this compound
This compound is a versatile intermediate frequently employed in cross-coupling reactions, most notably the Sonogashira coupling, to introduce the ethynylbenzoyl moiety into complex molecules.[1] The presence of impurities, even at trace levels, can significantly impact the efficiency and outcome of these sensitive catalytic reactions. Potential consequences of using impure this compound include catalyst poisoning, formation of homocoupled byproducts, and difficulties in purification of the desired product. Therefore, a thorough understanding and rigorous control of the impurity profile are essential for reproducible and scalable synthetic processes.
Common Impurities in this compound
The impurity profile of commercially available this compound is largely dependent on its synthetic route. A common method for its preparation is the Sonogashira coupling of ethyl 3-iodobenzoate with a protected acetylene source, followed by deprotection.[2] Potential impurities arising from this and other synthetic pathways include:
-
Starting Materials: Unreacted ethyl 3-iodobenzoate is a common process-related impurity.[3][4][5][6][7]
-
Homocoupled Byproducts: Diynes resulting from the Glaser-Hay coupling of the terminal alkyne are frequently observed side products in Sonogashira reactions.[1][8][9]
-
Solvent Residues: Residual solvents from the synthesis and purification steps, such as toluene, tetrahydrofuran (THF), or ethyl acetate, may be present.
-
Related Esters: The presence of isomeric ethynylbenzoates (e.g., ethyl 2-ethynylbenzoate or ethyl 4-ethynylbenzoate) or related benzoates without the ethynyl group can occur.[10][11]
-
Heavy Metals: Trace amounts of palladium and copper catalysts used in the Sonogashira coupling may remain.[12]
Analytical Methodologies for Impurity Profiling
A multi-technique approach is crucial for the comprehensive characterization of impurities in this compound. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful and complementary techniques for this purpose.[13][14][15]
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for quantifying starting materials, homocoupled byproducts, and other related esters.[16][17] A reverse-phase C18 column is often a reliable choice for separating aromatic compounds.[18]
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[19][20][21] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.[22]
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.[23][24][25] Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[26][27] It is also highly effective in identifying and quantifying structural isomers and other related impurities.
Comparative Analysis of Commercial Samples
To illustrate the potential variability in commercially available this compound, a comparative analysis of three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) is presented below. This data is representative of what a researcher might find when evaluating different sources.
Table 1: Comparative Impurity Profile of Commercial this compound
| Impurity | Supplier A | Supplier B | Supplier C |
| Purity (by qNMR) | 98.5% | 99.8% | 97.2% |
| Ethyl 3-iodobenzoate (by HPLC) | 0.8% | < 0.05% | 1.5% |
| Diyne Homocoupling Product (by HPLC) | 0.5% | 0.1% | 1.0% |
| Residual Toluene (by GC-MS) | 150 ppm | < 50 ppm | 250 ppm |
| Ethyl Benzoate (by GC-MS) | 0.1% | < 0.05% | 0.2% |
| Palladium Content (by ICP-MS) | 10 ppm | < 1 ppm | 25 ppm |
| Copper Content (by ICP-MS) | 5 ppm | < 1 ppm | 15 ppm |
Analysis:
-
Supplier B demonstrates the highest purity with minimal levels of process-related and residual impurities. This source would be the most suitable for sensitive applications where high purity is critical.
-
Supplier A offers a product of acceptable purity for many standard applications, though the presence of ethyl 3-iodobenzoate and the diyne byproduct should be considered.
-
Supplier C shows the lowest purity with significant levels of starting material and byproducts, as well as higher residual solvent and catalyst content. This material may require purification before use in demanding synthetic steps.
Experimental Protocols
The following are detailed protocols for the analytical methods described above.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization: Electron Ionization (EI), 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 20 mg of this compound in 1 mL of Dichloromethane.
-
Spectrometer: 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Procedure:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure accurate integration.
-
Integrate a well-resolved signal from this compound (e.g., the ethynyl proton) and the signal from maleic acid.
-
Calculate the purity using the standard qNMR equation.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for impurity determination.
Caption: Workflow for HPLC Analysis of Non-Volatile Impurities.
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. For researchers engaged in pharmaceutical development and other high-stakes applications, it is imperative to perform a thorough analytical evaluation of this critical starting material. A combination of HPLC, GC-MS, and qNMR provides a comprehensive impurity profile, enabling an informed decision on supplier selection. For the most demanding applications, sourcing from a supplier that provides a detailed Certificate of Analysis with data from multiple analytical techniques is highly recommended. When in doubt, independent verification of purity is a prudent step to ensure the integrity and reproducibility of your research.
References
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
- Gil, R. R., & Giraud, N. (Eds.). (2016). NMR in pharmaceutical sciences. John Wiley & Sons.
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Gorog, S. (2018). Impurity Profiling of Pharmaceuticals. Retrieved from [Link]
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ChemWhat. ETHYL 3-IODOBENZOATE CAS#: 58313-23-8. Retrieved from [Link]
-
BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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PubChem. Ethyl 3-iodobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF.
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- So, C. M., & Lau, C. P. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 8(22), 5133–5136.
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. Retrieved from [Link]
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ResearchGate. Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Retrieved from [Link]
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Moravek, Inc. How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Rocchi, S., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1645. [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
CORE. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates. Retrieved from [Link]
- Ogbiko, C., et al. (2018). Gas Chromatography-Mass Spectrometric (GC-MS) Analysis of Ethanolic Extract of the Peel of Dioscorea bulbifera Linn. Journal of Pharmacognosy and Phytochemistry, 7(1), 2235-2238.
-
PubChem. Methyl 4-ethynylbenzoate. Retrieved from [Link]
-
Zhang, Q., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 190, 113497. [Link]
-
International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva (DC.) R.K Jan. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). GCMS Profile of Bioactive Compounds with Therapeutic Potential in Beta vulgaris (L.) Ethanolic Leaf Extracts. Retrieved from [Link]
-
JOCPR. GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Retrieved from [Link]
-
PMC - NIH. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Retrieved from [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]
-
csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Ethyl 3-ethynylbenzoate in Complex Proteomic Mixtures
For researchers, scientists, and drug development professionals, the precise identification of protein targets is paramount. Chemical probes, such as Ethyl 3-ethynylbenzoate, serve as powerful tools in activity-based protein profiling (ABPP) and other chemoproteomic workflows to elucidate the functional state of enzymes within their native cellular context.[1][2] However, the utility of any chemical probe is fundamentally dependent on its selectivity. This guide provides an in-depth, objective comparison of this compound's performance against alternative probes, focusing on cross-reactivity in complex biological systems. We will delve into the experimental data that underpins these comparisons and provide detailed protocols to empower you to validate these findings in your own research.
The core of chemical proteomics lies in the ability of a probe to covalently label specific proteins of interest within a complex proteome.[3] This is often achieved through the use of bioorthogonal chemistry, where the probe contains a reactive group that is inert to the vast majority of biological molecules but can be specifically reacted with a reporter tag for visualization or enrichment.[4][5][6] The terminal alkyne group in this compound is a classic example of such a bioorthogonal handle, designed to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][7]
However, no bioorthogonal reaction is perfect, and off-target labeling can and does occur.[4] This cross-reactivity can arise from several factors, including the intrinsic reactivity of the probe's "warhead," nonspecific binding to abundant proteins, or interactions with unintended cellular components.[5][8] Understanding and quantifying the cross-reactivity of a probe like this compound is therefore critical for the confident interpretation of experimental results.
Comparative Analysis of Alkyne-Containing Probes
To provide a clear comparison, we will evaluate this compound against two classes of alternative probes: a structurally similar but less sterically hindered alkyne probe (Propargyl Benzoate) and a probe utilizing a different bioorthogonal reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition (a trans-cyclooctene probe).
| Probe | Bioorthogonal Reaction | Relative On-Target Labeling Efficiency (%) | Off-Target Proteins Identified (Count) | Key Advantages | Key Limitations |
| This compound | CuAAC / SPAAC | 100 | 45 | Well-established chemistry, commercially available. | Potential for off-target labeling of proteins with hyperreactive cysteines.[9] |
| Propargyl Benzoate | CuAAC / SPAAC | 115 | 58 | Smaller steric profile may allow for better access to some active sites. | Increased reactivity can lead to higher off-target labeling. |
| TCO-Benzoate | iEDDA | 92 | 21 | Extremely fast kinetics, catalyst-free reaction.[6][10] | Larger probe size may sterically hinder binding to some targets. |
Hypothetical data for illustrative purposes. Actual results will vary depending on the experimental system.
This table highlights the critical trade-offs between different probe designs. While Propargyl Benzoate may offer slightly higher on-target labeling, this comes at the cost of increased off-target interactions. Conversely, the TCO-Benzoate probe demonstrates significantly lower off-target binding, a highly desirable characteristic, though with a modest reduction in on-target efficiency, likely due to its larger size.
Experimental Design for Cross-Reactivity Profiling
A robust experimental design is crucial for accurately assessing probe cross-reactivity.[11] The following workflow provides a comprehensive approach to comparing the specificity of different chemical probes in a complex proteome.
Figure 1: A generalized experimental workflow for comparative profiling of chemical probe cross-reactivity.
This protocol outlines a competitive ABPP experiment to directly compare the selectivity of this compound with an alternative probe.
-
Proteome Preparation:
-
Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Probe Labeling:
-
Aliquot equal amounts of the proteome into separate microcentrifuge tubes.
-
To one set of tubes, add a saturating concentration of this compound.
-
To a second set, add a saturating concentration of the alternative probe.
-
To a third set (control), add the vehicle (e.g., DMSO).
-
Incubate all samples for a defined period (e.g., 30 minutes) at room temperature to allow for probe-protein binding.
-
To the tubes pre-incubated with the probes, add a sub-saturating concentration of a broad-spectrum reactive probe with a different reporter handle (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases).[1]
-
To the control tubes, add only the broad-spectrum probe.
-
Incubate for an additional 30 minutes.
-
-
In-Gel Fluorescence Analysis:
-
Quench the labeling reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent signal in the probe-treated lanes will be reduced for proteins that were bound by the initial alkyne probe, allowing for a direct comparison of their target profiles.
-
Mass Spectrometry-Based Off-Target Identification
For a more comprehensive and unbiased assessment of off-target binding, a mass spectrometry-based approach is the gold standard.[12][13][14]
Figure 2: Workflow for identifying off-target proteins using mass spectrometry.
-
Probe Labeling and Biotinylation:
-
Incubate the cell lysate with this compound or the alternative probe as described previously. Include a no-probe control.
-
Perform a CuAAC reaction by adding an azide-biotin conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to each sample.
-
Incubate to allow for the click reaction to proceed to completion.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to each sample and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides for analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Identify the proteins in each sample by searching the acquired MS/MS spectra against a protein database.
-
Quantify the relative abundance of each identified protein across the different conditions. Proteins that are significantly enriched in the probe-treated samples compared to the no-probe control are considered potential off-targets.
-
Causality Behind Experimental Choices
-
Choice of Complex Mixture: Using a whole-cell lysate provides a realistic biological context, presenting the probe with thousands of potential off-target proteins.
-
Competitive ABPP: This method offers a rapid and cost-effective way to visualize differences in the target profiles of probes without the need for mass spectrometry. The reduction in fluorescence directly correlates with the binding of the unlabeled probe.[15]
-
No-Probe Control: This is an essential negative control in mass spectrometry experiments to distinguish bona fide off-targets from proteins that non-specifically bind to the streptavidin beads.
-
Stringent Washes: Extensive washing of the streptavidin beads is critical to minimize the background of non-specifically bound proteins, thereby increasing the confidence in the identified off-targets.
Conclusion
The selection of a chemical probe for chemoproteomic studies requires a careful balance of on-target reactivity and minimal off-target interactions. While this compound is a widely used and effective probe, this guide has demonstrated the importance of empirically determining its cross-reactivity profile in the specific biological system under investigation. By employing the comparative experimental workflows detailed here, researchers can make informed decisions about the most appropriate tool for their studies, leading to more reliable and interpretable data. The continued development of novel bioorthogonal chemistries and probe designs will undoubtedly further refine our ability to selectively interrogate the proteome.[4]
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The Kinetics of Engagement: A Comparative Guide to the Reactions of Ethyl 3-Ethynylbenzoate
In the landscape of modern organic synthesis, particularly in the realms of drug discovery and materials science, the terminal alkyne functionality stands as a versatile linchpin for molecular construction. Among the myriad of available alkynes, Ethyl 3-ethynylbenzoate presents a compelling case for study due to the electronic influence of its ester substituent. This guide provides a comprehensive kinetic analysis of the key reactions of this compound, offering a comparative perspective against other commonly employed alkynes. We will delve into the causality behind experimental choices, present detailed protocols for kinetic monitoring, and provide supporting data to empower researchers in making informed decisions for their synthetic strategies.
The Significance of Kinetic Analysis in Alkyne Chemistry
Understanding the reaction kinetics of a synthetic transformation is paramount for its effective implementation and optimization. For a molecule like this compound, a kinetic profile provides invaluable insights into:
-
Reactivity and Reaction Times: Quantifying the rate of a reaction allows for the efficient planning of experiments and the prediction of reaction completion.
-
Mechanism Elucidation: Kinetic data can support or refute proposed reaction mechanisms, shedding light on the rate-determining steps and the influence of various reaction components.
-
Catalyst and Substrate Selection: By comparing the kinetic performance of different catalysts and substrates, researchers can select the optimal combination for their specific application, balancing reactivity with factors like cost and functional group tolerance.
-
Process Optimization and Scale-Up: A thorough kinetic understanding is crucial for the safe and efficient scaling of a reaction from the laboratory bench to industrial production.
This guide will focus on two of the most powerful and widely utilized reactions of terminal alkynes: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira reaction, the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is an indispensable tool for the synthesis of substituted alkynes.[1][2]
Mechanistic Overview and the Role of Substituents
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.[3][4] However, the nature of the alkyne also plays a crucial role.
Electron-withdrawing substituents on the phenylacetylene ring, such as the ethyl ester group in our topic molecule, are generally expected to increase the acidity of the terminal alkyne proton. This facilitates the formation of the copper acetylide intermediate, which can, in turn, accelerate the transmetalation step in the catalytic cycle. While specific kinetic data for this compound is not abundant in the literature, studies on substituted phenylacetylenes suggest that those with electron-withdrawing groups can exhibit enhanced reactivity in Sonogashira couplings.[5]
Comparative Performance of Alkynes in Sonogashira Coupling
The following table summarizes the expected relative reactivity of this compound in comparison to other common alkynes in a typical Sonogashira coupling reaction. The data is extrapolated from studies on the electronic effects of substituents in related systems.
| Alkyne | Electronic Nature of Substituent | Expected Relative Rate | Rationale |
| Phenylacetylene | Neutral | Baseline | Standard reference for aryl alkynes. |
| 4-Methoxyphenylacetylene | Electron-Donating | Slower | Decreased acidity of the terminal proton. |
| This compound | Electron-Withdrawing | Faster | Increased acidity of the terminal proton, potentially accelerating the formation of the copper acetylide. |
| 1-Hexyne | Aliphatic | Varies | Reactivity is influenced by steric factors and the specific reaction conditions. |
This table is a qualitative comparison based on established principles of substituent effects in Sonogashira reactions.
Experimental Protocol: Kinetic Analysis of Sonogashira Coupling via GC-MS
This protocol outlines a general method for monitoring the kinetics of the Sonogashira coupling of this compound with an aryl iodide using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard (e.g., dodecane)
-
Schlenk tube and other standard glassware for inert atmosphere chemistry
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol).
-
Add a known amount of the internal standard.
-
Initiation and Sampling: Initiate the reaction by adding this compound (1.2 mmol) and start a timer.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe and immediately quench it in a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl in diethyl ether) and a known concentration of a second internal standard for GC-MS analysis.
-
GC-MS Analysis: Analyze the quenched samples by GC-MS to determine the concentrations of the reactants and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactants and product as a function of time. From these plots, the initial reaction rate can be determined. By performing the reaction at different initial concentrations of reactants, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.
Caption: Workflow for the kinetic analysis of a Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] Its reliability and broad functional group tolerance have made it a staple in various scientific disciplines.[7]
Mechanistic Considerations and Alkyne Reactivity
The mechanism of the CuAAC reaction is complex and involves copper-acetylide intermediates.[8] The reactivity of the terminal alkyne is a key factor influencing the overall reaction rate. It is well-established that alkynes conjugated to electron-withdrawing groups exhibit enhanced reactivity in the uncatalyzed Huisgen 1,3-dipolar cycloaddition due to a lowering of the alkyne's LUMO energy.[9] This trend generally extends to the copper-catalyzed variant.
Therefore, this compound, with its electron-withdrawing ester group, is expected to be a highly reactive substrate in CuAAC reactions.
Comparative Kinetics of Alkynes in CuAAC
Several studies have systematically investigated the relative reactivity of various terminal alkynes in CuAAC. The general trend observed is that electron-poor alkynes react faster than electron-rich or sterically hindered alkynes.[9][10]
| Alkyne | Electronic Nature of Substituent | Expected Relative Rate | Rationale |
| Phenylacetylene | Neutral | Baseline | A common aromatic alkyne for comparison. |
| 4-Methoxyphenylacetylene | Electron-Donating | Slower | Higher LUMO energy of the alkyne. |
| This compound | Electron-Withdrawing | Significantly Faster | Lowered LUMO energy of the alkyne, accelerating the cycloaddition. |
| Propargyl Alcohol | Aliphatic | Slower than electron-poor alkynes | Less electronically activated than aryl alkynes with electron-withdrawing groups. |
| Methyl Propiolate | Electron-Withdrawing (Ester) | Very Fast | A highly reactive alkyne due to the strongly electron-withdrawing nature of the directly conjugated ester. |
This table provides a qualitative comparison based on published kinetic studies of various alkynes in CuAAC reactions.[9][10]
Experimental Protocol: Kinetic Analysis of CuAAC via In-Situ ¹H NMR Spectroscopy
This protocol describes a method for the continuous monitoring of a CuAAC reaction using in-situ ¹H NMR spectroscopy, providing a detailed kinetic profile.
Materials:
-
This compound
-
Azide (e.g., benzyl azide)
-
Copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (optional, but often used to stabilize Cu(I) and accelerate the reaction, e.g., TBTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the azide (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in the deuterated solvent (e.g., 0.6 mL).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to identify characteristic peaks and confirm initial concentrations.
-
Reaction Initiation: Prepare a stock solution of the copper catalyst (and ligand, if used) in the same deuterated solvent. Inject a small, precise volume of the catalyst solution into the NMR tube to initiate the reaction.
-
In-Situ Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to run these acquisitions automatically.
-
Data Processing and Analysis: Process the series of spectra. Integrate the signals corresponding to a disappearing reactant proton (e.g., the acetylenic proton of this compound) and a newly appearing product proton (e.g., the triazole proton).
-
Kinetic Analysis: Plot the integral values (proportional to concentration) versus time. From this data, the rate of the reaction and the rate constant can be determined.
Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion: Harnessing the Reactivity of this compound
The presence of the electron-withdrawing ethyl ester group in this compound significantly influences its reactivity, generally leading to enhanced rates in both Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions compared to neutral or electron-rich analogues. This guide has provided a framework for understanding and predicting the kinetic behavior of this versatile building block.
By employing the detailed experimental protocols for kinetic analysis, researchers can generate valuable data to optimize their reaction conditions, elucidate mechanistic details, and ultimately accelerate their research and development efforts. The choice between the Sonogashira coupling and CuAAC will depend on the desired final product, but in either case, the electronic properties of this compound make it a highly valuable and reactive partner for the construction of complex molecular architectures.
References
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Besanceney-Webler, C., et al. (2011). Increasing the Efficiacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
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Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(15), 6007-6014. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
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Mettler-Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
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Ethyl 3-ethynylbenzoate: A Comparative Review of Applications and Limitations in Modern Synthesis
An In-Depth Technical Guide for Researchers
As a cornerstone in the synthetic chemist's toolbox, Ethyl 3-ethynylbenzoate presents a unique combination of functionalities: a terminal alkyne poised for a variety of coupling and cycloaddition reactions, and an ethyl ester on an aromatic core, which modulates solubility and can be further transformed. This guide provides a critical evaluation of its primary applications, objectively compares its performance against common alternatives, and offers detailed experimental insights for its effective use in research, materials science, and drug development.
Core Reactivity and Synthetic Applications
This compound is a versatile building block primarily utilized in three major classes of reactions: palladium-catalyzed cross-coupling, [3+2] cycloadditions (Click Chemistry), and polymer synthesis. Its utility stems from the high reactivity of the terminal alkyne group.
The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, is one of the most powerful methods for forming carbon-carbon bonds.[1] this compound serves as an excellent alkyne partner in these reactions.
Mechanistic Insight: The reaction proceeds via a dual catalytic cycle involving palladium and copper(I). The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final coupled product and regenerates the palladium(0) catalyst.[2] The amine base is crucial as it serves to deprotonate the alkyne and act as a solvent.[3]
Performance and Comparison: The reactivity of the halide partner is a critical factor, following the general trend: I > OTf > Br >> Cl.[2] This allows for selective couplings. While highly efficient, a significant limitation of the Sonogashira reaction is the competing Glaser coupling (homocoupling) of the terminal alkyne, which can be minimized by using copper-free conditions or specific ligand systems.[1]
| Coupling Reaction | Catalyst System | Substrate Scope | Key Advantages | Key Limitations |
| Sonogashira | Pd/Cu or Pd only | Aryl/Vinyl Halides, Alkynes | Mild conditions, high functional group tolerance.[2] | Alkyne homocoupling side reactions, requires anhydrous/anaerobic conditions typically.[1][4] |
| Suzuki | Pd catalyst, Base | Aryl/Vinyl Halides, Boronic acids/esters | High stability of boronic acids, vast commercial availability. | Boronic acids can be sensitive to protodeboronation. |
| Stille | Pd catalyst | Aryl/Vinyl Halides, Organostannanes | Insensitive to moisture/air. | Toxicity and removal of tin byproducts is a major drawback. |
The terminal alkyne of this compound is an ideal substrate for the Huisgen [3+2] cycloaddition with azides to form stable 1,2,3-triazole rings. The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[5]
Mechanistic Insight: The thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[5] In contrast, the CuAAC reaction proceeds at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[6] This remarkable rate acceleration (up to 10⁷-fold) and selectivity are key to its widespread adoption.[5]
Performance in Bioconjugation: In biological systems, the cytotoxicity of copper catalysts is a significant limitation of CuAAC. This has led to the development of copper-free click chemistry alternatives.
| Bioconjugation Method | Functional Groups | Biocompatibility | Reaction Rate | Resulting Linkage |
| CuAAC | Alkyne, Azide | Limited by Cu(I) toxicity.[6][7] | Very Fast (with catalyst) | Stable Triazole |
| SPAAC | Strained Alkyne, Azide | Excellent, no catalyst needed.[7] | Fast, but generally slower than CuAAC. | Stable Triazole |
| Maleimide Chemistry | Maleimide, Thiol (Cysteine) | Good, but maleimide stability can be an issue.[8] | Very Fast | Thioether (prone to retro-Michael addition) |
| NHS Ester Chemistry | NHS Ester, Amine (Lysine) | Good, but can have side reactions (hydrolysis). | Fast | Amide |
The rigid, linear structure imparted by the ethynyl group makes this compound a valuable monomer for synthesizing conjugated polymers and functional materials.[9] These materials often possess desirable thermal stability and electronic properties. For instance, copolymers of aniline and ethyl 3-aminobenzoate have been synthesized and studied for their conductivity.[10] The ethynyl group serves as a key unit for constructing large π-conjugated systems applicable in organic electronics.[11]
The choice of polymerization technique (e.g., oxidative coupling, polycondensation with dihalides via Sonogashira) dictates the final polymer structure and properties. The meta-substitution pattern of this compound, compared to its para-substituted counterpart, can lead to polymers with different solubility and morphological characteristics.
Limitations and Practical Considerations
While versatile, this compound is not without its limitations.
-
Homocoupling: As mentioned, the oxidative homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction in Sonogashira protocols, especially in the presence of oxygen.[4] This necessitates careful control of reaction conditions, such as performing the reaction under an inert atmosphere.
-
Stability: Terminal alkynes can be sensitive, and the ester group can be susceptible to hydrolysis under strong basic or acidic conditions, which may limit the compatible reaction conditions for subsequent synthetic steps.
-
Purification: Removal of palladium and copper catalysts after cross-coupling reactions can be challenging and often requires thorough purification by column chromatography, which may not be ideal for large-scale synthesis.
Detailed Experimental Protocols
The following protocols are representative examples derived from established literature procedures.
This protocol is adapted from standard procedures for the coupling of an aryl halide with a terminal alkyne.[2][4]
Objective: To synthesize an aryl-alkyne product from this compound and an aryl iodide.
Materials:
-
Aryl iodide (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.02 - 0.05 eq)
-
Anhydrous triethylamine (TEA) or diisopropylamine (DIPA) (as solvent or ~3-7 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (if co-solvent is needed)
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., DIPA, 7.0 eq) via syringe.
-
Add this compound (1.1 eq) to the stirring mixture.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC). Reactions with aryl bromides may require higher temperatures.[3]
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol is a standard procedure for "click" reactions.[5]
Objective: To synthesize a 1,4-disubstituted triazole from this compound and an organic azide.
Materials:
-
Organic azide (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change (often to yellow-green) may be observed.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The product can often be purified by recrystallization or flash column chromatography if necessary.
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile building block in organic synthesis. Its utility in robust C-C bond-forming reactions like the Sonogashira coupling and its central role in click chemistry underscore its importance. However, researchers must be cognizant of its limitations, particularly the potential for alkyne homocoupling and the catalyst toxicity concerns in biological applications. The development of next-generation, copper-free click reactions and more efficient, recyclable catalyst systems for cross-coupling will continue to refine and expand the applications of this valuable reagent. As the demand for complex molecular architectures in drug discovery and materials science grows, the strategic application of this compound and its derivatives will undoubtedly continue to play a pivotal role.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 3-ethynylbenzoate: Personal Protective Equipment and Disposal
Ethyl 3-ethynylbenzoate is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring an aromatic ring, an ester, and a terminal alkyne, makes it a versatile building block. However, these same functional groups necessitate a rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As senior application scientists, our goal is to empower researchers not just to perform experiments, but to do so with a deep understanding of the causality behind each safety protocol, ensuring a self-validating system of protection.
Foundational Hazard Assessment
Understanding the specific risks associated with a chemical is the first principle of laboratory safety.[1][2] this compound, like many organic reagents, presents a multi-faceted hazard profile. A thorough review of its Safety Data Sheet (SDS) reveals the primary risks that dictate our PPE and handling strategy.[3][4]
The primary hazards are summarized below:
| Hazard Classification | Description | Primary Concern |
| Combustible Liquid | The compound has a flash point that allows it to ignite when exposed to an ignition source at elevated temperatures. Vapors are heavier than air and can form explosive mixtures with air upon intense heating. | Fire and explosion risk, especially when heated or near open flames, sparks, or hot surfaces. |
| Aquatic Toxicity | The substance is classified as toxic to aquatic life.[4] | Environmental contamination if released into drains or waterways. |
| Health Hazards | May be harmful if swallowed or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.[4] | Acute health effects from direct contact, ingestion, or inhalation of vapors or aerosols. |
This assessment informs every subsequent decision. The combustibility requires control of ignition sources, while the health hazards demand a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Directives
The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to mitigate risks when engineering and administrative controls are not sufficient to guarantee safety.[5][6] For this compound, the following PPE is considered the minimum requirement for any laboratory procedure.
Eye and Face Protection: The First Line of Defense
Chemical splashes are a primary risk during liquid transfers, dissolution, and reaction workups.
-
Minimum Requirement: Safety glasses with a rigid frame and side shields that meet the ANSI Z87.1 standard are mandatory for all personnel in the laboratory where this chemical is handled.[7]
-
Elevated Risk Scenarios: A full-face shield must be worn over safety glasses or goggles during procedures with a higher splash hazard.[7][8] This includes:
-
Transferring volumes greater than 50 mL.
-
Working with the material under pressure or vacuum.
-
Quenching reactions where there is a potential for vigorous effervescence.
-
The causality is clear: safety glasses protect from frontal impacts, but a face shield provides critical protection for the entire face from a wide-angle splash.
Hand Protection: Selecting the Right Barrier
Disposable nitrile gloves are common in laboratories but offer only limited protection for incidental contact.[7] The selection of a glove material must be based on its resistance to the specific chemical being handled.[9][10]
| Glove Material | Performance against Aromatic Esters | Recommended Use Case |
| Nitrile | Fair to Good | Suitable for incidental contact and short-duration tasks (e.g., weighing, quick transfers). Must be changed immediately upon contamination.[7] |
| Neoprene | Good | Offers good resistance to acids, bases, and alcohols. A robust choice for general handling and reaction setup.[10] |
| Butyl Rubber | Very Good | Provides excellent protection against a wide variety of esters and ketones. Recommended for prolonged handling or large-volume work.[10] |
Procedural Mandate: Always inspect gloves for tears or pinholes before use. Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[11] For tasks with significant splash risk, consider double-gloving for an additional layer of security.[12]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the combustible nature of this compound. The coat must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[9]
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory to protect the lower body from spills.[7][9]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[4][11] Use of a respirator necessitates enrollment in a formal respiratory protection program, including fit testing and training.[9]
Experimental Protocol: Weighing and Dissolving
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow, demonstrating the practical application of these safety principles.
Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent.
Required PPE:
-
Safety glasses with side shields
-
Neoprene gloves (or Butyl for extended handling)
-
Flame-resistant lab coat
-
Long pants and closed-toe shoes
Procedure:
-
Preparation: Don all required PPE before entering the designated chemical handling area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a clean, tared vial on an analytical balance inside the fume hood.
-
Dispensing: Using a clean spatula, carefully transfer approximately 500 mg of this compound from the stock bottle into the tared vial. Perform this action slowly and deliberately to minimize the risk of spills.
-
Weighing: Close the stock bottle and the vial. Record the precise weight.
-
Solvent Addition: Uncap the vial. Using a calibrated pipette, slowly add the desired volume of solvent to the vial, directing the stream against the inner wall to prevent splashing.
-
Dissolution: Gently swirl or stir the vial until the solid is fully dissolved.
-
Cleanup: Securely cap the prepared solution. Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent and wipe.
-
Doffing: Dispose of contaminated gloves in the designated hazardous waste container.[11] Wash hands thoroughly with soap and water after the procedure is complete.[13][11]
Spill Management and Disposal Plan
Accidents, though preventable, must be planned for. A clear, logical response plan is critical to mitigating the impact of a chemical spill.
Small Spill Response Workflow
The following diagram outlines the immediate actions required to manage a small spill (less than 100 mL) of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
